Product packaging for 3-Phenoxypropanenitrile(Cat. No.:CAS No. 3055-86-5)

3-Phenoxypropanenitrile

Cat. No.: B1585563
CAS No.: 3055-86-5
M. Wt: 147.17 g/mol
InChI Key: IXAUFLAHUXISCH-UHFFFAOYSA-N
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Description

3-Phenoxypropionitrile is an aryl nitrile that can be synthesized by the reaction of acrylonitrile with phenol, catalyzed by (IPr)Cu(OPh) (IPr=1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene;  Ph=phenyl).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1585563 3-Phenoxypropanenitrile CAS No. 3055-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypropanenitrile
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InChI

InChI=1S/C9H9NO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,8H2
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InChI Key

IXAUFLAHUXISCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20184639
Record name 3-Phenoxypropiononitrile
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Molecular Weight

147.17 g/mol
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CAS No.

3055-86-5
Record name 3-Phenoxypropanenitrile
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Record name 3-Phenoxypropiononitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenoxypropanenitrile from Phenol and Acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-phenoxypropanenitrile, a valuable chemical intermediate. The primary focus of this document is the base-catalyzed Michael addition of phenol to acrylonitrile, a widely utilized and efficient method for this transformation. This guide delves into the underlying reaction mechanism, explores various catalytic systems, presents a detailed experimental protocol, and discusses methods for purification and characterization of the final product. Additionally, potential side reactions and safety considerations are thoroughly addressed to provide a holistic understanding of the synthesis process. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a significant chemical intermediate with applications in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, incorporating both a phenoxy group and a nitrile functionality, makes it a versatile building block for further chemical modifications. The most common and industrially viable method for its synthesis is the cyanoethylation of phenol with acrylonitrile. This reaction is a classic example of a Michael addition, where a nucleophile, in this case, the phenoxide ion, adds to an α,β-unsaturated carbonyl compound, acrylonitrile.[1]

The reaction is typically carried out under basic conditions, which are crucial for the deprotonation of phenol to form the more nucleophilic phenoxide ion.[2] The choice of catalyst and reaction conditions plays a pivotal role in maximizing the yield and minimizing the formation of byproducts.

Reaction Mechanism

The synthesis of this compound from phenol and acrylonitrile proceeds via a base-catalyzed Michael addition reaction. The mechanism can be elucidated in the following steps:

  • Deprotonation of Phenol: A base is used to deprotonate the acidic hydroxyl group of phenol, forming the sodium phenoxide salt. This step is essential as the phenoxide ion is a much stronger nucleophile than phenol itself.[2]

  • Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the β-carbon of acrylonitrile. The electron-withdrawing nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[3]

  • Protonation: The resulting carbanion is then protonated by a proton source in the reaction mixture, which is typically the solvent or a conjugate acid of the base, to yield the final product, this compound.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Phenol Phenol (C₆H₅OH) Phenoxide Phenoxide Ion (C₆H₅O⁻) Phenol->Phenoxide + Base Base Base (e.g., NaOH) Acrylonitrile Acrylonitrile (CH₂=CHCN) Phenoxide->Acrylonitrile Nucleophilic Attack Carbanion Carbanion Intermediate Acrylonitrile->Carbanion Product This compound Carbanion->Product + H⁺ Proton_Source Proton Source (H⁺)

Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.

Catalytic Systems

The choice of catalyst is critical for the efficient synthesis of this compound. Basic catalysts are essential to facilitate the initial deprotonation of phenol. Several catalytic systems can be employed, each with its own advantages and disadvantages.

Alkali Metal Hydroxides

Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, cost-effective, and readily available bases for this reaction.[4] They react with phenol to form the corresponding phenoxide salt in situ.[2]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving reactants that are soluble in two immiscible phases.[5] In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltrimethylammonium hydroxide or "Triton B"), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where acrylonitrile is present.[3][6] This enhances the reaction rate and can lead to higher yields under milder conditions.[5]

Basic Ion-Exchange Resins

Strongly basic anion-exchange resins can also be utilized as catalysts.[7] These solid-supported catalysts offer the advantage of easy separation from the reaction mixture, simplifying the work-up procedure and allowing for potential catalyst recycling.

Catalyst TypeExamplesAdvantagesDisadvantages
Alkali Metal Hydroxides Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Cost-effective, readily availableCan lead to side reactions if not controlled, work-up can be more complex
Phase-Transfer Catalysts Benzyltrimethylammonium hydroxide (Triton B)High yields, milder reaction conditions, enhanced reaction ratesHigher cost compared to simple bases
Basic Ion-Exchange Resins Amberlyst A-26 (OH⁻ form)Easy separation and recovery, potential for recyclingCan have lower activity compared to homogeneous catalysts

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis of this compound. Appropriate safety precautions must be taken when handling the listed chemicals, as they are toxic and hazardous. [1][8][9][10][11][12][13][14][15]

Materials and Equipment
  • Phenol

  • Acrylonitrile

  • Sodium hydroxide (NaOH)

  • Toluene

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in toluene.

  • Base Addition: While stirring, add a solution of sodium hydroxide (1.1 equivalents) in water to the flask.

  • Formation of Sodium Phenoxide: Heat the mixture to reflux for 1-2 hours to ensure the complete formation of sodium phenoxide. Water can be removed azeotropically using a Dean-Stark trap if anhydrous conditions are desired for the next step.

  • Addition of Acrylonitrile: Cool the reaction mixture to room temperature. Add acrylonitrile (1.2 equivalents) dropwise to the stirred mixture. An exothermic reaction may be observed; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve Phenol in Toluene B 2. Add NaOH solution A->B C 3. Form Sodium Phenoxide (Reflux) B->C D 4. Add Acrylonitrile C->D E 5. Reaction (Heating & Stirring) D->E F 6. Quench with Water E->F Reaction Complete G 7. Separate Organic Layer F->G H 8. Extract Aqueous Layer G->H I 9. Wash & Dry Organic Layer H->I J 10. Remove Solvent I->J K 11. Vacuum Distillation J->K

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 6.8-7.4 ppm. The two methylene groups of the propanenitrile chain will appear as triplets, with the protons closer to the oxygen being more downfield (around δ 4.2 ppm) and the protons closer to the nitrile group being slightly more upfield (around δ 2.8 ppm).[16]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two methylene carbons, and the nitrile carbon (typically around 118 ppm).[17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the product and identifying any byproducts. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 147. Key fragmentation patterns include the loss of the cyanoethyl group and cleavage of the ether bond.[1][5][15]

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons (δ 6.8-7.4), O-CH₂ triplet (δ ~4.2), CH₂-CN triplet (δ ~2.8)
¹³C NMR Aromatic carbons, O-CH₂, CH₂-CN, and CN carbon signals
GC-MS Molecular ion peak at m/z 147, characteristic fragmentation pattern
FT-IR C≡N stretch (~2250 cm⁻¹), C-O-C stretch (~1240 cm⁻¹), aromatic C-H stretches

Potential Side Reactions and Byproducts

While the cyanoethylation of phenol is generally a high-yielding reaction, several side reactions can occur, leading to the formation of byproducts.

  • Polycyanoethylation: If an excess of acrylonitrile is used or if the reaction conditions are not carefully controlled, a second molecule of acrylonitrile can add to the product, forming bis(2-cyanoethyl) ether.

  • C-Alkylation: Under certain conditions, particularly with acidic catalysts, alkylation can occur on the aromatic ring of phenol, leading to the formation of ortho- and para-hydroxyphenylpropanenitrile isomers.[9]

  • Polymerization of Acrylonitrile: Acrylonitrile can undergo anionic polymerization in the presence of a strong base, especially at elevated temperatures.

Careful control of stoichiometry, temperature, and the choice of a suitable basic catalyst that favors O-alkylation are crucial to minimize these side reactions.

Safety Considerations

All chemicals used in this synthesis are hazardous and must be handled with extreme caution in a well-ventilated fume hood.

  • Phenol: is toxic and corrosive, causing severe skin burns and eye damage. It can be absorbed through the skin.[1][8][12][14]

  • Acrylonitrile: is a highly flammable, toxic, and carcinogenic liquid.[9][10][11][13][15]

  • Sodium Hydroxide: is a corrosive solid that can cause severe burns.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Emergency procedures for chemical spills and exposures should be readily available.

Conclusion

The synthesis of this compound from phenol and acrylonitrile via a base-catalyzed Michael addition is a robust and efficient method. The selection of an appropriate catalytic system, such as phase-transfer catalysis, and careful control of reaction conditions are paramount for achieving high yields and purity. This guide provides a comprehensive framework for researchers and scientists to successfully perform this synthesis, from understanding the underlying mechanism to implementing a detailed experimental protocol and characterizing the final product. Adherence to strict safety protocols is essential throughout the entire process due to the hazardous nature of the reagents involved.

References

Spectroscopic Profile of 3-Phenoxypropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 3-Phenoxypropanenitrile (CAS No: 6231-90-9), a versatile chemical intermediate. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. By integrating theoretical principles with predicted and experimental data from analogous structures, this guide offers a robust framework for the identification, characterization, and quality control of this compound.

Introduction and Molecular Structure

This compound is an organic compound featuring a phenoxy group connected to a propanenitrile backbone. This unique combination of an aromatic ether and a nitrile functional group makes it a valuable building block in organic synthesis. Accurate structural elucidation through spectroscopic methods is fundamental to ensuring its purity and predicting its reactivity in various chemical transformations. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound.[1]

The structural integrity of this compound is the basis for interpreting its spectral data. The molecule consists of a benzene ring linked via an ether oxygen to a three-carbon aliphatic chain, which is terminated by a nitrile group.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[2] By analyzing the chemical shifts, integrations, and coupling patterns, a detailed structural assignment can be made.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons of the phenoxy group and the two methylene groups of the propanenitrile chain.

  • Aromatic Protons (δ 6.9-7.4 ppm): The protons on the benzene ring typically appear in this region. The exact chemical shifts and multiplicities depend on the substitution pattern. For a monosubstituted ring like this, one would expect to see complex multiplets due to coupling between ortho, meta, and para protons.

  • Methylene Protons α to Oxygen (-O-CH₂-, δ ~4.2 ppm): These protons are adjacent to the electronegative oxygen atom, which deshields them, causing them to resonate at a higher chemical shift (downfield).[3] They are expected to appear as a triplet due to coupling with the adjacent methylene group.

  • Methylene Protons α to Nitrile (-CH₂-CN, δ ~2.8 ppm): The cyano group also has a deshielding effect, though less pronounced than the ether oxygen. These protons will also appear as a triplet, coupled to the protons of the other methylene group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (ortho, meta, para)6.9 - 7.4Multiplet~7-8
-O-CH₂-~4.2Triplet~6-7
-CH₂-CN~2.8Triplet~6-7
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[4] Due to the molecule's asymmetry, each carbon atom is expected to produce a distinct signal.

  • Nitrile Carbon (-C≡N, δ ~117 ppm): The carbon of the nitrile group is characteristically found in this region of the spectrum.[5]

  • Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring will resonate in this range. The carbon atom directly attached to the oxygen (ipso-carbon) will be the most downfield (~158 ppm), while the others will appear between 115 and 130 ppm.[6]

  • Aliphatic Carbons (δ 15-65 ppm): The methylene carbon adjacent to the oxygen (-O-CH₂-) is expected around 60-65 ppm due to the strong deshielding effect of the oxygen. The methylene carbon adjacent to the nitrile group (-CH₂-CN) is expected further upfield, around 15-20 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C≡N~117
Ar-C (ipso)~158
Ar-C (ortho, meta, para)115 - 130
-O-CH₂-~63
-CH₂-CN~18

Infrared (IR) Spectroscopy

Infrared spectroscopy is an effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

The IR spectrum of this compound will prominently feature absorptions corresponding to the nitrile, ether, and aromatic functionalities.

  • C≡N Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity absorption in this region is a definitive indicator of the nitrile group.[8]

  • C-O Stretch (1200-1250 cm⁻¹): The stretching vibration of the aryl-alkyl ether bond will produce a strong absorption in this fingerprint region.

  • Aromatic C=C Stretches (1400-1600 cm⁻¹): Multiple sharp bands in this region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[7]

  • Aromatic C-H Stretch (>3000 cm⁻¹): Stretching vibrations for sp²-hybridized C-H bonds of the aromatic ring typically appear at wavenumbers slightly above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
NitrileC≡N Stretch2240 - 2260Medium, Sharp
Aromatic RingC=C Stretch1400 - 1600Medium to Strong
Aryl-Alkyl EtherC-O Stretch1200 - 1250Strong
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 3000Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₉H₉NO), the expected molecular weight is approximately 147.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 147. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments.

Plausible Fragmentation Pathway:

  • Loss of the cyanoethyl group: Cleavage of the ether bond can lead to the formation of a stable phenoxy radical or a phenoxy cation at m/z 93, with the loss of a neutral C₃H₄N fragment.

  • Formation of a tropylium-like ion: Rearrangement and loss of HCN from a fragment could also occur.

  • Cleavage alpha to the nitrile: Loss of a hydrogen radical is less common but possible.

G mol [C₆H₅OCH₂CH₂CN]⁺˙ m/z = 147 loss1 - CH₂CH₂CN mol->loss1 frag1 [C₆H₅O]⁺ m/z = 93 loss2 - CO frag1->loss2 frag2 [C₆H₅]⁺ m/z = 77 loss1->frag1 loss2->frag2

Caption: Plausible MS fragmentation of this compound.

m/z Proposed Fragment Notes
147[C₉H₉NO]⁺˙Molecular Ion (M⁺)
93[C₆H₅O]⁺Loss of ·CH₂CH₂CN
77[C₆H₅]⁺Loss of CO from the phenoxy cation

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.[1]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and determine the multiplicities and coupling constants. Assign peaks to the corresponding nuclei.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) to generate charged fragments.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[2]

Spectroscopic Analysis Workflow

The comprehensive characterization of a compound like this compound involves a logical workflow, integrating data from multiple spectroscopic techniques to build a conclusive structural assignment.

References

An In-depth Technical Guide to the Physical Properties of 3-Phenoxypropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of 3-Phenoxypropanenitrile, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these fundamental characteristics. Our focus is on providing not just data, but a deeper understanding of the experimental choices and the integrity of the results.

Introduction to this compound

This compound, with the chemical formula C₉H₉NO, is a nitrile compound featuring a phenoxy group attached to a propanenitrile backbone. The presence of the polar nitrile group (-C≡N) and the aromatic phenoxy group significantly influences its physical properties, making them critical parameters for its purification, handling, and application in synthetic chemistry. Accurate determination of its melting and boiling points is paramount for establishing purity criteria and designing reaction conditions.

Core Physical Properties

The physical state and phase transitions of this compound are dictated by the intermolecular forces at play, primarily dipole-dipole interactions from the nitrile group and van der Waals forces from the aromatic ring.

Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The reported melting point for this compound is in the range of 58-61 °C [1]. A melting point range, rather than a sharp point, can be indicative of the presence of impurities, which disrupt the crystal lattice and lower the energy required to break it apart.

Boiling Point
Summary of Physical Properties
Physical PropertyValueNotes
Melting Point 58-61 °CA narrow range indicates high purity.
Boiling Point Not availableLikely susceptible to thermal decomposition at atmospheric pressure. Determination under reduced pressure is recommended.

Experimental Determination of Physical Properties

The integrity of physical property data hinges on the meticulous application of standardized experimental protocols. As a self-validating system, the chosen methodology should inherently provide an indication of the sample's purity.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound. The principle lies in heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which it melts.[2][3][4]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A sample height of 2-3 mm is ideal.[1]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus. These devices typically have a heating block, a thermometer or digital temperature sensor, and a viewing lens.

  • Rapid Heating (Optional): For an unknown sample, a rapid heating rate can be used to get an approximate melting point. This is then used to set the parameters for a more accurate measurement.

  • Accurate Measurement: Heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure sample will exhibit a sharp melting range of 0.5-1 °C.[3]

  • Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

  • Slow Heating Rate: Allows the temperature of the heating block and the sample to remain in thermal equilibrium, leading to an accurate measurement. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Dry and Powder Sample Load Load Capillary Tube (2-3mm) Prep->Load Setup Insert into Apparatus Load->Setup Heat Heat Slowly (1-2°C/min) Setup->Heat Observe Record T_start and T_end Heat->Observe

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination

For a thermally stable compound, the boiling point can be determined by distillation at atmospheric pressure. However, for a substance like this compound where thermal lability is suspected, vacuum distillation is the method of choice.[5]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, which includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks or stars, as they can implode under vacuum.

  • Sample and Boiling Chips: Place the liquid sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask to ensure smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum source (e.g., a vacuum pump) and a manometer to measure the pressure. Gradually reduce the pressure to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Observation and Recording: The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature should be recorded along with the corresponding pressure.[6]

A constant boiling point throughout the distillation process is a strong indicator of the liquid's purity. If the temperature fluctuates significantly, it suggests the presence of impurities with different boiling points.

BoilingPointSetup cluster_distillation Vacuum Distillation Apparatus cluster_control Control & Measurement Flask Distillation Flask (with sample and boiling chips) Head Distillation Head Flask->Head HeatSource Heating Mantle Flask->HeatSource Thermometer Thermometer Head->Thermometer Condenser Condenser Head->Condenser Receiver Receiving Flask Condenser->Receiver Vacuum Vacuum Source Condenser->Vacuum Manometer Manometer Vacuum->Manometer

Caption: Simplified Diagram of a Vacuum Distillation Setup.

Conclusion

The physical properties of this compound, particularly its melting and boiling points, are fundamental to its characterization and use. While the melting point is well-documented, the absence of a reported boiling point at atmospheric pressure highlights the importance of considering the thermal stability of organic compounds. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of these properties, ensuring the generation of high-quality, trustworthy data for research and development applications.

References

An In-depth Technical Guide to 3-Phenoxypropanenitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and fine chemical synthesis, the utility of bifunctional molecules as versatile intermediates cannot be overstated. 3-Phenoxypropanenitrile, a molecule incorporating both a phenoxy ether and a nitrile group, represents a significant building block with latent potential in organic synthesis and medicinal chemistry. This guide, designed for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, analytical characterization, and potential applications. By elucidating the causality behind synthetic choices and providing robust analytical frameworks, this document aims to serve as an authoritative resource for the scientific community.

Core Identification and Physicochemical Properties

At its core, this compound is a molecule that bridges the aromatic reactivity of a phenol with the versatile chemistry of an aliphatic nitrile.

Table 1: Core Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms 3-Phenoxypropionitrile, beta-Phenoxypropionitrile[1]
CAS Number 3055-86-5[1][2][3][4]
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [3]
InChI Key IXAUFLAHUXISCH-UHFFFAOYSA-N[1]

A thorough understanding of its physical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to almost white powder or crystal[3]
Melting Point 58-61 °C[3][4]
Boiling Point 120 °C at 2 mmHg[3]
Solubility Slightly soluble in methanol[3]
Storage Temperature Room temperature, sealed in a dry environment[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially relevant methods involve the formation of the ether linkage.

Michael Addition of Phenol to Acrylonitrile

A highly efficient and atom-economical approach is the base-catalyzed Michael addition of phenol to acrylonitrile.[3] This reaction leverages the nucleophilicity of the phenoxide ion, generated in situ, which attacks the electrophilic β-carbon of the acrylonitrile Michael acceptor.

Reaction Scheme: Phenol + Acrylonitrile → this compound

Causality and Optimization: The choice of catalyst is critical for the success of this reaction. While traditional bases like sodium hydroxide can be used, they often require stringent anhydrous conditions and can lead to side reactions, such as the polymerization of acrylonitrile. Modern catalytic systems, such as copper(I) complexes with N-heterocyclic carbene ligands (e.g., (IPr)Cu(OPh)), have demonstrated high efficacy.[3] These catalysts facilitate the conjugate addition under milder conditions, offering greater control and higher yields. The catalyst's role is to activate the phenol, increasing its nucleophilicity without promoting unwanted side reactions.

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Michael_Addition cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Key Intermediates cluster_product Product Phenol Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Acrylonitrile Acrylonitrile Enolate Resonance-Stabilized Enolate Intermediate Acrylonitrile->Enolate Base Base (e.g., NaH, (IPr)Cu(OPh)) Base->Phenoxide Phenoxide->Enolate Nucleophilic Attack (1,4-Addition) Product This compound Enolate->Product Protonation (Work-up)

Caption: Workflow for the Michael addition synthesis of this compound.

Williamson Ether Synthesis

An alternative, classic approach is the Williamson ether synthesis. This method involves the reaction of a sodium phenoxide with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile). This is a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Scheme: Sodium Phenoxide + 3-Chloropropanenitrile → this compound + Sodium Chloride

Causality and Optimization: This pathway is highly dependent on the principles of SN2 reactions. The halide should be on a primary carbon to minimize the competing E2 elimination reaction. Aprotic polar solvents, such as DMF or DMSO, are preferred as they solvate the cation (Na+) without strongly solvating the nucleophile (phenoxide), thus enhancing its reactivity. The primary drawback of this method can be the availability and stability of the 3-halopropanenitrile reactant.

Role as a Pharmaceutical Intermediate

While direct applications of this compound in final drug structures are not widely documented, its structural motifs—the phenoxy ether and the nitrile—are prevalent in a vast array of pharmaceuticals. Nitriles are valuable precursors to key functional groups, including carboxylic acids (via hydrolysis) and primary amines (via reduction).[]

Potential Synthetic Utility in Drug Development:

  • Precursor to γ-Aminobutyric Acid (GABA) Analogs: Reduction of the nitrile group to a primary amine would yield 3-phenoxypropylamine. This structure could serve as a scaffold for the synthesis of GABA analogs, which are important in neuroscience for treating conditions like epilepsy and neuropathic pain.

  • Synthesis of Carboxylic Acid Derivatives: Hydrolysis of the nitrile furnishes 3-phenoxypropanoic acid. This carboxylic acid could be a building block for creating esters or amides with potential biological activity, for instance, as anti-inflammatory agents or cardiovascular drugs.[]

  • Scaffold for Heterocyclic Chemistry: The reactive nitrile group can participate in cycloaddition reactions or be used to construct heterocyclic rings, which are fundamental components of many drug molecules.[]

The value of this compound lies in its ability to act as a versatile intermediate, allowing for the introduction of the phenoxypropyl moiety into more complex molecular architectures.[7][8]

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drug_development A This compound B Reduction (e.g., LiAlH₄) A->B C Hydrolysis (H₃O⁺ or OH⁻) A->C D 3-Phenoxypropylamine B->D E 3-Phenoxypropanoic Acid C->E F GABA Analog Synthesis D->F Further Elaboration G Ester/Amide Synthesis (e.g., NSAIDs, Cardiovascular Agents) E->G Further Elaboration

Caption: Potential synthetic pathways for drug development from this compound.

Analytical Characterization Protocols

Rigorous analytical control is essential to verify the identity, purity, and quality of this compound. A multi-technique approach is recommended for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is suitable for this compound.

Table 3: Exemplar HPLC Protocol

ParameterConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)A gradient elution (e.g., 40-90% acetonitrile over 15 minutes) is effective for separating impurities with a range of polarities. Formic acid improves peak shape and ensures ionization for MS detection if used.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Detection UV at 254 nm and 270 nmThe phenyl ring provides strong UV absorbance, allowing for sensitive detection.
Injection Volume 10 µLStandard volume for analytical HPLC.

This method is adept at separating starting materials, by-products, and degradation products from the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile and semi-volatile impurities, GC-MS is the technique of choice. It provides both retention time data for quantification and mass spectral data for definitive identification.

Table 4: Exemplar GC-MS Protocol

ParameterConditionRationale
Column Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)Offers excellent resolution for a wide range of organic molecules.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Oven Program Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature ramp effectively separates compounds with different boiling points.
MS Detector Electron Ionization (EI) at 70 eV, scanning m/z 40-400Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.

Expected Fragmentation: Key fragments would likely include the molecular ion (m/z 147), a fragment corresponding to the loss of the nitrile group (m/z 121), the phenoxy ion (m/z 93), and the tropylium ion (m/z 77).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Expected Resonances):

  • Aromatic Protons (C₆H₅): Multiplets in the range of δ 6.9-7.4 ppm (5H).

  • Methylene Protons (O-CH₂): A triplet around δ 4.2 ppm (2H).

  • Methylene Protons (CH₂-CN): A triplet around δ 2.8 ppm (2H).

¹³C NMR (Expected Resonances):

  • Aromatic Carbons: Signals between δ 115-160 ppm.

  • Nitrile Carbon (CN): A signal around δ 118 ppm.

  • Methylene Carbon (O-CH₂): A signal around δ 65 ppm.

  • Methylene Carbon (CH₂-CN): A signal around δ 18 ppm.

The specific chemical shifts and coupling patterns provide a unique fingerprint of the molecule, confirming its structure and providing information on its purity.

Safety, Handling, and Toxicology

As a nitrile-containing compound, this compound requires careful handling. The available safety data indicates potential hazards upon exposure.

Table 5: GHS Hazard Information

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Acute Toxicity, Inhalation H332: Harmful if inhaled

(Based on GHS classification for similar nitrile compounds)[3]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If swallowed: Rinse mouth and seek immediate medical attention.

    • If inhaled: Move the person into fresh air.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Toxicological Insights: The toxicity profile is likely influenced by both the phenoxy moiety and the nitrile group. Phenoxy compounds can have varying toxicities, and some glycol ethers (related structures) have been associated with hematological and reproductive effects. The nitrile group can potentially be metabolized to release cyanide, although this is highly structure-dependent. Therefore, all handling should proceed with the assumption that the compound is toxic.

Conclusion

This compound is a valuable chemical intermediate with significant potential for application in pharmaceutical and chemical synthesis. Its straightforward synthesis via methods like the Michael addition, combined with the versatile reactivity of its nitrile and ether functional groups, makes it an attractive building block for creating more complex molecular architectures. This guide has provided a comprehensive framework for its identification, synthesis, analysis, and safe handling. As research continues, the full scope of this compound's utility in the development of novel therapeutics and materials will undoubtedly expand, underscoring the importance of a thorough understanding of such foundational chemical entities.

References

A Technical Guide to the Biological Activity Screening of Phenoxy Nitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Phenoxy Nitrile Scaffolds

Phenoxy nitrile derivatives represent a compelling class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique structural combination of a phenoxy ring and a nitrile group imparts a range of physicochemical properties that are conducive to diverse biological activities. The nitrile moiety, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can enhance metabolic stability and binding affinity to target proteins.[1][2][3][4] The phenoxy group, on the other hand, provides a scaffold that can be readily modified to modulate lipophilicity and steric interactions, crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[5][6]

This guide provides a comprehensive overview of the methodologies employed in the screening of phenoxy nitrile derivatives for their potential therapeutic applications, with a focus on anticancer, antimicrobial, and insecticidal activities. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs.

Part 1: Anticancer Activity Screening

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Phenoxy nitrile derivatives have emerged as a promising scaffold for the development of new chemotherapeutics.[7] The initial screening of these compounds is crucial for identifying lead candidates with potent and selective cytotoxicity against cancer cells.

Core Principle: Cell Viability as a Primary Endpoint

The fundamental principle behind primary anticancer screening is the assessment of a compound's ability to reduce the viability or proliferation of cancer cells. A widely accepted and robust method for this is the MTT assay.[8]

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the typical workflow for in vitro anticancer activity screening.

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Stock Solution (Phenoxy Nitrile Derivatives) treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (Spectrophotometer) formazan_solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals, which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenoxy nitrile derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenoxy nitrile derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Summarizing Anticancer Activity

The results of the anticancer screening are typically summarized in a table format for easy comparison of the cytotoxic potential of different derivatives.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
PN-01MCF-74815.2
PN-02MCF-7488.7
PN-03A5494822.5
DoxorubicinMCF-7480.9

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Phenoxy nitrile derivatives have shown promise as potential antibacterial and antifungal compounds.[7] Screening for antimicrobial activity involves evaluating the ability of these compounds to inhibit the growth of or kill microorganisms.

Core Principles: Diffusion and Dilution Methods

Two primary methods are employed for preliminary antimicrobial screening: agar diffusion and broth dilution.[9][10] The agar diffusion method provides a qualitative assessment of antimicrobial activity, while the broth dilution method offers quantitative data in the form of the Minimum Inhibitory Concentration (MIC).[11][12]

Experimental Workflow: A Two-Tiered Approach

A common strategy is to use the agar well diffusion method as a primary screen, followed by the broth microdilution method for quantitative analysis of the active compounds.

Antimicrobial_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (for active compounds) agar_prep Prepare Inoculated Agar Plates well_creation Create Wells in Agar agar_prep->well_creation compound_loading Load Compounds into Wells well_creation->compound_loading incubation_agar Incubate Plates compound_loading->incubation_agar zone_measurement Measure Zone of Inhibition incubation_agar->zone_measurement broth_dilution_prep Prepare Serial Dilutions in 96-well Plates zone_measurement->broth_dilution_prep inoculation_broth Inoculate with Microorganisms broth_dilution_prep->inoculation_broth incubation_broth Incubate Plates inoculation_broth->incubation_broth mic_determination Determine MIC incubation_broth->mic_determination

Caption: Workflow for antimicrobial activity screening.

Detailed Protocols

1. Agar Well Diffusion Method

This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a lawn of microorganisms.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Phenoxy nitrile derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile cork borer

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the agar surface.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the phenoxy nitrile derivative solution into each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

2. Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.[11]

Materials:

  • Microbial strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Phenoxy nitrile derivatives

  • 96-well microtiter plates

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the phenoxy nitrile derivatives in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. The addition of a viability indicator like resazurin can aid in the visual assessment.[9]

Data Presentation: Summarizing Antimicrobial Potency

The antimicrobial activity data can be effectively presented in a table.

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)
PN-01S. aureus1532
PN-02E. coli1264
PN-03C. albicans1816
CiprofloxacinS. aureus251
FluconazoleC. albicans222

Part 3: Insecticidal Activity Screening

The development of new insecticides is critical for crop protection and disease vector control. Phenoxy nitrile derivatives have shown potential as novel insecticidal agents.[13][14] Bioassays are the primary tools for evaluating the insecticidal efficacy of these compounds.[15]

Core Principle: Assessing Lethality and Developmental Effects

Insecticidal screening aims to determine the toxicity of a compound to a target insect species. This is typically assessed through mortality rates (lethal concentration, LC50, or lethal dose, LD50) and can also include sublethal effects on development and behavior.[15]

Experimental Workflow: From Compound Application to Mortality Assessment

The choice of bioassay method depends on the target insect and the mode of action of the compound. A common method for screening against agricultural pests like the diamondback moth (Plutella xylostella) is the leaf-dip bioassay.[16]

Insecticidal_Screening_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Collection & Analysis insect_rearing Insect Rearing (e.g., Plutella xylostella) insect_exposure Introduce Insects to Treated Leaf Discs insect_rearing->insect_exposure compound_solutions Prepare Compound Solutions (with surfactant) leaf_dipping Dip Leaf Discs in Compound Solutions compound_solutions->leaf_dipping leaf_discs Prepare Leaf Discs (e.g., Cabbage) leaf_discs->leaf_dipping air_drying Air-dry Leaf Discs leaf_dipping->air_drying air_drying->insect_exposure incubation_insect Incubate under Controlled Conditions insect_exposure->incubation_insect mortality_assessment Assess Mortality (after 24-72h) incubation_insect->mortality_assessment lc50_calculation Calculate LC50 Value mortality_assessment->lc50_calculation

Caption: Workflow for insecticidal screening using a leaf-dip bioassay.

Detailed Protocol: Leaf-Dip Bioassay

This method is suitable for evaluating the contact and stomach toxicity of compounds to phytophagous insects.

Materials:

  • Target insect larvae (e.g., third-instar larvae of Plutella xylostella)

  • Host plant leaves (e.g., cabbage)

  • Phenoxy nitrile derivatives (dissolved in acetone with a surfactant like Triton X-100)

  • Petri dishes

  • Filter paper

Procedure:

  • Compound Preparation: Prepare a series of concentrations of the phenoxy nitrile derivatives in an appropriate solvent containing a surfactant to ensure even spreading on the leaf surface.

  • Leaf Treatment: Cut leaf discs of a uniform size. Dip each leaf disc into a test solution for a specific duration (e.g., 10-30 seconds).

  • Drying: Allow the treated leaf discs to air-dry completely.

  • Insect Exposure: Place a treated leaf disc in a Petri dish lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Data Presentation: Quantifying Insecticidal Efficacy

The insecticidal activity is best summarized in a table showing the LC50 values.

Compound IDTarget InsectBioassay MethodLC50 (µg/mL) at 48h
PN-01Plutella xylostellaLeaf-dip55.3
PN-02Plutella xylostellaLeaf-dip32.1
PN-03Plutella xylostellaLeaf-dip78.9
Emamectin BenzoatePlutella xylostellaLeaf-dip0.5

Conclusion: A Pathway to Novel Therapeutics

The systematic screening of phenoxy nitrile derivatives for their biological activities is a critical first step in the journey of drug discovery and development. The methodologies outlined in this guide provide a robust framework for identifying and characterizing promising lead compounds. By understanding the principles behind these assays and executing them with precision, researchers can effectively unlock the therapeutic potential of this versatile chemical scaffold. Further investigations into the mechanism of action, structure-activity relationships, and in vivo efficacy of the most potent derivatives will be essential for their translation into clinically or agriculturally valuable agents.

References

The Lynchpin of Modern Therapeutics: A Technical Guide to 3-Phenoxypropanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the strategic selection of precursor molecules is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of a drug candidate. Among the myriad of chemical building blocks, 3-phenoxypropanenitrile has emerged as a cornerstone intermediate, particularly in the synthesis of blockbuster drugs targeting central nervous system disorders. This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its pivotal role in the construction of complex active pharmaceutical ingredients (APIs). We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in process development and optimization.

The Strategic Advantage of the Phenoxypropylamine Scaffold

The 3-phenoxypropylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of several widely prescribed antidepressants and attention-deficit/hyperactivity disorder (ADHD) medications. Its prevalence is not coincidental; the specific arrangement of the phenyl, ether, and amine functionalities allows for optimal interaction with neurotransmitter transporters, leading to potent and selective inhibition of reuptake mechanisms.

The journey to these life-changing medicines often begins with a deceptively simple yet versatile precursor: this compound. Its chemical architecture, comprising a stable phenoxy group and a readily transformable nitrile, provides a robust and flexible entry point for the synthesis of a diverse array of pharmaceutical agents.

Synthesis of this compound: A Tale of Two Pathways

The efficient and scalable synthesis of this compound is paramount to its utility as a pharmaceutical precursor. Two primary synthetic routes dominate the landscape: the Williamson ether synthesis and the cyanoethylation of phenol. The choice between these pathways is often dictated by factors such as raw material cost, reaction kinetics, and desired purity profile.

The Classic Approach: Williamson Ether Synthesis

The Williamson ether synthesis is a venerable and highly reliable method for the formation of ethers.[1] In the context of this compound, this SN2 reaction involves the nucleophilic attack of a phenoxide ion on an electrophilic 3-halopropanenitrile.[2][3]

Diagram: Williamson Ether Synthesis of this compound

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + Base Base Base (e.g., NaOH, K2CO3) Product This compound Phenoxide->Product + 3-Halopropanenitrile (SN2 reaction) Halopropanenitrile 3-Halopropanenitrile (X = Cl, Br) Salt NaX

Caption: General scheme of the Williamson ether synthesis for this compound.

Experimental Protocol: Williamson Ether Synthesis

  • Phenoxide Formation: To a stirred solution of phenol in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an equimolar amount of a strong base (e.g., sodium hydride or potassium carbonate) portion-wise at room temperature. The reaction is typically exothermic and should be monitored. Stir the mixture until the evolution of gas ceases, indicating the complete formation of the phenoxide.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 3-chloropropanenitrile or 3-bromopropanenitrile dropwise at a temperature maintained between 25-30°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to afford the final product in high purity.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents are chosen to solvate the cation of the phenoxide, thereby increasing the nucleophilicity of the oxygen anion and accelerating the SN2 reaction.

  • Base: The choice of base depends on the desired reactivity and cost. Sodium hydride offers a rapid and irreversible deprotonation, while potassium carbonate is a milder and more economical option for large-scale production.

  • Leaving Group: 3-Bromopropanenitrile is generally more reactive than 3-chloropropanenitrile due to the better leaving group ability of bromide, but the chloro-derivative is often more cost-effective.

The Atom-Economical Route: Cyanoethylation of Phenol

An alternative and more atom-economical approach is the direct reaction of phenol with acrylonitrile, a process known as cyanoethylation. This reaction is typically catalyzed by a base and proceeds via a Michael addition mechanism.

Diagram: Cyanoethylation of Phenol

Cyanoethylation cluster_reactants Reactants cluster_products Product Phenol Phenol Intermediate Intermediate Adduct Phenol->Intermediate + Acrylonitrile (Michael Addition) Acrylonitrile Acrylonitrile Base_cat Base Catalyst (e.g., Triton B) Product This compound Intermediate->Product Proton Transfer

Caption: Reaction scheme for the base-catalyzed cyanoethylation of phenol.

The Critical Transformation: Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile functionality in this compound to a primary amine is the linchpin step that unlocks its utility as a pharmaceutical precursor. This reduction can be achieved through several methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most prevalent. The choice of method is critical, as it directly impacts the yield, purity, and safety of the process.

The Workhorse of Industry: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred industrial method for nitrile reduction due to its high efficiency, scalability, and the avoidance of stoichiometric metal waste.[4][5]

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

  • Catalyst Preparation: In a high-pressure autoclave, a slurry of Raney Nickel (typically 5-10 wt% of the substrate) in a suitable solvent (e.g., methanol or ethanol) is prepared. To suppress the formation of secondary and tertiary amine byproducts, a small amount of ammonia or a basic additive is often included.[6]

  • Reaction Setup: this compound is dissolved in the same solvent and charged into the autoclave.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-80°C).

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and confirmed by GC or HPLC analysis.

  • Work-up and Isolation: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield crude 3-phenoxypropylamine.

  • Purification: The crude amine can be purified by vacuum distillation.

Troubleshooting and Optimization:

  • Byproduct Formation: The primary challenge in nitrile hydrogenation is the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with the imine intermediate.[7]

    • Solution: The addition of ammonia or a primary amine to the reaction mixture shifts the equilibrium away from the formation of secondary and tertiary amines. Operating at lower temperatures and higher hydrogen pressures also favors the formation of the primary amine.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent.

    • Solution: Ensuring the purity of the starting materials is crucial. The use of a guard bed or pre-treatment of the substrate can also be beneficial.

The Power of Hydrides: Reduction with Lithium Aluminum Hydride (LiAlH₄)

For laboratory-scale synthesis and when chemoselectivity is a concern, reduction with lithium aluminum hydride (LiAlH₄) is a powerful and reliable method.[8][9]

Experimental Protocol: LiAlH₄ Reduction

  • Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.

  • Isolation: The resulting granular precipitate is filtered off, and the organic filtrate is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to afford 3-phenoxypropylamine, which can be further purified by distillation.

Causality of Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all glassware and solvents must be scrupulously dried.[9]

  • Controlled Addition: The dropwise addition of the nitrile solution to the LiAlH₄ suspension helps to control the exothermic reaction.

  • Fieser Workup: This specific workup procedure is designed to produce easily filterable aluminum salts, simplifying the isolation of the product.

Quantitative Data Summary

MethodReagentsTypical YieldPurityKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Raney Ni, NH₃/MeOH>90%>98%Scalable, cost-effective, environmentally friendly.Requires high-pressure equipment, potential for byproduct formation.
LiAlH₄ Reduction LiAlH₄, Et₂O/THF85-95%>99%High yield, clean reaction, good for smaller scale.Hazardous reagent, requires strict anhydrous conditions, generates aluminum waste.

Applications in Pharmaceutical Synthesis: The Gateway to Blockbuster Drugs

The true value of this compound is realized in its conversion to 3-phenoxypropylamine, a key intermediate in the synthesis of several major pharmaceuticals.

Diagram: Pharmaceutical Synthesis Workflow

Pharma_Synthesis cluster_precursor Precursor Synthesis cluster_intermediate Key Intermediate cluster_apis Active Pharmaceutical Ingredients (APIs) Phenol Phenol Phenoxypropanenitrile This compound Phenol->Phenoxypropanenitrile + Acrylonitrile Acrylonitrile Acrylonitrile Reduction Nitrile Reduction (e.g., H2/Raney Ni or LiAlH4) Phenoxypropanenitrile->Reduction Phenoxypropylamine 3-Phenoxypropylamine Reduction->Phenoxypropylamine Fluoxetine Fluoxetine (Prozac®) Phenoxypropylamine->Fluoxetine Further Synthetic Steps Atomoxetine Atomoxetine (Strattera®) Phenoxypropylamine->Atomoxetine Further Synthetic Steps Duloxetine Duloxetine (Cymbalta®) Phenoxypropylamine->Duloxetine Further Synthetic Steps

Caption: Synthetic pathway from phenol to key APIs via this compound.

  • Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. The synthesis involves the reaction of 3-phenoxypropylamine with a suitable electrophile to introduce the N-methyl group and the trifluoromethylphenyl moiety.

  • Atomoxetine (Strattera®): A norepinephrine reuptake inhibitor used for the treatment of ADHD. The synthesis utilizes 3-phenoxypropylamine as a scaffold for the introduction of the N-methyl and the 2-methylphenoxy groups.

  • Duloxetine (Cymbalta®): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder and anxiety. The synthesis involves the reaction of a derivative of 3-phenoxypropylamine with 1-fluoronaphthalene.

Conclusion: An Indispensable Tool in the Pharmaceutical Armamentarium

This compound stands as a testament to the power of a well-chosen precursor in modern pharmaceutical synthesis. Its straightforward preparation, coupled with the versatile and efficient transformation of its nitrile group, provides a reliable and economical pathway to a class of drugs that have profoundly impacted human health. As the demand for more sophisticated and targeted therapeutics continues to grow, the principles of strategic precursor selection, exemplified by the utility of this compound, will remain a cornerstone of successful drug development. This guide has aimed to provide not just the "how" but the "why" behind the synthetic methodologies, empowering researchers and drug development professionals to leverage this critical intermediate to its fullest potential.

References

The Reactivity of the Nitrile Group in 3-Phenoxypropanenitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the nitrile group in 3-phenoxypropanenitrile, a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. The unique electronic and steric characteristics imparted by the phenoxy group modulate the reactivity of the nitrile moiety, influencing its susceptibility to a range of chemical transformations. This document delves into the core reactions of the nitrile group—hydrolysis, reduction, and cycloaddition—offering mechanistic insights, field-proven experimental protocols, and a comparative analysis of its reactivity. The strategic application of this compound in the synthesis of valuable molecules, particularly in the pharmaceutical and materials science sectors, is also discussed, underscoring the practical importance of understanding its chemical behavior.

Introduction: The Unique Profile of this compound

This compound, with its characteristic phenoxy group at the β-position relative to the nitrile, presents a fascinating case study in functional group reactivity. The ether linkage and the aromatic ring introduce a distinct electronic and steric environment that differentiates it from simple aliphatic or aromatic nitriles. The electron-withdrawing nature of the phenoxy group, transmitted through the aliphatic chain, enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[1] This guide will dissect the implications of this structural feature on the key transformations of the nitrile group.

The nitrile group itself is a cornerstone in organic synthesis, valued for its ability to be converted into a variety of other functional groups, including carboxylic acids, amines, and ketones.[2][3] In the context of drug discovery, the nitrile moiety is often incorporated into molecules to enhance binding affinity, improve pharmacokinetic profiles, and introduce metabolic stability.[4][5][6] Understanding the specific reactivity of the nitrile in this compound is therefore crucial for its effective utilization in the design and synthesis of novel chemical entities.

Hydrolysis: Conversion to 3-Phenoxypropanoic Acid

The hydrolysis of the nitrile group in this compound to yield 3-phenoxypropanoic acid is a fundamental transformation, providing access to a valuable carboxylic acid intermediate. This reaction can be achieved under both acidic and basic conditions, proceeding through an amide intermediate.[7][8][9]

Mechanistic Considerations

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon to form a protonated imidic acid, which tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also acid-catalyzed, yields the carboxylic acid and an ammonium salt.[10]

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium or potassium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[7] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. Acidification in a separate workup step is required to obtain the free carboxylic acid.[10]

The phenoxy group, being electron-withdrawing, is expected to accelerate the rate of hydrolysis by further polarizing the C≡N bond and making the nitrile carbon more susceptible to nucleophilic attack.

Experimental Protocols

Table 1: Comparison of Hydrolysis Conditions for this compound

Condition Reagents Solvent Temperature Reaction Time Yield Reference
AcidicThis compound, conc. HClWaterReflux4-6 h>90%[11] (Analogous)
BasicThis compound, 10% aq. NaOHEthanol/WaterReflux16 h~90%[7]

Protocol 2.2.1: Acid-Catalyzed Hydrolysis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and concentrated hydrochloric acid (10 vol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 10 vol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-phenoxypropanoic acid. Further purification can be achieved by recrystallization.

Protocol 2.2.2: Base-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 vol). Add a 10% aqueous solution of sodium hydroxide (2 vol).

  • Reaction: Heat the mixture to reflux for 16 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water (10 vol) and wash with dichloromethane (2 x 10 vol) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 1 N HCl.

  • Extraction and Purification: Extract the acidified aqueous layer with dichloromethane (3 x 5 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenoxypropanoic acid.

Diagram 1: Workflow for the Hydrolysis of this compound

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 This compound + conc. HCl A2 Reflux (4-6h) A1->A2 A3 Quench with Ice-Water A2->A3 A4 Extraction with Organic Solvent A3->A4 A5 Purification A4->A5 A6 3-Phenoxypropanoic Acid A5->A6 B1 This compound + 10% NaOH in EtOH/H2O B2 Reflux (16h) B1->B2 B3 Solvent Removal & Wash B2->B3 B4 Acidification to pH 3 B3->B4 B5 Extraction and Purification B4->B5 B6 3-Phenoxypropanoic Acid B5->B6

Caption: Comparative workflows for acid and base-catalyzed hydrolysis.

Reduction: Synthesis of 3-Phenoxypropylamine

The reduction of the nitrile group in this compound to a primary amine, 3-phenoxypropylamine, is a critical transformation for accessing this valuable building block in pharmaceutical and agrochemical synthesis. This reduction can be accomplished using various reducing agents, with the choice of reagent influencing the reaction conditions and selectivity.[12]

Common Reducing Agents and Mechanistic Pathways

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[12][13] The reaction involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. An aqueous workup is then required to hydrolyze the aluminum complexes and liberate the primary amine.[13]

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).[3] Catalytic hydrogenation is often considered a "greener" alternative to metal hydride reductions. The reaction proceeds via the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Borane Reagents: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), can also be used to reduce nitriles to primary amines.[6]

The presence of the ether linkage in this compound is generally stable to these reduction conditions, allowing for the chemoselective reduction of the nitrile group.[3]

Experimental Protocols

Table 2: Reagents for the Reduction of this compound

Reducing Agent Solvent Temperature Reaction Time Yield Reference
LiAlH₄Anhydrous THFReflux4-6 hHigh[12][13] (General)
H₂ / Raney NiMethanolic Ammonia65-70 psi4-6 hHigh[5] (Analogous)
Diisopropylaminoborane/LiBH₄THF25 °C to Reflux5-24 h80-99%[2] (General)

Protocol 3.2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain 3-phenoxypropylamine.

Diagram 2: Mechanistic Pathway for LiAlH₄ Reduction of a Nitrile

G R-C≡N R-C≡N Imine Anion Intermediate Imine Anion Intermediate R-C≡N->Imine Anion Intermediate 1. LiAlH₄ Dianion Intermediate Dianion Intermediate Imine Anion Intermediate->Dianion Intermediate 2. LiAlH₄ R-CH₂-NH₂ R-CH₂-NH₂ Dianion Intermediate->R-CH₂-NH₂ 3. H₂O workup

Caption: Simplified mechanism of nitrile reduction with LiAlH₄.

Cycloaddition Reactions: Formation of Heterocycles

The nitrile group of this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles.[4][8][12] Tetrazoles are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[12]

[3+2] Cycloaddition with Azides

The reaction of a nitrile with an azide, typically sodium azide in the presence of a Lewis acid or a proton source, leads to the formation of a 5-substituted-1H-tetrazole.[4][8] The reaction is believed to proceed through the activation of the nitrile by the catalyst, followed by the nucleophilic attack of the azide ion.

Experimental Protocol

Protocol 4.2.1: Synthesis of 5-(2-Phenoxyethyl)-1H-tetrazole

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add water. Separate the aqueous layer and wash the organic layer with water.

  • Acidification and Isolation: Combine the aqueous layers and acidify to pH 2-3 with concentrated HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(2-phenoxyethyl)-1H-tetrazole.

Diagram 3: [3+2] Cycloaddition of a Nitrile with Azide

G R-C≡N + N₃⁻ R-C≡N + N₃⁻ Tetrazole Tetrazole R-C≡N + N₃⁻->Tetrazole [3+2] Cycloaddition

Caption: General scheme for tetrazole synthesis from a nitrile.

Reactions with Organometallic Reagents

The electrophilic carbon of the nitrile group in this compound can react with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to form ketones after hydrolysis of the intermediate imine.[14][15]

Mechanism of Grignard Reaction

The Grignard reagent adds to the nitrile carbon to form a magnesium salt of an imine. This intermediate is stable and does not react further with another equivalent of the Grignard reagent.[15] Subsequent acidic workup hydrolyzes the imine to a ketone.

Experimental Protocol

Protocol 5.2.1: Reaction of this compound with a Grignard Reagent

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) in anhydrous diethyl ether.

  • Addition of Nitrile: Cool the Grignard solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the reaction to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography.

Conclusion: A Versatile Synthetic Hub

This compound stands out as a highly versatile and valuable intermediate in organic synthesis. The phenoxy group, through its electron-withdrawing influence, activates the nitrile moiety towards a variety of important chemical transformations. This guide has provided a detailed overview of the key reactions of the nitrile group in this molecule, including hydrolysis to 3-phenoxypropanoic acid, reduction to 3-phenoxypropylamine, cycloaddition to form tetrazoles, and reaction with organometallic reagents to produce ketones. The provided experimental protocols, grounded in established chemical principles and analogous transformations, offer a practical framework for researchers and drug development professionals. A thorough understanding of the reactivity of this compound opens up a wide array of possibilities for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 3-Phenoxypropanenitrile via Cyanoethylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Phenoxypropanenitrile

This compound is a valuable chemical intermediate characterized by a phenoxy group linked to a propanenitrile moiety. This structure offers a versatile scaffold for organic synthesis, serving as a precursor in the development of various fine chemicals and pharmacologically active molecules. The nitrile group (-C≡N) is a particularly useful functional group, readily transformable into amines, carboxylic acids, and other functionalities, making this compound a key building block in medicinal chemistry and materials science.

This application note provides a detailed, field-proven protocol for the synthesis of this compound through the cyanoethylation of phenol. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and describe methods for purification and characterization to ensure a self-validating and reproducible workflow.

Reaction Mechanism: The Michael Addition Pathway

The synthesis of this compound from phenol and acrylonitrile is a classic example of a cyanoethylation reaction .[1] This reaction proceeds via a Michael addition mechanism, where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, its nitrile analogue.[1]

The key steps are:

  • Deprotonation: The reaction is typically catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. While strong bases can be used, certain metal salts, such as cupric acetate, have been shown to be effective catalysts.[2][3]

  • Nucleophilic Attack: The powerful electron-withdrawing nature of the nitrile group in acrylonitrile polarizes the carbon-carbon double bond, rendering the β-carbon atom electrophilic (positively polarized).[3] The phenoxide ion then acts as a nucleophile, attacking this β-carbon.

  • Protonation: The resulting enolate intermediate is protonated by a proton source in the reaction mixture (such as a molecule of phenol) to yield the final product, this compound, and regenerate the catalyst.

G Figure 1: Reaction Mechanism of Cyanoethylation phenol Phenol catalyst_node Cu(OAc)₂ or Base Catalyst phenol->catalyst_node plus1 + acrylonitrile Acrylonitrile acrylonitrile->catalyst_node intermediate [Intermediate Complex] catalyst_node->intermediate 1. Deprotonation 2. Nucleophilic Attack product This compound intermediate->product 3. Protonation

Caption: Figure 1: Reaction Mechanism of Cyanoethylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods demonstrating the use of a copper-based catalyst, which offers an efficient route to the desired product.[2]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
PhenolC₆H₅OH94.11188.0 g2.0Solid, highly corrosive and toxic.[4]
AcrylonitrileC₃H₃N53.06116.6 g (145 mL)2.2Liquid, flammable, toxic.
Cupric Acetate MonohydrateCu(C₂H₃O₂)₂·H₂O199.659.4 g0.047Catalyst, ~5% weight of phenol.
Diethyl Ether(C₂H₅)₂O74.12~500 mL-For extraction and washing.
Deionized WaterH₂O18.02~300 mL-For washing.
Anhydrous MgSO₄ or Na₂SO₄--As needed-For drying organic phase.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Dropping funnel (optional, for adding acrylonitrile)

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow for Synthesis.

  • Reaction Setup: In a certified chemical fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a thermometer.[4] Charge the flask with 188.0 g (2.0 moles) of phenol and 9.4 g of cupric acetate monohydrate.

  • Addition of Acrylonitrile: With vigorous stirring, add 116.6 g (2.2 moles) of acrylonitrile to the flask. A slight exotherm may be observed.

  • Heating and Reflux: Gradually heat the reaction mixture using a heating mantle to a temperature of 110-120°C. Maintain the reaction at this temperature with continuous stirring for approximately 6 hours.[2] The solution will typically turn a reddish-brown color.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC) if desired.

  • Cooling and Acrylonitrile Removal: After 6 hours, turn off the heat and allow the mixture to cool to room temperature. Carefully remove the unreacted acrylonitrile by distillation under reduced pressure (using a rotary evaporator).

  • Extraction and Filtration: Dilute the dark, oily residue with approximately 250 mL of diethyl ether. Stir thoroughly. A brown precipitate (catalyst residues) may form, which should be removed by filtration.[2]

  • Washing: Transfer the ether filtrate to a separatory funnel and wash it twice with 150 mL portions of deionized water to remove any remaining phenol and water-soluble impurities.

  • Drying and Solvent Removal: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the diethyl ether using a rotary evaporator.

  • Final Product: The resulting product is crude this compound, which appears as a pale yellow oil or a low-melting solid (Melting Point: 58-61 °C).[5] For higher purity, vacuum distillation or column chromatography on silica gel can be performed. The expected yield is typically high.

Safety and Handling: A Critical Overview

This protocol must be performed with strict adherence to safety guidelines in a well-ventilated chemical fume hood.

  • Phenol: Phenol is highly corrosive, toxic if inhaled, swallowed, or absorbed through the skin, and can cause severe chemical burns.[4][6] It can rapidly penetrate most common clothing and has anesthetic properties that may mask initial burn sensations.[4]

    • PPE: Wear chemical safety goggles, a face shield, a fully buttoned lab coat, and heavy-duty gloves (butyl or neoprene are recommended over standard nitrile gloves for handling concentrated phenol).[6][7]

    • Exposure Response: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) if available, or use an emergency drench shower for at least 15 minutes.[4][8] Seek immediate medical attention for any exposure.[4]

  • Acrylonitrile: Acrylonitrile is a flammable, volatile, and toxic liquid. It is a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Waste Disposal: All chemical waste, including residual reagents and contaminated materials, must be collected and disposed of following institutional hazardous waste disposal procedures.[8][9]

Product Characterization

To confirm the identity and purity of the synthesized this compound (C₉H₉NO, M.W. 147.18 g/mol ), the following analytical techniques are recommended:[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation.[10] Expected signals (in CDCl₃) would be:

    • ~7.3 ppm (multiplet, 2H): Protons on the aromatic ring meta to the oxygen.

    • ~6.9 ppm (multiplet, 3H): Protons on the aromatic ring ortho and para to the oxygen.

    • ~4.2 ppm (triplet, 2H): Methylene protons adjacent to the oxygen (-O-CH₂ -).

    • ~2.8 ppm (triplet, 2H): Methylene protons adjacent to the nitrile group (-CH₂ -CN).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show 7 distinct signals (due to symmetry in the phenyl ring). Key expected signals include:

    • ~158 ppm: Aromatic carbon attached to oxygen.

    • ~129, 121, 114 ppm: Other aromatic carbons.

    • ~118 ppm: Nitrile carbon (-C ≡N).

    • ~64 ppm: Methylene carbon adjacent to oxygen (-O-C H₂-).

    • ~18 ppm: Methylene carbon adjacent to the nitrile group (-C H₂-CN).

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.[11] Look for these characteristic absorption bands:

    • ~2250 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretch.

    • ~3050 cm⁻¹: C-H stretching for the aromatic ring.

    • ~2900 cm⁻¹: C-H stretching for the aliphatic methylene groups.

    • ~1600 & 1490 cm⁻¹: C=C stretching within the aromatic ring.

    • ~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching.

References

Application Notes & Protocols: Synthesis of 3-Phenoxypropanenitrile via Cyanoethylation of Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-Phenoxypropanenitrile through the base-catalyzed cyanoethylation of phenol. The narrative delves into the underlying reaction mechanism, offers a detailed, field-proven laboratory protocol, and outlines methods for the characterization and purification of the final product. Emphasis is placed on the causality behind experimental choices, safety protocols, and the validation of results through analytical techniques. This guide is intended for researchers, chemists, and drug development professionals engaged in organic synthesis.

Introduction and Significance

This compound is a valuable chemical intermediate utilized in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its structure, combining a phenoxy group with a nitrile functionality, offers versatile reaction handles for further molecular elaboration. The most direct and atom-economical route to this compound is the cyanoethylation of phenol, a specific class of Michael addition reactions.[1] This process involves the addition of phenol across the carbon-carbon double bond of acrylonitrile, facilitated by a base catalyst.[2] Understanding and mastering this protocol is essential for laboratories requiring a scalable and efficient production method for this key intermediate.

Reaction Mechanism: The Base-Catalyzed Michael Addition

The cyanoethylation of phenol with acrylonitrile proceeds via a base-catalyzed Michael addition mechanism.[1] The nitrile group (-C≡N) in acrylonitrile is a powerful electron-withdrawing group, which polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[2]

The reaction can be dissected into three primary steps:

  • Deprotonation of Phenol: A base catalyst, such as sodium hydroxide or a quaternary ammonium hydroxide, deprotonates the acidic hydroxyl group of phenol to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic β-carbon of acrylonitrile. This is the key bond-forming step.

  • Protonation: The resulting carbanion intermediate is rapidly protonated by a proton source in the reaction medium (e.g., water or the conjugate acid of the base), yielding the final product, this compound.

Strong bases are typically employed as catalysts to generate a high concentration of the nucleophile, thereby driving the reaction forward.[2][3]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a reliable method for the synthesis of this compound on a laboratory scale. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Equipment

Materials:

  • Phenol (≥99%)

  • Acrylonitrile (≥99%, stabilized)

  • Sodium hydroxide (NaOH) pellets or a suitable basic catalyst (e.g., Triton B)

  • Dichloromethane (DCM) or Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, if necessary)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Workflow

The entire workflow, from reaction setup to final characterization, is outlined below.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Setup three-neck flask with condenser, stirrer, and dropping funnel under N₂. B Charge flask with Phenol and Solvent (Toluene). A->B D Add NaOH catalyst to the phenol solution. Stir to form sodium phenoxide. B->D C Prepare aqueous NaOH solution (catalyst). C->D E Add Acrylonitrile dropwise via funnel, maintaining temperature below 40°C. D->E F Heat reaction mixture to 50-60°C. Monitor progress via TLC for 2-4 hours. E->F G Cool reaction to room temperature. Quench with deionized water. F->G Reaction Complete H Transfer to separatory funnel. Extract with Dichloromethane (DCM). G->H I Wash organic layer with NaHCO₃ solution, then with brine. H->I J Dry organic layer over anhydrous MgSO₄. Filter to remove drying agent. I->J K Concentrate filtrate under reduced pressure using a rotary evaporator to yield crude oil. J->K L Purify crude product via vacuum distillation or silica gel column chromatography. K->L Crude Product M Collect pure fractions of This compound. L->M N Characterize product using FT-IR, ¹H NMR, ¹³C NMR, and GC-MS to confirm identity and purity. M->N

Caption: Experimental workflow for the synthesis and analysis of this compound.

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (9.41 g, 0.1 mol) and toluene (50 mL). Begin stirring to dissolve the phenol.

    • Rationale: Toluene is chosen as the solvent to facilitate temperature control. The three-neck setup allows for controlled addition of reagents and maintenance of an inert atmosphere if needed.

  • Catalyst Addition: In a separate beaker, dissolve sodium hydroxide (0.4 g, 0.01 mol) in 5 mL of water. Add this aqueous solution to the stirred phenol mixture.

    • Rationale: A catalytic amount of a strong base is sufficient to initiate and sustain the reaction by continuously regenerating the phenoxide nucleophile.

  • Acrylonitrile Addition: Place acrylonitrile (6.6 mL, 0.1 mol) in the dropping funnel. Add the acrylonitrile dropwise to the reaction mixture over 30 minutes. An exothermic reaction will occur. Use a water bath to maintain the internal temperature below 40°C.

    • Rationale: Dropwise addition is critical to control the exothermicity of the reaction. Acrylonitrile is volatile and flammable, and uncontrolled temperature increases can be hazardous.[4]

  • Reaction: After the addition is complete, heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the phenol spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the entire mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

    • Rationale: The product is organic-soluble and will move into the DCM layer, leaving inorganic salts and unreacted catalyst in the aqueous layer.

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Rationale: The bicarbonate wash neutralizes any remaining acidic phenol. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as a pale yellow oil.

  • Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data and Expected Results
ParameterValueNotes
Phenol 9.41 g (0.1 mol)Limiting Reagent
Acrylonitrile 6.6 mL (0.1 mol)1.0 equivalent
NaOH (catalyst) 0.4 g (0.01 mol)0.1 equivalent
Reaction Time 2-4 hoursMonitor by TLC
Reaction Temp. 50-60°C
Expected Yield 11.6 - 13.0 g80-90% theoretical yield
Appearance Colorless to pale yellow oil

Characterization of this compound

Analytical characterization is essential to confirm the identity and purity of the synthesized product.[5] A combination of spectroscopic and chromatographic methods should be employed.[6]

Spectroscopic Analysis

FT-IR and NMR spectroscopy are powerful tools for structural elucidation.[7][8]

TechniqueExpected Peaks / Signals
FT-IR (neat) ~2250 cm⁻¹ (C≡N stretch, sharp), ~1240 cm⁻¹ (Ar-O-C stretch), 3050-3020 cm⁻¹ (Aromatic C-H stretch), 1600, 1490 cm⁻¹ (Aromatic C=C stretch)
¹H NMR (CDCl₃) δ ~7.3 ppm (t, 2H, Ar-H), δ ~7.0 ppm (t, 1H, Ar-H), δ ~6.9 ppm (d, 2H, Ar-H), δ ~4.2 ppm (t, 2H, -O-CH₂-), δ ~2.8 ppm (t, 2H, -CH₂-CN)
¹³C NMR (CDCl₃) δ ~157 ppm (Ar C-O), δ ~130 ppm (Ar C-H), δ ~122 ppm (Ar C-H), δ ~118 ppm (C≡N), δ ~115 ppm (Ar C-H), δ ~64 ppm (-O-CH₂-), δ ~18 ppm (-CH₂-CN)
Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine purity and confirm the molecular weight (M.W. 147.17 g/mol ) of the product.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product, especially when compared against a reference standard.[9]

Critical Safety Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols due to their inherent hazards.

  • Phenol: Highly toxic and corrosive. It can cause severe chemical burns upon skin contact and can be fatal if ingested or absorbed through the skin. Always handle in a fume hood while wearing gloves, a lab coat, and splash-proof goggles.[10][11]

  • Acrylonitrile: A highly flammable liquid and a known carcinogen.[4] It is toxic if inhaled, swallowed, or absorbed through the skin.[12][13] Vapors can form explosive mixtures with air.[12] It must be handled exclusively in a well-ventilated chemical fume hood. Acrylonitrile can undergo uncontrolled, explosive polymerization when exposed to strong bases, acids, or light.[4][14] Always use stabilized acrylonitrile and store it away from heat and ignition sources.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[13][15] Seek immediate medical attention for both phenol and acrylonitrile exposure.

  • Inhalation (Acrylonitrile): Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14]

  • Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Prevent entry into waterways.[14]

References

Application Notes and Protocols for the Base-Catalyzed Synthesis of 3-Phenoxypropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenoxypropanenitrile is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, combining a phenoxy group and a nitrile functionality, offers versatile reaction handles for further molecular elaboration. The most common and efficient method for its synthesis is the base-catalyzed cyanoethylation of phenol with acrylonitrile. This reaction, a classic example of a Michael addition, is favored for its atom economy and relatively straightforward procedure.[1]

This technical guide provides a comprehensive overview of the base-catalyzed synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss the optimization of reaction conditions, and address potential challenges and troubleshooting strategies.

Reaction Mechanism

The base-catalyzed synthesis of this compound proceeds via a nucleophilic addition of the phenoxide ion to the electron-deficient β-carbon of acrylonitrile.[1] The reaction is initiated by the deprotonation of phenol by a suitable base to form the more nucleophilic phenoxide ion. This is a crucial step as phenol itself is not sufficiently nucleophilic to attack the carbon-carbon double bond of acrylonitrile.[2][3][4]

The phenoxide ion then acts as a nucleophile and attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing effect of the nitrile group. This results in the formation of a resonance-stabilized carbanion intermediate. Finally, the carbanion is protonated by a proton source in the reaction mixture, which is typically the conjugate acid of the base or residual phenol, to yield the final product, this compound.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Phenol Phenol (C₆H₅OH) Phenoxide Phenoxide Ion (C₆H₅O⁻) Phenol->Phenoxide + B: Base Base (B:) Conjugate_Acid Conjugate Acid (BH⁺) Acrylonitrile Acrylonitrile (CH₂=CHCN) Carbanion Carbanion Intermediate Phenoxide->Carbanion + Acrylonitrile Conjugate_Acid->Base - H⁺ Product This compound Carbanion->Product + BH⁺ Experimental_Workflow Start Start Setup Reaction Setup: - Charge flask with phenol and solvent. - Add base (catalyst). Start->Setup Addition Slowly add acrylonitrile at controlled temperature. Setup->Addition Reaction Heat the mixture to reflux for several hours. Monitor progress by TLC. Addition->Reaction Workup Work-up: - Cool the reaction mixture. - Neutralize with dilute acid. - Extract with an organic solvent. Reaction->Workup Purification Purification: - Wash organic layer with bicarbonate and brine. - Dry over anhydrous salt. - Remove solvent via rotary evaporation. Workup->Purification Distillation Vacuum distill the crude product to obtain pure this compound. Purification->Distillation End End Distillation->End

References

Application Note: A Practical Guide to the Purification of 3-Phenoxypropanenitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Phenoxypropanenitrile is a valuable chemical intermediate in organic synthesis, notable for its bifunctional nature, incorporating both a nitrile and a phenoxy ether group. Its synthesis, commonly achieved via a cyanoethylation reaction between phenol and acrylonitrile, often results in a crude mixture containing unreacted starting materials, catalysts, and potential side products. The presence of these impurities can significantly hinder subsequent synthetic steps and compromise the quality of the final product.[1] Therefore, an efficient and robust purification strategy is paramount.

This application note provides a comprehensive, step-by-step protocol for the purification of this compound from a typical reaction mixture using normal-phase flash column chromatography. We will delve into the principles behind the selection of the stationary and mobile phases, the importance of preliminary analysis by Thin-Layer Chromatography (TLC), and a detailed walkthrough of the entire chromatographic process, from column packing to product isolation. This guide is designed for researchers and drug development professionals seeking a reliable method to obtain high-purity this compound.

Understanding the Separation: Compound Properties and Impurity Profile

Effective chromatographic separation relies on exploiting the differences in the physical and chemical properties of the components in a mixture.[2] this compound is a moderately polar compound due to the presence of the nitrile (-C≡N) and ether (-O-) functional groups. The primary impurities expected from its synthesis are unreacted phenol and potential side-products.

CompoundMolecular Weight ( g/mol )Melting Point (°C)PolarityExpected Elution Order
This compound (Product) 147.1858-61ModerateIntermediate
Phenol (Starting Material)94.1140-42High (due to -OH group)Last
Acrylonitrile (Starting Material)53.06-83.5ModerateFirst (if present; highly volatile)
Potential Side ProductsVariableVariableVariableVariable

Table 1: Properties of the target compound and potential impurities.[3]

The key to this separation is the significant polarity difference between the moderately polar product and the highly polar unreacted phenol. In normal-phase chromatography, where the stationary phase is polar (silica gel), compounds are separated based on their affinity for this phase.[4] Less polar compounds have a weaker affinity and travel faster with the mobile phase, while more polar compounds are adsorbed more strongly and elute later.[5]

Preliminary Analysis: Developing the Method with Thin-Layer Chromatography (TLC)

Before committing a large quantity of crude material to a column, it is essential to determine the optimal solvent system (mobile phase) using Thin-Layer Chromatography (TLC).[4] TLC is a rapid, small-scale version of column chromatography that helps predict the separation behavior. The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.30-0.35 .[5]

Protocol 3.1: TLC Solvent System Screening
  • Preparation: Prepare several eluent systems of varying polarity. A common starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[6]

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots using a UV lamp (254 nm), as the aromatic ring in this compound is UV-active. Alternatively, use a staining agent like potassium permanganate.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the spot corresponding to this compound has an Rf ≈ 0.35, and it is well-resolved from other spots.

Trial Eluent System (Hexane:Ethyl Acetate)ObservationsRf of ProductAssessment
9:1All spots remain at the baseline.~0.05Not polar enough.
7:3Good separation, product is distinct from impurities.~0.35Optimal.
5:5Product spot is too high on the plate.~0.60Too polar.

Table 2: Example of TLC solvent system optimization.

The Purification Protocol: Flash Column Chromatography

Flash column chromatography utilizes positive pressure (typically from compressed air or nitrogen) to push the mobile phase through the column more quickly, leading to a faster and often more efficient separation than gravity chromatography.[7]

Workflow for Purification of this compound

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find optimal solvent, e.g., 7:3 Hex:EtOAc) Column_Prep 2. Column Packing (Slurry pack with silica gel in Hexane) TLC->Column_Prep Determines eluent Sample_Load 3. Sample Loading (Dry load crude product adsorbed onto silica) Column_Prep->Sample_Load Elution 4. Elution (Start with 9:1 Hex:EtOAc, gradually increase polarity) Sample_Load->Elution Collect 5. Fraction Collection (Collect eluent in test tubes) Elution->Collect Gradient Elution TLC_Fractions 6. Fraction Analysis (TLC spots of collected fractions) Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Identify pure fractions Evaporate 8. Solvent Removal (Rotary Evaporation) Combine->Evaporate Final_Product Pure this compound Evaporate->Final_Product

Caption: Workflow of the purification process.

Protocol 4.1: Step-by-Step Purification
  • Stationary Phase and Column Selection:

    • For a typical laboratory-scale purification (1-5 g of crude material), select a glass column with a diameter of 2-4 cm.

    • The amount of silica gel (standard grade, mesh 230-400) should be approximately 50-100 times the weight of the crude mixture.[7] For 2 g of crude material, use 100-200 g of silica gel.

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.

    • In a beaker, prepare a slurry of the required amount of silica gel in the least polar solvent to be used (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Gently tap the side of the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a compact bed. Crucially, never let the solvent level drop below the top of the silica bed. [2]

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Preparation and Loading (Dry Loading Method):

    • Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). This will elute any non-polar impurities first.

    • Collect the eluent in sequentially numbered test tubes or flasks (fractions).

    • Gradually increase the polarity of the mobile phase (a "gradient elution").[8] For example, after several column volumes of 9:1, switch to 8:2, and then to the optimal 7:3 Hexane:Ethyl Acetate mixture determined by TLC. This controlled increase in polarity will sequentially release compounds of increasing polarity from the silica gel.

    • The more polar unreacted phenol will require a higher polarity solvent to elute.

  • Monitoring and Product Isolation:

    • Periodically analyze the collected fractions by TLC to determine their composition. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Once fractions containing only the pure desired product are identified, combine them in a larger round-bottom flask.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product by TLC and other analytical methods (e.g., NMR, melting point).

Troubleshooting Common Issues

Even with a well-developed protocol, issues can arise. Below is a guide to diagnosing and solving common problems encountered during column chromatography.

G Start Problem Occurred Problem1 Poor or No Separation (Spots overlap on TLC) Start->Problem1 Problem2 Compound Won't Elute (Stuck at top of column) Start->Problem2 Problem3 Column Running Slowly or Cracking Start->Problem3 Solution1a Solution: Mobile phase polarity is incorrect. Re-optimize with TLC using different solvents. Problem1->Solution1a Solution1b Solution: Column was overloaded. Use a larger column or less sample (aim for 50:1 silica:sample ratio). Problem1->Solution1b Solution2 Solution: Mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). Problem2->Solution2 Solution3a Solution: Silica gel is too fine or packed too tightly. Use a coarser mesh silica or re-pack column. Problem3->Solution3a Solution3b Solution: Solvent polarity was changed too drastically, causing heat/cracks. Use a gradual gradient. Problem3->Solution3b

Caption: Troubleshooting guide for common chromatography issues.

Conclusion

This application note details a robust and systematic approach to the purification of this compound using flash column chromatography. By leveraging preliminary TLC analysis to determine an optimal mobile phase and employing a careful gradient elution strategy, researchers can effectively separate the target molecule from polar impurities like phenol and other synthesis-related byproducts. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to achieve high purity, ensuring the quality of the material for subsequent applications in research and development.

References

Application Note: A Protocol for the Purification of Crude 3-Phenoxypropanenitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of crude 3-Phenoxypropanenitrile using the recrystallization method. Recrystallization is a critical technique in chemical synthesis and drug development for obtaining high-purity solid compounds.[1][2] The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed guide from solvent selection to the isolation of purified crystals. The causality behind each experimental step is explained to ensure a thorough understanding of the purification process.

Introduction: The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds that leverages the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) and are subsequently separated by filtration.[3]

For a successful recrystallization, the choice of solvent is paramount. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High solvency for impurities at all temperatures.

  • It should not react with the target compound.

  • It should be volatile enough to be easily removed from the purified crystals.

This protocol will first guide the user through a systematic solvent screening process to identify the optimal solvent or solvent system for this compound, followed by a detailed recrystallization procedure.

Materials and Equipment

Chemical Reagents
  • Crude this compound (solid)

  • Screening Solvents (Analytical Grade):

    • Isopropanol

    • Ethanol

    • Methanol

    • Acetone

    • Ethyl Acetate

    • Toluene

    • Hexane

    • Water

  • Activated Charcoal (optional, for colored impurities)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment
  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Beakers

  • Graduated cylinders

  • Pasteur pipettes

  • Watch glasses

  • Powder funnel

  • Hirsch funnel or Büchner funnel

  • Filter flask

  • Vacuum source (aspirator or pump)

  • Filter paper to fit funnel

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

  • Melting point apparatus

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Avoid open flames and ensure proper ventilation. Consult the Safety Data Sheet (SDS) for each solvent before use.

Experimental Protocol: A Two-Stage Approach

This protocol is divided into two critical stages: identifying a suitable solvent system and performing the bulk recrystallization.

Stage 1: Solvent Screening for this compound

The goal of this stage is to identify a solvent or a binary solvent mixture that provides a significant difference in the solubility of this compound between hot and cold conditions.

Protocol:

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, hexane, water). After adding approximately 0.5 mL of a solvent, gently agitate the mixture and observe the solubility. A suitable solvent will not dissolve the compound at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent required.

  • Cooling and Observation: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice bath to induce crystallization.

  • Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields a good crop of crystals upon cooling. If a single solvent does not meet these criteria, a binary solvent system may be necessary.

Data Presentation: Solvent Screening Results

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingRemarks
Isopropanol
Ethanol
Acetone
Ethyl Acetate
Toluene
Hexane
Water

This table should be filled out by the researcher based on experimental observations.

Stage 2: Bulk Recrystallization of this compound

Once a suitable solvent or solvent system has been identified, proceed with the bulk purification. The following is a general procedure that can be adapted based on the chosen solvent.

Workflow Diagram:

Caption: A schematic overview of the recrystallization workflow.

Detailed Protocol:

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Add a small amount of the chosen solvent (or the solvent in which the compound is more soluble, in the case of a binary system).

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3]

  • Decolorization (Optional):

    • If the hot solution is colored, and the pure compound is known to be colorless, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended):

    • This step is necessary to remove any insoluble impurities or the activated charcoal.

    • Preheat a clean, dry Erlenmeyer flask and a powder funnel. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

    • Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.

  • Washing the Crystals:

    • With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor and impurities. Use a minimal amount of cold solvent to avoid dissolving the purified crystals.

  • Drying the Purified Product:

    • Leave the crystals in the funnel with the vacuum on for a few minutes to air dry.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point (58-61 °C) or in a desiccator under vacuum.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.
No Crystals Form The solution is not saturated, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. Add a seed crystal of the pure compound. If the solution is not saturated, evaporate some of the solvent and cool again.
Poor Recovery Too much solvent was used; the crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is preheated for hot filtration.

Conclusion

This application note provides a robust and detailed protocol for the purification of crude this compound by recrystallization. By following the systematic approach of solvent screening and subsequent bulk recrystallization, researchers can obtain a high-purity product suitable for further applications in research and development. The principles and techniques described are broadly applicable to the purification of other solid organic compounds.

References

HPLC method for the analysis and quantification of 3-Phenoxypropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis and Quantification of 3-Phenoxypropanenitrile by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and reliable quantification of this analyte is crucial for quality control during manufacturing, stability testing of final products, and for pharmacokinetic studies. This document provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis and quantification of this compound. The method described herein is designed to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for a variety of research and quality control applications.

The development of this method was guided by the principles of analytical quality by design (QbD), ensuring that the final protocol is not only reliable but also that the rationale behind each parameter selection is scientifically sound. This application note will delve into the specifics of the methodology, from sample preparation to data analysis, and provide a comprehensive guide for its implementation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical FormulaC₉H₉NO
Molecular Weight147.18 g/mol
AppearanceClear colorless to yellow liquid
Boiling Point280.2 °C at 760 mmHg
SolubilitySoluble in organic solvents like methanol and acetonitrile.
UV Absorption (λmax)Expected around 270 nm due to the phenoxy group.

HPLC Method Parameters and Rationale

The selection of each parameter in this HPLC method is based on the physicochemical properties of this compound and established chromatographic principles.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar phenoxy group of the analyte. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mobile phase composition provides optimal retention and peak shape for this compound. Acetonitrile is a common organic modifier that offers good elution strength and is UV transparent at the detection wavelength.
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a reasonable analysis time without generating excessive backpressure.
Injection Volume 10 µLThis volume is appropriate for standard analytical HPLC systems and ensures sharp peaks without overloading the column.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient temperature to minimize fluctuations.
Detection UV at 270 nmThe phenoxy group in this compound contains a chromophore that absorbs UV light. The wavelength of 270 nm is selected to maximize sensitivity.
Run Time 10 minutesThis run time is sufficient to elute the analyte and any potential early-eluting impurities, while allowing for column re-equilibration.

Experimental Protocol

This section provides a step-by-step guide for the analysis and quantification of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Solutions

Mobile Phase (Acetonitrile:Water, 60:40 v/v):

  • Measure 600 mL of HPLC grade acetonitrile.

  • Measure 400 mL of HPLC grade water.

  • Combine the two solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase by sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark. Mix well.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (preferably the mobile phase) to obtain a theoretical concentration within the calibration range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C and the UV detector to 270 nm.

  • Inject 10 µL of each standard and sample solution.

  • Record the chromatograms and integrate the peak areas.

Data Analysis
  • Calibration Curve: Plot a graph of the peak area versus the concentration of the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantification: Use the calibration curve to determine the concentration of this compound in the sample solutions.

Method Validation

To ensure the reliability of this method, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to show that the peak for this compound is free from co-eluting degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five concentrations over the desired range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Before each analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. A standard solution of known concentration is injected multiple times, and the following parameters are evaluated:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for n=5 injections)
Relative Standard Deviation (RSD) of Retention Times ≤ 1.0% (for n=5 injections)

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting A Mobile Phase (ACN:H2O) C System Equilibration A->C B Standard & Sample Solutions D System Suitability Test (SST) B->D C->D Proceed if stable baseline E Sample Injection D->E Proceed if SST passes F Chromatogram Integration E->F G Calibration Curve Generation F->G H Quantification G->H I Final Report H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper validation in accordance with ICH guidelines will ensure that the method is suitable for its intended purpose, providing accurate and precise results for quality control and research applications.

Application Note: Real-Time Monitoring of 3-Phenoxypropanenitrile Synthesis via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the real-time monitoring of 3-Phenoxypropanenitrile synthesis. The synthesis, typically achieved through the cyanoethylation of phenol with acrylonitrile, requires careful monitoring to optimize yield, minimize byproduct formation, and ensure reaction completion. This protocol provides a comprehensive workflow, from reaction sampling and sample preparation to instrumental analysis and data interpretation, enabling researchers to track the consumption of reactants and the formation of the desired product with high specificity and sensitivity.

Introduction: The Importance of Reaction Monitoring

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, notably as a precursor to 3-phenoxybenzyl alcohol, a component of synthetic pyrethroid insecticides. The primary synthesis route is the base-catalyzed Michael addition of phenol to acrylonitrile, a reaction known as cyanoethylation.

Reaction Scheme: Phenol + Acrylonitrile --(Base Catalyst)--> this compound

Effective process control is paramount for maximizing the yield and purity of the final product. In-process monitoring allows for:

  • Kinetic Analysis: Understanding the reaction rate to determine the optimal reaction time.

  • Byproduct Identification: Detecting and quantifying the formation of undesired side products.

  • Yield Optimization: Adjusting reaction parameters (temperature, catalyst concentration, stoichiometry) based on real-time data.

  • Safety: Ensuring complete consumption of hazardous starting materials like acrylonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this application. It combines the superior separating power of gas chromatography for volatile and semi-volatile compounds with the definitive identification capabilities of mass spectrometry.[1] This allows for the unambiguous identification and quantification of phenol, acrylonitrile, and this compound within a complex reaction matrix.

The Synthesis Pathway and Analytical Targets

The base-catalyzed cyanoethylation of phenol is a nucleophilic addition reaction. The key species to be monitored are the starting materials and the final product. While the reaction is generally clean, potential side reactions, such as the polymerization of acrylonitrile, could occur under suboptimal conditions.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Phenol Phenol (C₆H₅OH) Product This compound (C₆H₅OCH₂CH₂CN) Phenol:e->Product:w + Acrylonitrile Acrylonitrile (CH₂=CHCN) Acrylonitrile:e->Product:w + Catalyst Base (e.g., NaH, Et₃N) Catalyst:s->Product:n

Caption: Synthesis of this compound via cyanoethylation.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps for ensuring data integrity and reliability.

Materials and Instrumentation
  • Reagents: Phenol, Acrylonitrile, appropriate solvent (e.g., Toluene, THF), base catalyst (e.g., Triethylamine), quenching agent (e.g., dilute acetic acid), and an internal standard (IS) such as Dodecane or Naphthalene. All reagents should be of analytical grade.

  • Instrumentation: A standard Gas Chromatograph equipped with a split/splitless inlet, a suitable capillary column, and coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).[2]

Analytical Workflow Overview

The entire process, from taking a sample from the reaction to obtaining a result, follows a systematic workflow to ensure reproducibility.

G A Reaction Vessel B 1. Aliquot Sampling (e.g., 50 µL) A->B C 2. Quenching (e.g., 1 mL Dilute Acid) B->C D 3. Dilution & IS Spiking (e.g., Ethyl Acetate + IS) C->D E 4. GC-MS Injection (1 µL) D->E F 5. Data Acquisition (Scan or SIM mode) E->F G 6. Data Analysis (Integration & Quantification) F->G H Results (% Conversion vs. Time) G->H

Caption: GC-MS analytical workflow for reaction monitoring.

Step-by-Step Procedure

1. Reaction Sampling:

  • At predetermined time points (e.g., t=0, 15, 30, 60, 120 min), carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture using a calibrated microsyringe.

  • Causality: Accurate timing and consistent sample volume are critical for reliable kinetic analysis. The t=0 sample, taken immediately after catalyst addition, serves as the baseline.

2. Sample Quenching and Preparation:

  • Immediately transfer the aliquot into a pre-labeled 2 mL autosampler vial containing 1 mL of a quenching solution (e.g., 1% acetic acid in ethyl acetate). Cap and vortex thoroughly.

  • Causality: The quenching step is crucial to instantly halt the reaction, ensuring the sample composition accurately reflects the specific time point. The weak acid neutralizes the base catalyst.

  • Add a known concentration of an internal standard (IS). The IS is a non-reactive compound not present in the sample, used to correct for variations in injection volume and instrument response.

  • Dilute the sample to a final volume that places the analyte concentrations within the linear range of the instrument calibration. A 1:100 or 1:1000 dilution is a common starting point.

3. GC-MS Instrumental Parameters:

  • The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.[2]

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatography.
Inlet Split/Splitless
Inlet Temp250 °CEnsures rapid vaporization of all analytes without thermal degradation.
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injection Vol.1 µLStandard volume for capillary GC.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar (5% phenyl)-methylpolysiloxane phase provides excellent separation for the target analytes.
Carrier GasHeliumInert carrier gas with optimal efficiency.
Flow Rate1.2 mL/min (Constant Flow)Ensures consistent retention times.
Oven Program
Initial Temp60 °C, hold 1 minAllows for focusing of volatile components at the head of the column.
Ramp 115 °C/min to 280 °CProvides separation of reactants and product.
Final HoldHold at 280 °C for 3 minEnsures elution of any high-boiling point impurities.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and specificity.
MS Source Temp230 °CStandard temperature for electron ionization.
MS Quad Temp150 °CStandard temperature for quadrupole mass analyzers.
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization energy for creating reproducible mass spectra.
AcquisitionFull Scan (m/z 40-400) & SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for accurate quantification, improving sensitivity by focusing on characteristic ions.

4. Data Analysis and Quantification:

  • Identification: Confirm the identity of each peak by comparing its retention time and mass spectrum to that of an authentic reference standard.

  • Quantification: Use the internal standard method for quantification. Create a calibration curve for each analyte (Phenol, Acrylonitrile, this compound) by plotting the ratio of the analyte peak area to the IS peak area against the concentration.

  • Calculate the concentration of each component in the reaction sample at each time point using the generated calibration curves.

Expected Results and Interpretation

A successful analysis will generate a chromatogram showing well-resolved peaks for the solvent, acrylonitrile, phenol, internal standard, and the this compound product.

Table 1: Example Time-Course Data for this compound Synthesis

Time Point (min)Phenol (Normalized Area %)Acrylonitrile (Normalized Area %)This compound (Normalized Area %)
049.850.1< 0.1
1535.235.529.3
3021.521.856.7
605.15.389.6
120< 0.5< 0.599.1

By plotting the concentration or normalized area % of each species versus time, a clear kinetic profile of the reaction can be established. This data is invaluable for determining when the reaction has reached completion and for calculating conversion rates and yields.

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the analytical method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the chromatographic resolution of all peaks and the unique mass spectra.[6]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a defined range.[6][7]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests.[6][8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

A validation protocol should be established and documented before the study, and the results summarized in a validation report.[4]

Conclusion

This application note provides a detailed and robust GC-MS protocol for monitoring the synthesis of this compound. By explaining the causality behind each step and grounding the method in established analytical principles, this guide serves as a reliable tool for researchers in process development and quality control. The method's high specificity, sensitivity, and amenability to validation ensure the generation of trustworthy data for optimizing critical chemical syntheses.

References

3-Phenoxypropanenitrile as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Phenoxypropanenitrile as a Versatile Building Block for Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound is a bifunctional C3 synthon of significant utility in modern organic synthesis. Its structure, comprising an activated nitrile group and a stable phenoxy ether, offers a unique combination of reactivity and versatility for the construction of diverse heterocyclic scaffolds. The nitrile moiety serves as a key electrophilic center and a precursor to amine or ketone functionalities, while the α-methylene protons are readily deprotonated, enabling a range of classical condensation and cyclization reactions.

This guide provides an in-depth exploration of this compound as a strategic starting material for synthesizing high-value heterocyclic systems, including pyrimidines, thiophenes, and pyridines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols designed for reproducibility and scalability.

Section 1: Synthesis of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds. The reaction of nitrile-containing building blocks with binucleophiles like guanidine or urea is a direct and efficient route to this important heterocycle.[1][2]

Mechanistic Rationale: Cyclocondensation Pathway

The synthesis of 2-amino-4-phenoxypyrimidine proceeds via a base-catalyzed cyclocondensation reaction. The process is initiated by the deprotonation of the α-carbon to the nitrile group in this compound, generating a carbanion. This nucleophile then attacks one of the electrophilic carbon atoms of guanidine. Subsequent intramolecular cyclization, driven by the attack of a guanidine nitrogen onto the nitrile carbon, forms a dihydropyrimidine intermediate. Aromatization via the elimination of a leaving group and tautomerization yields the stable pyrimidine ring.

Diagram: Proposed Reaction Mechanism

G cluster_start Step 1: Carbanion Formation cluster_add Step 2: Nucleophilic Addition cluster_cyclize Step 3: Intramolecular Cyclization cluster_arom Step 4: Aromatization start This compound carbanion Nitrile-stabilized Carbanion start->carbanion Base (e.g., NaOEt) adduct Linear Adduct carbanion->adduct Attack on Guanidine guanidine Guanidine guanidine->adduct intermediate Dihydropyrimidine Intermediate adduct->intermediate N attacks Nitrile C product 2-Amino-4-phenoxypyrimidine intermediate->product Elimination & Tautomerization G cluster_reactants Reactants cluster_process One-Pot Process A 3-Phenoxy- propanenitrile Knoevenagel Knoevenagel Condensation A->Knoevenagel B Carbonyl (e.g., Cyclohexanone) B->Knoevenagel C Elemental Sulfur (S8) Michael Sulfur Addition (Michael) C->Michael D Base (e.g., Morpholine) D->Knoevenagel catalyst Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Taut Tautomerization Cyclization->Taut Product 2-Aminothiophene Product Taut->Product G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Protonation & Tautomerization cluster_step4 Step 4: Further Reaction Dinitrile α,ω-Dinitrile Precursor Carbanion Intramolecular Carbanion Dinitrile->Carbanion Strong Base (e.g., NaH) ImineAnion Cyclic Imine Anion Carbanion->ImineAnion Nucleophilic Attack on Nitrile Enaminonitrile Cyclic Enaminonitrile ImineAnion->Enaminonitrile Proton Source & Tautomerization Hydrolysis Cyclic Ketone (via Hydrolysis) Enaminonitrile->Hydrolysis H3O+ Pyridine Substituted Pyridine (via Condensation) Enaminonitrile->Pyridine e.g., Hantzsch-type reaction

References

Application Note: 3-Phenoxypropanenitrile as a Versatile Precursor for the Synthesis of Novel Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Strategic Value of 3-Phenoxypropanenitrile

This compound is a bifunctional molecule synthesized via the cyanoethylation of phenol with acrylonitrile.[2] This reaction, typically base-catalyzed, provides a straightforward and scalable route to a precursor endowed with significant potential for scaffold diversification.[3][4]

Its strategic advantages in medicinal chemistry are threefold:

  • The Phenoxy Moiety: The phenoxy group is a well-established pharmacophore present in numerous approved drugs and serves as a critical component for molecular recognition at various biological targets.[5][6] It can be readily substituted on the aromatic ring to modulate physicochemical properties and target engagement.

  • The Propyl Linker: The flexible three-carbon chain allows for conformational adaptability, which is often crucial for optimal binding to protein targets. It also provides a robust backbone for stereochemical elaboration.

  • The Nitrile Group: This versatile functional group is a linchpin for a wide array of chemical transformations. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or serve as an electrophilic partner in cyclization reactions to generate a variety of nitrogen-containing heterocycles.[7]

This guide will explore three primary synthetic avenues originating from this compound, providing detailed protocols for each.

Synthetic Application I: Synthesis of γ-Aminobutyric Acid (GABA) Analogues

Scientific Rationale: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are therapeutically important for treating epilepsy, anxiety, and neuropathic pain.[8][9] The this compound backbone provides an ideal starting point for creating GABA analogues where the propyl chain forms the core structure. The critical transformation is the reduction of the terminal nitrile group to a primary amine, yielding 3-phenoxypropylamine, a key intermediate for further elaboration.

Core Transformation: Catalytic Reduction of the Nitrile Group The conversion of the nitrile to a primary amine is most efficiently achieved through catalytic hydrogenation. Catalysts such as Raney Nickel (Raney-Ni) or Palladium on Carbon (Pd/C) are highly effective. The choice of solvent and pressure can be optimized to ensure high yield and minimize side reactions. Raney-Ni is often preferred for its high activity and cost-effectiveness in nitrile reductions.[10]

Experimental Protocol: Synthesis of 3-Phenoxypropylamine

  • Materials:

    • This compound (1.0 eq)

    • Raney-Nickel (approx. 10-20% by weight, aqueous slurry)

    • Anhydrous Ethanol or Methanol

    • Ammonia (optional, as a 7N solution in methanol, to suppress secondary amine formation)

    • Hydrogen gas (H₂)

    • Parr Hydrogenation Apparatus or similar high-pressure reactor

    • Celite™ or a similar filter aid

  • Procedure:

    • Reactor Setup: To a high-pressure reactor vessel, add this compound (e.g., 10.0 g, 68.0 mmol) and anhydrous ethanol (100 mL). If desired, add a 7N solution of ammonia in methanol (1.2 eq, 11.6 mL) to minimize the formation of secondary amine byproducts.

    • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the Raney-Ni slurry (approx. 1.0-2.0 g). Caution: Raney-Ni is pyrophoric and must be handled with care, always kept wet with solvent.

    • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Reaction: Begin vigorous stirring and heat the reaction mixture to a temperature between 40-60°C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-12 hours.

    • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

    • Filtration: Carefully filter the reaction mixture through a pad of Celite™ to remove the Raney-Ni catalyst. Caution: The filter cake should not be allowed to dry as it remains pyrophoric. Quench the filter cake immediately with plenty of water.

    • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 3-phenoxypropylamine.

Workflow Diagram: Nitrile Reduction to Primary Amine

G start This compound reagents H₂, Raney-Ni Ethanol/Ammonia 40-60°C, 50-100 psi start->reagents workup Filtration (Celite™) Solvent Evaporation reagents->workup product 3-Phenoxypropylamine (GABA Analogue Precursor) workup->product

Caption: Workflow for the catalytic reduction of this compound.

Synthetic Application II: Construction of Heterocyclic Scaffolds

Scientific Rationale: Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of a vast number of pharmaceuticals.[11][12] The nitrile group in this compound is an excellent synthon for constructing five- and six-membered rings. One of the most powerful transformations is the [3+2] cycloaddition with an azide source to form a tetrazole ring. Tetrazoles are widely used as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.

Core Transformation: [3+2] Cycloaddition for Tetrazole Synthesis This reaction typically involves heating the nitrile with sodium azide in the presence of a Lewis acid or a proton source, such as ammonium chloride or triethylamine hydrochloride, in a polar aprotic solvent like DMF.

Experimental Protocol: Synthesis of 5-(2-Phenoxyethyl)-1H-tetrazole

  • Materials:

    • This compound (1.0 eq)

    • Sodium Azide (NaN₃, 1.5 eq)

    • Ammonium Chloride (NH₄Cl, 1.5 eq) or Triethylamine Hydrochloride

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric Acid (HCl), aqueous solution (e.g., 2M)

    • Ethyl Acetate

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (e.g., 5.0 g, 34.0 mmol) in DMF (50 mL).

    • Reagent Addition: Add sodium azide (3.3 g, 51.0 mmol) and ammonium chloride (2.7 g, 51.0 mmol) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

    • Reaction: Heat the reaction mixture to 100-120°C and stir vigorously. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete in 12-24 hours.

    • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water (200 mL).

    • Acidification: Acidify the aqueous solution to pH ~2 by the slow addition of 2M HCl. This protonates the tetrazole ring and facilitates extraction. A precipitate may form.

    • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5-(2-phenoxyethyl)-1H-tetrazole.

Diagram: General Strategy for Heterocycle Synthesis

G sub This compound (R-C≡N) reagent Cyclization Partner (e.g., NaN₃, Hydrazine, etc.) sub->reagent product Phenoxy-Substituted Heterocycle reagent->product Cycloaddition/ Condensation

Caption: General pathway for constructing heterocycles from the nitrile group.

Synthetic Application III: Elaboration to Amide Scaffolds

Scientific Rationale: The phenoxy pharmacophore is often found in molecules containing an amide linkage, such as phenoxy acetamides, which exhibit a wide range of biological activities including anti-inflammatory and anti-cancer properties.[5] Hydrolyzing the nitrile of this compound to a carboxylic acid provides a versatile handle for creating diverse amide libraries via standard peptide coupling reactions. This strategy allows for the systematic exploration of the chemical space around the core scaffold.

Core Transformation: Nitrile Hydrolysis followed by Amide Coupling The hydrolysis can be performed under either acidic or basic conditions, with basic hydrolysis often being cleaner. The resulting 3-phenoxypropanoic acid is a stable intermediate that can be coupled with a wide variety of amines using common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).

Experimental Protocol: Two-Step Synthesis of N-Benzyl-3-phenoxypropanamide

  • Part A: Hydrolysis to 3-Phenoxypropanoic Acid

    • Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 10.0 g, 68.0 mmol) in a 20% aqueous solution of sodium hydroxide (100 mL).

    • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 4-8 hours. The reaction can be monitored by the cessation of ammonia evolution.

    • Work-up: Cool the reaction mixture in an ice bath. Carefully acidify to pH ~2 with concentrated HCl. A white precipitate of 3-phenoxypropanoic acid will form.

    • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.

  • Part B: Amide Coupling

    • Reaction Setup: Dissolve 3-phenoxypropanoic acid (1.0 eq, e.g., 2.0 g, 12.0 mmol) in a suitable solvent such as dichloromethane (DCM) or DMF (40 mL).

    • Reagent Addition: Add HOBt (1.3 eq, 2.2 g) and EDC·HCl (1.3 eq, 3.0 g) to the solution and stir for 15 minutes at room temperature.

    • Amine Addition: Add benzylamine (1.1 eq, 1.4 mL) followed by a tertiary base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq, 4.2 mL).

    • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure N-benzyl-3-phenoxypropanamide.

Workflow Diagram: Elaboration from Nitrile to Amide

G nitrile This compound acid 3-Phenoxypropanoic Acid nitrile->acid NaOH(aq), Δ then H₃O⁺ amide Diverse Amide Library (R-NH-CO-R') acid->amide Amine (R'-NH₂) EDC, HOBt

Caption: Two-step pathway for the synthesis of phenoxy-amides.

Summary of Synthetic Routes

Route Target Scaffold Key Transformation Primary Reagents Potential Therapeutic Area
I GABA AnaloguesNitrile ReductionH₂, Raney-Ni or Pd/CNeurology, Pain Management[8][13]
II Tetrazoles/Heterocycles[3+2] CycloadditionSodium Azide, NH₄ClGeneral (Carboxylic Acid Bioisostere)
III Amide DerivativesHydrolysis & Amide CouplingNaOH; EDC, HOBt, AmineInflammation, Oncology, Infectious Disease[5][14]

Conclusion

This compound stands out as an economical and synthetically tractable starting material for medicinal chemistry programs. Its inherent structural features allow for rapid entry into at least three distinct and highly relevant classes of molecular scaffolds: GABA analogues, nitrogen-containing heterocycles, and diverse amide libraries. The protocols detailed herein are robust and scalable, providing researchers with a reliable foundation for building novel compound collections aimed at a wide spectrum of therapeutic targets. The strategic application of this versatile building block can significantly accelerate the hit-to-lead optimization process in modern drug discovery.

References

Application Notes and Protocols for the Derivatization of the Nitrile Group of 3-Phenoxypropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 3-Phenoxypropanenitrile

This compound is a valuable bifunctional molecule, incorporating both an ether linkage and a synthetically versatile nitrile group. The electron-withdrawing nature and the unique linear geometry of the nitrile group make it a cornerstone for a multitude of chemical transformations. Its derivatization opens gateways to a diverse array of functional groups, including carboxylic acids, primary amines, ketones, and tetrazoles. These derivatives are of significant interest in medicinal chemistry and drug development, where the phenoxy moiety is a common scaffold, and the transformed functional groups can act as key pharmacophores or synthetic handles for further molecular elaboration.[1][2][3]

This guide provides detailed, field-proven protocols for the four principal transformations of the nitrile group in this compound. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both success and safety in the research laboratory.

Core Derivatization Pathways

The nitrile group of this compound can be effectively derivatized through several key reaction pathways, each yielding a distinct and valuable functional group. This guide will detail the following transformations:

  • Hydrolysis to 3-Phenoxypropanoic Acid

  • Reduction to 3-Phenoxypropylamine

  • Addition of Grignard Reagents to form Ketones

  • [3+2] Cycloaddition to form a Tetrazole ring

Derivatization_Pathways cluster_0 Reaction Types cluster_1 Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺ or OH⁻ Reduction Reduction This compound->Reduction Reducing Agent (e.g., LiAlH₄, H₂/Pd-C) Grignard_Addition Grignard_Addition This compound->Grignard_Addition 1. R-MgBr 2. H₃O⁺ Cycloaddition Cycloaddition This compound->Cycloaddition NaN₃, Catalyst Carboxylic_Acid 3-Phenoxypropanoic Acid Hydrolysis->Carboxylic_Acid Primary_Amine 3-Phenoxypropylamine Reduction->Primary_Amine Ketone Phenoxy Ketone Grignard_Addition->Ketone Tetrazole 5-(2-Phenoxyethyl)-1H-tetrazole Cycloaddition->Tetrazole

Caption: Core derivatization pathways for this compound.

Hydrolysis to 3-Phenoxypropanoic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions, both of which proceed through an intermediate amide.[4][5] The choice between the two methods often depends on the stability of other functional groups within the molecule. For this compound, both methods are effective.

Acid-Catalyzed Hydrolysis Protocol

Acidic hydrolysis is often preferred for its straightforward workup to isolate the free carboxylic acid. The reaction is typically carried out by heating the nitrile in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid.

Causality of Experimental Choices:

  • Strong Acid (H₂SO₄): Protonation of the nitrile nitrogen by the strong acid activates the nitrile carbon towards nucleophilic attack by water, which is a relatively weak nucleophile.

  • Heating/Reflux: The hydrolysis of the intermediate amide is the rate-limiting step and requires elevated temperatures to proceed at a reasonable rate.

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 34.0 mmol).

  • Reagent Addition: Carefully add a 20% v/v aqueous solution of sulfuric acid (50 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • The product, 3-phenoxypropanoic acid, may precipitate upon cooling. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as water or a toluene/hexane mixture, to afford pure 3-phenoxypropanoic acid.

Base-Catalyzed Hydrolysis (Saponification) Protocol

Basic hydrolysis utilizes a strong base, such as sodium hydroxide or potassium hydroxide, to generate a carboxylate salt. A subsequent acidification step is required to obtain the free carboxylic acid.

Causality of Experimental Choices:

  • Strong Base (NaOH): The hydroxide ion is a strong nucleophile and directly attacks the electrophilic nitrile carbon.

  • Acidification: The initial product is the sodium salt of the carboxylic acid, which is water-soluble. Protonation with a strong acid is necessary to precipitate the neutral carboxylic acid for isolation.

Experimental Protocol:

  • Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (5.0 g, 34.0 mmol) in ethanol (20 mL).

  • Reagent Addition: Add a 20% w/v aqueous solution of sodium hydroxide (40 mL).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas (test with moist litmus paper at the top of the condenser) and by TLC. The reaction is usually complete in 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid.

    • The 3-phenoxypropanoic acid will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize as described in the acid-catalyzed protocol.

Reduction to 3-Phenoxypropylamine

The reduction of the nitrile group provides a direct route to primary amines, which are crucial building blocks in pharmaceutical synthesis.[6][7] This can be achieved using powerful hydride donors like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Lithium Aluminum Hydride (LAH) Reduction Protocol

LAH is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles. Extreme caution must be exercised when working with LAH due to its high reactivity with water and protic solvents.[8][9][10][11][12]

Causality of Experimental Choices:

  • Anhydrous Conditions: LAH reacts violently with water to produce flammable hydrogen gas. All glassware must be oven-dried, and anhydrous solvents must be used.[8][11]

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent contact with atmospheric moisture.[10]

  • Controlled Quenching: A specific, sequential addition of water and base (Fieser workup) is used to safely quench the excess LAH and precipitate manageable aluminum salts.[11]

LAH_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up (Fieser Method) A Suspend LAH in anhydrous THF under N₂ at 0 °C B Add this compound in THF dropwise A->B C Warm to RT and stir B->C D Cool to 0 °C C->D E 1. Add H₂O (x mL) D->E F 2. Add 15% NaOH (x mL) E->F G 3. Add H₂O (3x mL) F->G H Filter and extract G->H

Caption: Workflow for the LAH reduction of this compound.

Experimental Protocol:

  • Setup: Assemble a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar. Flame-dry the apparatus under a stream of nitrogen.

  • Reagent Addition: In the flask, suspend lithium aluminum hydride (1.9 g, 50.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (5.0 g, 34.0 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water (1.9 mL) dropwise. (Caution: vigorous gas evolution).

    • Add 15% w/v aqueous sodium hydroxide solution (1.9 mL) dropwise.

    • Add water (5.7 mL) dropwise.

    • Stir the resulting granular precipitate for 30 minutes.

  • Isolation: Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-phenoxypropylamine. The product can be further purified by distillation under reduced pressure.

Catalytic Hydrogenation Protocol

Catalytic hydrogenation is a greener and often safer alternative to LAH reduction. This method typically employs a metal catalyst, such as Palladium on carbon (Pd/C), and a hydrogen source. A similar substrate, 3-phenylpropionitrile, has been successfully reduced under these conditions.[13][14][15][16]

Causality of Experimental Choices:

  • Pd/C Catalyst: Provides a surface for the adsorption and activation of both hydrogen gas and the nitrile.

  • Acidic Additive (NaH₂PO₄): The addition of a mild acid can prevent the formation of secondary and tertiary amine byproducts by protonating the product primary amine, thereby reducing its nucleophilicity.[13][14]

  • Two-Phase Solvent System: A dichloromethane/water system can facilitate product separation and catalyst recovery.[13][14]

Experimental Protocol:

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (5.0 g, 34.0 mmol), 10% Palladium on carbon (0.5 g, 10 wt%), dichloromethane (50 mL), and an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, 25 mL, 1 M).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 6 bar.

  • Reaction: Stir the mixture vigorously at 50 °C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 7-10 hours.

  • Work-up:

    • Cool the vessel to room temperature and carefully vent the hydrogen.

    • Filter the catalyst through a pad of Celite, washing with dichloromethane.

    • Separate the organic layer from the filtrate.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenoxypropylamine.

Parameter LAH Reduction Catalytic Hydrogenation
Reagent Lithium Aluminum HydrideH₂ gas, 10% Pd/C
Solvent Anhydrous THFDichloromethane/Water
Temperature 0 °C to RT50 °C
Pressure Atmospheric6 bar
Work-up Fieser QuenchFiltration & Extraction
Safety Highly reactive, requires inert atmosphereFlammable H₂ gas, requires specialized equipment

Addition of Grignard Reagents to form Ketones

The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis, is an excellent method for the synthesis of ketones.[17][18][19][20] The reaction proceeds via the formation of an imine salt, which is stable to further nucleophilic attack by the Grignard reagent.[17]

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are strong bases and nucleophiles that react readily with protic solvents like water.[19]

  • Acidic Work-up: The intermediate imine is hydrolyzed to the corresponding ketone under acidic conditions.[18]

Experimental Protocol (Example with Methylmagnesium Bromide):

  • Setup: Assemble a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar. Flame-dry the apparatus under a stream of nitrogen.

  • Substrate Addition: In the flask, dissolve this compound (5.0 g, 34.0 mmol) in anhydrous diethyl ether (50 mL).

  • Grignard Addition: Obtain a 3.0 M solution of methylmagnesium bromide in diethyl ether (12.5 mL, 37.5 mmol) and add it to the dropping funnel. Add the Grignard reagent dropwise to the stirred nitrile solution at room temperature. An exotherm may be observed. After the addition is complete, stir the mixture for 2 hours at room temperature.

  • Work-up:

    • Cool the reaction flask in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M aqueous HCl (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ketone, 1-phenoxybutan-2-one, can be purified by column chromatography or distillation.

[3+2] Cycloaddition for Tetrazole Synthesis

The [3+2] cycloaddition of a nitrile with an azide source is the most common method for synthesizing 5-substituted-1H-tetrazoles. Tetrazoles are important bioisosteres of carboxylic acids in drug design.

Causality of Experimental Choices:

  • Azide Source (NaN₃): Provides the nitrogen atoms for the tetrazole ring. Sodium azide is highly toxic and must be handled with care.

  • Catalyst (e.g., ZnCl₂): A Lewis acid catalyst activates the nitrile group, making it more susceptible to cycloaddition.

  • Solvent (DMF): A polar aprotic solvent like dimethylformamide is typically used to dissolve the reagents.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (5.0 g, 34.0 mmol), sodium azide (2.65 g, 40.8 mmol), and zinc chloride (2.32 g, 17.0 mmol).

  • Reagent Addition: Add dimethylformamide (DMF, 50 mL).

  • Reaction: Heat the mixture to 120 °C and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M aqueous HCl (100 mL).

    • Stir for 30 minutes, which may cause the product to precipitate.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-(2-phenoxyethyl)-1H-tetrazole can be purified by recrystallization from a suitable solvent like ethanol/water.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Phenoxypropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenoxypropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the intricacies of the reaction, providing in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your yield and purity.

Introduction to this compound Synthesis

The synthesis of this compound is typically achieved through a base-catalyzed Michael addition of phenol to acrylonitrile. This reaction, a classic example of cyanoethylation, is valued for its atom economy and straightforward approach. However, achieving high yields can be challenging due to competing side reactions and the need for precise control over reaction parameters. This guide will equip you with the knowledge to identify and resolve the root causes of low yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is not proceeding to completion, and I have a significant amount of unreacted phenol. What are the likely causes?

Several factors can lead to an incomplete reaction. Let's break down the possibilities:

  • Insufficient Catalyst Activity: The base catalyst is crucial for deprotonating phenol to the more nucleophilic phenoxide ion.

    • Inadequate Catalyst Choice: While various bases can be used, their effectiveness can differ. Common choices include sodium hydroxide, potassium hydroxide, and quaternary ammonium hydroxides like Triton B. For a solid-phase catalyst option, a basic resin like Amberlyst A-21 can be employed.

    • Low Catalyst Concentration: An insufficient amount of catalyst will result in a slow or stalled reaction. Typically, a catalytic amount is sufficient, but optimization may be necessary.

    • Catalyst Deactivation: Moisture in the reaction can neutralize the base catalyst. Ensure all reagents and solvents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Temperature Too Low: The reaction may be too sluggish at lower temperatures. A moderate increase in temperature can enhance the reaction rate.

    • Temperature Too High: Excessively high temperatures can promote the polymerization of acrylonitrile, a significant side reaction that will be discussed later.

  • Poor Solubility: If the reactants are not well-dissolved, the reaction will be slow.

    • Inappropriate Solvent: The choice of solvent is critical for ensuring all reactants are in the same phase. While the reaction can sometimes be run neat, solvents like acetonitrile, t-butanol, or dioxane can be beneficial.

Troubleshooting Workflow for Incomplete Reaction:

Caption: Troubleshooting workflow for an incomplete reaction.

Question 2: My reaction mixture has become a thick, viscous polymer. What is causing this and how can I prevent it?

The formation of a polymer is a common issue in cyanoethylation reactions and is due to the base-catalyzed anionic polymerization of acrylonitrile.

  • Excessive Catalyst Concentration: A high concentration of a strong base can initiate the rapid polymerization of acrylonitrile.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.

  • Localized "Hot Spots": Poor stirring can lead to localized areas of high temperature and catalyst concentration, promoting polymerization.

Preventative Measures for Polymerization:

ParameterRecommendationRationale
Catalyst Concentration Use the minimum effective concentration of the base.To minimize the initiation of acrylonitrile polymerization.
Reaction Temperature Maintain a moderate reaction temperature.To control the rate of both the desired reaction and polymerization.
Acrylonitrile Addition Add acrylonitrile slowly and portion-wise to the reaction mixture.To maintain a low instantaneous concentration of acrylonitrile, disfavoring polymerization.
Stirring Ensure efficient and vigorous stirring throughout the reaction.To prevent localized "hot spots" and ensure homogenous mixing.
Question 3: My yield is low, but my starting materials are consumed. What are the possible side products?

Even with complete consumption of starting materials, low yields of the desired product can be due to the formation of byproducts.

  • O- vs. C-Alkylation: While the desired product is from O-alkylation of the phenoxide ion, C-alkylation at the ortho and para positions of the aromatic ring can occur, leading to the formation of 2- and 4-(2-cyanoethyl)phenol. This side reaction is more prevalent under acidic conditions, for instance, with aluminum chloride and hydrogen chloride as catalysts, but can sometimes be observed under basic conditions as well.[1]

  • Bis-cyanoethylation: If there are other reactive sites, or under forcing conditions, a second molecule of acrylonitrile can react. However, with phenol, this is less common for the aromatic ring but can be a concern if impurities with multiple reactive sites are present.

  • Hydrolysis of the Nitrile: The nitrile group in the product can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially during aqueous work-up under strongly acidic or basic conditions.

Reaction Pathways and Potential Side Products:

Caption: Reaction pathways in this compound synthesis.

Question 4: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[2]

Experimental Protocol for TLC Monitoring:

  • Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.

  • Spot the Plate: Apply three spots on the baseline:

    • Left Spot: A solution of your starting material (phenol).

    • Middle Spot (Co-spot): A spot of the phenol solution, followed by a spot of the reaction mixture on top.

    • Right Spot: A spot of your reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. A good starting point for a solvent system is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio).[3][4]

  • Visualize the Plate: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. Phenol and this compound are both UV active. You can also use a staining agent like potassium permanganate.

  • Interpret the Results: As the reaction progresses, the spot corresponding to phenol should diminish in intensity, while a new spot corresponding to the more non-polar product, this compound (which will have a higher Rf value), will appear and intensify. The reaction is complete when the phenol spot is no longer visible in the reaction mixture lane.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base catalyst for this reaction?

The choice of base can influence the reaction rate and side product formation. For laboratory-scale synthesis, a solution of a strong base like sodium hydroxide or a quaternary ammonium hydroxide (e.g., Triton B) is often effective.[5][6] For easier removal, a solid-supported base like Amberlyst A-21 can be used.[7] The optimal catalyst and its concentration should be determined empirically for your specific reaction conditions.

Q2: What is the role of the solvent in this reaction?

While the reaction can be run neat, a solvent can help to control the reaction temperature, improve solubility, and facilitate stirring. Aprotic solvents that can dissolve both phenol and the phenoxide salt are generally preferred. Acetonitrile and dioxane are good options. The use of a solvent can also help to dissipate heat and reduce the likelihood of acrylonitrile polymerization.

Q3: How can I purify the crude this compound?

Purification is essential to remove unreacted starting materials, the catalyst, and any side products.

  • Work-up: After the reaction is complete, the mixture should be cooled and the base catalyst neutralized with a dilute acid (e.g., 1M HCl). The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer should be washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification Techniques:

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification on a larger scale.

    • Column Chromatography: For smaller scales or to separate products with close boiling points, column chromatography on silica gel is recommended.[8] A gradient of ethyl acetate in hexane is a typical eluent system.

Q4: What are the key safety considerations for this synthesis?

  • Acrylonitrile: Acrylonitrile is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Base Catalysts: Strong bases like sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Exothermic Reaction: The cyanoethylation reaction can be exothermic. It is important to control the rate of addition of reagents and have a cooling bath available to manage the reaction temperature.

By carefully considering these troubleshooting strategies and frequently asked questions, you can enhance the yield and purity of your this compound synthesis. Remember that systematic optimization of reaction parameters is key to achieving the best results.

References

Identifying and minimizing byproducts in the cyanoethylation of phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanoethylation of phenol. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting this important reaction. Our goal is to provide practical, in-depth answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success. Here, we address specific issues in a direct question-and-answer format, grounded in established scientific literature and extensive field experience.

Core Principles: Understanding the Reaction Landscape

The cyanoethylation of phenol is a base-catalyzed Michael addition, where a phenoxide nucleophile attacks the electron-deficient β-carbon of acrylonitrile.[1][2] The desired product is 3-phenoxypropanenitrile, a valuable intermediate in various synthetic applications.

The reaction begins with the deprotonation of phenol by a base to form the more nucleophilic phenoxide ion. This ion then attacks the acrylonitrile. The resulting carbanion is subsequently protonated by the phenol starting material, regenerating the phenoxide catalyst and completing the catalytic cycle.

Phenol Phenol (Ph-OH) Phenoxide Phenoxide Ion (Ph-O⁻) Phenol->Phenoxide Deprotonation Phenol2 Phenol (Ph-OH) Base Base (B:) Base->Phenoxide Phenoxide2 Phenoxide Ion (Ph-O⁻) HB Protonated Base (HB⁺) Acrylonitrile Acrylonitrile (CH₂=CH-CN) Intermediate Resonance-Stabilized Carbanion Intermediate Acrylonitrile->Intermediate Intermediate2 Carbanion Intermediate Phenoxide2->Intermediate Product This compound (Ph-O-CH₂-CH₂-CN) Phenoxide3 Phenoxide Ion (Ph-O⁻) Product->Phenoxide3 Regenerates Catalyst Phenol2->Product Intermediate2->Product Proton Transfer

Caption: Reaction mechanism for the base-catalyzed cyanoethylation of phenol.

Success hinges on favoring this pathway while suppressing competing side reactions. The following sections address how to troubleshoot and optimize this process when those side reactions become problematic.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low Yield & Reaction Inefficiency

Question: My reaction has stalled. TLC analysis shows a large amount of unreacted phenol even after extended reaction times. What are the likely causes?

Answer: This issue typically points to problems with the catalyst or reaction conditions.

  • Inactive Catalyst: The base is crucial for generating the phenoxide ion. If the base is weak, old, or has been deactivated (e.g., by atmospheric CO₂ or moisture), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Use a freshly opened or properly stored base. For solid bases like potassium carbonate, consider grinding them to increase surface area. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, but they increase the risk of acrylonitrile polymerization.[3]

  • Insufficient Temperature: While highly exothermic reactions require cooling, cyanoethylation often needs a moderate temperature (e.g., 40-80°C) to proceed at a reasonable rate, especially with weaker bases.[4]

    • Solution: Ensure your reaction is heated appropriately and the temperature is monitored. Start at a lower temperature and gradually increase it while monitoring the reaction by TLC.

  • Solvent Choice: The solvent must be appropriate for the chosen base and capable of dissolving the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. Using a non-polar solvent with an ionic base can lead to poor reactivity.

Question: A large amount of white, insoluble solid has crashed out of my reaction. What is it, and how can I prevent it?

Answer: This is almost certainly polyacrylonitrile. Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases or at elevated temperatures.[3] The initiation of this polymerization is a competing side-reaction to the desired cyanoethylation.

Strategies to Minimize Polymerization:

  • Control Temperature: This is the most critical factor. The polymerization of acrylonitrile is often highly exothermic. Maintain a consistent, moderate temperature and avoid localized hot spots by ensuring efficient stirring. Consider adding the acrylonitrile slowly to a heated solution of phenol and the catalyst to maintain better temperature control.

  • Use a Weaker Base: Strong bases (e.g., alkoxides, hydroxides) are potent initiators of anionic polymerization.[3][5] Using a milder base like potassium carbonate (K₂CO₃) or an amine-based catalyst can significantly reduce this side reaction.

  • Introduce an Inhibitor: Small amounts of radical inhibitors (like hydroquinone) are often present in commercial acrylonitrile to prevent polymerization during storage. While cyanoethylation is base-catalyzed, these can sometimes help prevent unwanted side reactions, though their effectiveness in a purely anionic process is limited.

  • Molar Ratio: Avoid a large excess of acrylonitrile, as this increases its concentration and the likelihood of polymerization.

Category 2: Identification and Minimization of Byproducts

Question: My product is impure. Besides unreacted starting material, my NMR and GC-MS analyses show an isomer of my desired product. What could it be?

Answer: You are likely observing the product of C-cyanoethylation. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring, typically at the ortho or para positions (C-alkylation).[6]

  • O-Cyanoethylation (Desired): This pathway leads to the formation of an ether linkage and is generally the kinetically favored product.

  • C-Cyanoethylation (Byproduct): This pathway forms a new carbon-carbon bond at the ring, disrupting aromaticity in the intermediate step. It is often favored under different conditions, for instance, in protic solvents that can hydrogen-bond with the phenoxide oxygen, sterically hindering it.[6]

cluster_O O-Alkylation Pathway (Favored) cluster_C C-Alkylation Pathway (Byproduct) Phenoxide Phenoxide Ion (Ambident Nucleophile) Acrylonitrile + Acrylonitrile O_Product This compound (Ether Linkage) C_Product Ortho/Para-(2-cyanoethyl)phenol (C-C Bond) Acrylonitrile->O_Product Kinetic Control Aprotic Solvent Acrylonitrile->C_Product Thermodynamic Control Protic Solvent (sometimes)

Caption: Competing O- vs. C-alkylation pathways for the phenoxide ion.

How to Favor O-Cyanoethylation:

  • Solvent: Use polar aprotic solvents (DMF, acetone, THF). These solvents solvate the cation of the base but leave the phenoxide oxygen relatively free to react, favoring the desired O-alkylation.[6]

  • Temperature: Lower reaction temperatures generally favor the kinetically controlled O-alkylated product.

Question: I'm observing a byproduct with a mass corresponding to the addition of two cyanoethyl groups. How is this possible?

Answer: This is likely a di-cyanoethylated product. While phenol itself only has one hydroxyl group for the primary reaction, a second cyanoethylation can occur if a C-alkylation side reaction happens first.

The C-alkylated byproduct, ortho- or para-(2-cyanoethyl)phenol, still possesses a reactive phenolic hydroxyl group. This group can then undergo a standard O-cyanoethylation, leading to a di-substituted product. This is a classic example of a side reaction creating a new substrate for further, undesired reactions.

Start Phenol AN1 + Acrylonitrile (1 eq.) Product_O O-Alkylation Product (Desired, Terminal) AN1->Product_O Product_C C-Alkylation Byproduct (Reactive Intermediate) AN1->Product_C AN2 + Acrylonitrile (1 eq.) Product_Di Di-Cyanoethylated Byproduct (O- and C-Substituted) AN2->Product_Di Second Addition

Caption: Pathway to the formation of a di-cyanoethylated byproduct.

Minimization Strategy: The key is to prevent the initial C-alkylation reaction. All the strategies mentioned previously to favor O-alkylation (aprotic solvent, moderate temperature) will inherently minimize the formation of this di-substituted byproduct. Additionally, using a stoichiometric amount or only a slight excess of acrylonitrile can help prevent further reaction with any C-alkylated byproduct that does form.

Data & Conditions Summary

The choice of base and solvent has a profound impact on the outcome of the reaction. The following table provides a qualitative summary based on established principles of reactivity.

ParameterCondition 1 (Optimal)Condition 2 (Polymerization Risk)Condition 3 (C-Alkylation Risk)
Base K₂CO₃ (mild)NaH, t-BuOK (strong)NaOH (strong, in protic solvent)
Solvent Acetone, DMF (Aprotic)THF, Dioxane (Aprotic)Water, Ethanol (Protic)
Temperature 40 - 60 °C> 80 °C or poor controlElevated temperatures
Expected Yield Good to ExcellentVariable, often low due to mass lossModerate
Primary Byproduct MinimalPolyacrylonitrileC-alkylated isomers

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to favor O-alkylation and minimize byproduct formation.

Materials:

  • Phenol (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

Procedure:

  • To a round-bottom flask, add phenol, potassium carbonate, and acetone.

  • Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 55-60°C).

  • Once the temperature is stable, add the acrylonitrile dropwise over 30 minutes using an addition funnel. An initial exotherm may be observed; adjust the addition rate to maintain a steady reflux.

  • After the addition is complete, maintain the reaction at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC (see Protocol 2).

  • Upon completion, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography (see Protocol 3).

Protocol 2: TLC Method for Reaction Monitoring

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a small vial of the mobile phase.

  • Using a capillary tube, spot the crude reaction mixture onto the TLC plate alongside a spot of pure phenol starting material.

  • Develop the plate in the chamber until the solvent front is ~1 cm from the top.

  • Dry the plate and visualize under a UV lamp. Phenol will appear as a spot. The product, this compound, will be less polar and have a higher Rf value (run further up the plate).

  • The reaction is complete when the phenol spot is faint or has disappeared.

Protocol 3: Purification by Column Chromatography

This method is effective for removing both C-alkylated isomers and any polar baseline impurities.

Materials:

  • Silica gel (for flash chromatography)

  • Glass chromatography column

  • Eluent: Gradient elution from 100% Hexane to 9:1 Hexane:Ethyl Acetate

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Begin eluting with 100% hexane. Any non-polar impurities will elute first.

  • Gradually increase the polarity of the eluent to 95:5 and then 9:1 Hexane:Ethyl Acetate.

  • The less polar C-alkylated byproduct will elute before the more polar O-alkylated product.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.[7][8]

References

Navigating the Thermal Landscape: A Technical Guide to Optimizing Reaction Temperature for 3-Phenoxypropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-phenoxypropanenitrile, with a core focus on optimizing the reaction temperature. As Senior Application Scientists, we recognize that mastering the thermal parameters of a reaction is paramount to achieving high yield, purity, and reproducibility. This document is structured to address common challenges encountered in the laboratory, offering scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that may arise during the synthesis of this compound, a crucial intermediate in many pharmaceutical and agrochemical compounds.

Q1: My reaction yield is consistently low. Could the reaction temperature be the culprit?

A1: Absolutely. The reaction temperature is a critical parameter directly influencing the rate of the desired O-alkylation of phenol with acrylonitrile. An inappropriate temperature can lead to a sluggish reaction or the promotion of side reactions.

Troubleshooting Steps:

  • Verify Your Catalyst System: The synthesis of this compound is a base-catalyzed nucleophilic addition (cyanoethylation). Ensure you are using a suitable base catalyst. Common choices include sodium hydroxide, potassium hydroxide, or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system. The choice of catalyst will influence the optimal temperature range.

  • Temperature Too Low: If the temperature is too low, the reaction kinetics will be slow, resulting in incomplete conversion of the starting materials. For many base-catalyzed cyanoethylations of phenols, a moderately elevated temperature is necessary to achieve a reasonable reaction rate.

  • Temperature Too High: Conversely, excessively high temperatures can lead to the polymerization of acrylonitrile, a common and often vigorous side reaction. This not only consumes the reagent but can also complicate the purification process. High temperatures can also promote undesired side reactions, such as the formation of C-alkylated byproducts, although this is more prevalent in acid-catalyzed reactions.

Recommendation: Start with a moderate temperature, for instance, in the range of 40-60°C, and monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: I am observing the formation of a significant amount of a viscous, polymeric substance in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of a polymeric substance is a classic sign of acrylonitrile polymerization. This is a radical-initiated or base-catalyzed chain reaction that is highly exothermic and often accelerated by elevated temperatures.

Causality: Acrylonitrile is highly susceptible to polymerization, especially in the presence of bases and at higher temperatures. The basic catalyst used to deprotonate phenol can also initiate the polymerization of acrylonitrile.

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature within the optimal range. A runaway polymerization can occur if the temperature is not adequately controlled.

  • Slow Addition of Acrylonitrile: Instead of adding all the acrylonitrile at once, a slow, dropwise addition can help to maintain a low instantaneous concentration of the monomer, thereby reducing the rate of polymerization.

  • Use of Polymerization Inhibitors: In some cases, a small amount of a radical scavenger, such as hydroquinone, can be added to the acrylonitrile to inhibit radical polymerization, although care must be taken to ensure it does not interfere with the desired reaction.

Q3: My final product is contaminated with isomers. How does reaction temperature influence the selectivity between O-alkylation and C-alkylation?

A3: The selectivity between O-alkylation (formation of this compound) and C-alkylation (formation of hydroxy phenyl propionitriles) is highly dependent on the reaction conditions, particularly the type of catalyst and the temperature.

Mechanistic Insight:

  • Base-Catalyzed (O-Alkylation): In the presence of a base, the phenolic proton is abstracted to form a phenoxide ion. The oxygen atom of the phenoxide is a potent nucleophile and readily attacks the electron-deficient β-carbon of acrylonitrile, leading to the desired O-alkylation product.

  • Acid-Catalyzed (C-Alkylation): Under acidic conditions, the reaction proceeds via a Friedel-Crafts type mechanism where the phenol ring itself acts as the nucleophile. A US Patent (US2789995A) indicates that with an acid catalyst like aluminum chloride, lower temperatures (10-50°C) favor the formation of the ortho-C-alkylated isomer, while temperatures above 50°C favor the para-C-alkylated isomer.[1]

To ensure high selectivity for O-alkylation:

  • Utilize a Base Catalyst: This is the most crucial factor. The use of catalysts like NaOH, KOH, or basic ion-exchange resins will strongly favor the formation of the phenoxide ion and subsequent O-alkylation.

  • Maintain Optimal Temperature for O-Alkylation: While high temperatures can cause polymerization, a temperature that is too low may not be sufficient for the desired reaction to proceed at a practical rate. The optimal temperature will be a balance between achieving a good reaction rate and minimizing side reactions.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of this compound.

Materials:

  • Phenol

  • Acrylonitrile (freshly distilled and stored with an inhibitor)

  • Sodium hydroxide (or other suitable base)

  • Toluene (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Standard laboratory glassware with a reflux condenser and a thermometer

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, dissolve phenol (1 equivalent) in toluene.

  • Catalyst Addition: Add a catalytic amount of powdered sodium hydroxide (e.g., 0.1 equivalents).

  • Temperature Equilibration: Heat the mixture to the desired reaction temperature (e.g., start with 40°C) using a temperature-controlled heating mantle.

  • Acrylonitrile Addition: Slowly add acrylonitrile (1.1 equivalents) dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains constant.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of phenol), cool the mixture to room temperature. Neutralize the catalyst with dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

  • Repeat at Different Temperatures: Repeat the experiment at different temperatures (e.g., 50°C, 60°C, and 70°C) while keeping all other parameters constant.

Data Presentation

The following table summarizes hypothetical results from a temperature optimization study to illustrate the expected trends.

Reaction Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity (%)Observations
4086595Slow reaction rate, clean product
5058592Good reaction rate, minor impurities
6039288Fast reaction, increased byproduct formation
7027570Very fast reaction, significant polymerization observed

Visualization of the Process

The following diagram illustrates the decision-making process for troubleshooting common issues related to reaction temperature in the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis issue Identify Issue start->issue low_yield Low Yield issue->low_yield Low Conversion polymer Polymer Formation issue->polymer Viscous Mixture isomers Isomer Contamination issue->isomers Impure Product check_temp_low Is Temperature Too Low? low_yield->check_temp_low check_temp_high Is Temperature Too High? polymer->check_temp_high check_catalyst Is a Base Catalyst Being Used? isomers->check_catalyst increase_temp Increase Temperature Incrementally (e.g., to 40-60°C) check_temp_low->increase_temp Yes optimized Optimized Reaction check_temp_low->optimized No increase_temp->optimized decrease_temp Decrease Temperature check_temp_high->decrease_temp Yes check_temp_high->optimized No slow_addition Implement Slow Addition of Acrylonitrile decrease_temp->slow_addition slow_addition->optimized use_base Switch to a Base Catalyst (e.g., NaOH, KOH) check_catalyst->use_base No (Using Acid) check_catalyst->optimized Yes use_base->optimized

Caption: Troubleshooting workflow for optimizing reaction temperature.

Conclusion

The optimization of reaction temperature is a delicate balance between achieving a desirable reaction rate and minimizing the formation of byproducts. For the base-catalyzed synthesis of this compound from phenol and acrylonitrile, a moderate temperature range, typically between 40-60°C, is recommended as a starting point. Careful monitoring and control of the reaction temperature are essential to prevent the polymerization of acrylonitrile and to ensure high yield and purity of the final product. By following the troubleshooting steps and experimental protocols outlined in this guide, researchers can effectively navigate the thermal landscape of this important transformation.

References

Technical Support Center: Optimizing 3-Phenoxypropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center for the synthesis of 3-Phenoxypropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in catalyst selection that directly impact reaction yield and purity. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable troubleshooting advice in a direct question-and-answer format.

Section 1: Understanding the Reaction - The Critical Role of the Catalyst

The synthesis of this compound is most commonly achieved via two primary pathways: a nucleophilic substitution reaction analogous to the Williamson ether synthesis, or a Michael addition. The choice of catalyst is not merely an additive but a fundamental component that governs the reaction mechanism, rate, and the suppression of side reactions.

  • Route A: Nucleophilic Substitution (Williamson-Type Synthesis) : This pathway involves the reaction of an alkali phenoxide (e.g., sodium phenoxide) with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile). Because the phenoxide is typically soluble in an aqueous or polar phase and the halo-nitrile is soluble in an organic phase, a Phase-Transfer Catalyst (PTC) is essential to shuttle the phenoxide nucleophile across the phase boundary to react.[1][2] The reaction follows an SN2 mechanism.[3][4]

  • Route B: Michael Addition : This route involves the conjugate addition of phenol to acrylonitrile. This reaction requires a base catalyst to deprotonate the phenol, generating the phenoxide ion in situ, which then acts as the nucleophile. The choice of base is critical to ensure efficient deprotonation without promoting the undesirable polymerization of acrylonitrile.

Synthesis_Pathways cluster_0 Route A: Nucleophilic Substitution (Williamson-Type) cluster_1 Route B: Michael Addition Phenoxide Phenoxide Anion (Aqueous Phase) PTC_Cycle Phase-Transfer Catalyst (PTC) Phenoxide->PTC_Cycle Forms Lipophilic Ion Pair Halonitrile 3-Halopropanenitrile (Organic Phase) Product_A This compound Halonitrile->Product_A PTC_Cycle->Halonitrile Transfers to Organic Phase & Reacts Product_A->PTC_Cycle Regenerates Catalyst Phenol Phenol Base_Cat Base Catalyst Phenol->Base_Cat Deprotonation Acrylonitrile Acrylonitrile Product_B This compound Acrylonitrile->Product_B Base_Cat->Acrylonitrile Generates Nucleophile for Conjugate Addition

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.

Q1: My reaction yield is consistently low. What are the most common catalyst-related causes?

A1: Low yields can stem from several factors, but catalyst issues are a primary suspect.[5][6]

  • For Phase-Transfer Catalysis (Route A):

    • Inefficient Catalyst Choice: The selected PTC may not be lipophilic enough to efficiently transport the phenoxide ion into the organic phase. Catalysts with larger, bulkier alkyl groups (e.g., tetrabutylammonium salts) are generally more effective than those with smaller groups.[7]

    • Catalyst Poisoning: Impurities in the starting materials, such as residual acid, can neutralize the phenoxide or react with the catalyst, rendering it inactive.

    • Insufficient Loading: The amount of catalyst may be too low for the reaction scale, leading to a slow reaction rate that competes with decomposition or side reactions.

  • For Base Catalysis (Route B):

    • Incorrect Base Strength: A base that is too strong can aggressively promote the polymerization of acrylonitrile, which is often observed as the reaction mixture turning dark and viscous.[8] A base that is too weak will not deprotonate phenol efficiently, leading to poor conversion.

    • Poor Solubility: The chosen base catalyst may not be soluble in the reaction medium, leading to a heterogeneous mixture with poor catalytic activity.

Q2: I am using the Williamson-type method with a phase-transfer catalyst, but the reaction is slow and incomplete. How do I choose a better PTC?

A2: The efficacy of a PTC is determined by the ability of its cation to form a lipophilic, or organic-soluble, ion pair with the aqueous reactant anion (phenoxide).[1]

  • Cation Structure: Quaternary ammonium and phosphonium salts are common choices.[9][10] The lipophilicity of the cation is key. Generally, the larger and more symmetric the alkyl groups, the better the catalyst's performance. For example, Tetrabutylammonium Bromide (TBAB) or Aliquat 336® are often more effective than smaller catalysts like benzyltriethylammonium chloride.[11][12]

  • Anion of the Catalyst: The catalyst's anion (e.g., Br⁻, Cl⁻, HSO₄⁻) also plays a role. Halides like bromide are common and effective. The key is that the catalyst's anion can be readily exchanged for the phenoxide at the phase interface.[7]

  • Specialized Catalysts: For more challenging reactions, crown ethers or cryptands can be used.[10] These catalysts work by encapsulating the alkali metal cation (e.g., Na⁺ or K⁺ of the phenoxide), making the resulting ion pair highly soluble and reactive in the organic phase.[2][10]

Q3: When reacting phenol with acrylonitrile using a base, I'm getting a lot of polymer byproduct. How can catalyst choice prevent this?

A3: The polymerization of acrylonitrile is a common and challenging side reaction in Michael additions, often initiated by strong bases.

  • Use a Weaker Base: Instead of strong bases like sodium hydroxide or potassium tert-butoxide, consider using milder inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). These are often strong enough to deprotonate phenol but less likely to initiate anionic polymerization of the acrylonitrile.

  • Control Stoichiometry: Ensure that the base is used in catalytic amounts. Using a full equivalent or excess of a strong base will significantly increase the rate of polymerization.

  • Temperature Control: Polymerization is often accelerated at higher temperatures.[8] Select a catalyst that is active at a lower temperature to minimize this side reaction. If the reaction is sluggish, it is better to screen for a more active catalyst than to excessively increase the temperature.

Q4: My yield has dropped significantly compared to previous successful runs. How can I determine if my catalyst is the problem?

A4: A sudden drop in yield often points to reagent or catalyst degradation.

  • Check Catalyst Purity and Age: Phase-transfer catalysts, especially quaternary ammonium salts, can be hygroscopic. Absorbed water can interfere with the reaction. Ensure the catalyst is stored in a desiccator. Bases can degrade upon exposure to air and moisture (e.g., potassium carbonate absorbing water and CO₂).

  • Run a Control Reaction: Use a fresh, unopened bottle of the catalyst and compare the result to your current stock.

  • Analyze Starting Materials: Use techniques like NMR or titration to check the purity of your phenol and look for acidic impurities that could be neutralizing your base or poisoning the catalyst.

Q5: What are the primary competing side reactions I should be aware of that are influenced by the catalyst?

A5: Besides acrylonitrile polymerization, other side reactions are possible:

  • In Route A (Williamson-Type): The primary competing reaction is the E2 elimination of the 3-halopropanenitrile to form acrylonitrile, especially if the reaction is run at high temperatures or with a sterically hindered base/nucleophile.[3][13] While the phenoxide is not exceptionally basic, the choice of reaction conditions, influenced by catalyst activity, is crucial. A highly active PTC that allows the reaction to proceed at a lower temperature can favor the desired SN2 substitution over elimination.[4]

  • In Route B (Michael Addition): The main side reaction is polymerization. A secondary issue can be the reversibility of the reaction or the formation of bis-adducts if other reactive sites are present. The catalyst's role is to promote the forward reaction selectively and at a rate that outpaces these alternatives.

Section 3: Data-Driven Catalyst Comparison

The selection of a catalyst should be based on empirical data. The following table summarizes common catalysts for both synthetic routes, providing a starting point for optimization.

Synthetic RouteCatalyst ClassSpecific ExampleTypical Loading (mol%)ProsCons
A: Williamson-Type Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)1 - 5High efficiency, good solubility in organic solvents, relatively low cost.[9]Can be hygroscopic; may require higher temperatures than phosphonium salts.
A: Williamson-Type Quaternary Ammonium SaltAliquat 336® (Tricaprylmethylammonium chloride)1 - 5Excellent for industrial applications, highly effective PTC.[11]Can be a mixture of components, potentially leading to variability.
A: Williamson-Type Quaternary Phosphonium SaltTetrabutylphosphonium Bromide1 - 5Often more thermally stable than ammonium salts.Generally more expensive than ammonium salts.
A: Williamson-Type Crown Ether18-Crown-6 (with K⁺ phenoxide)1 - 5Extremely high activity, allows for mild reaction conditions.[10]High cost, potential toxicity.[9]
B: Michael Addition Inorganic BasePotassium Carbonate (K₂CO₃)10 - 30Low cost, easy to handle and remove.Lower activity, may require higher temperatures or longer reaction times.
B: Michael Addition Organic BaseTriethylamine (TEA)10 - 50Good solubility in organic solvents, mild.Can be difficult to remove completely due to volatility; moderate activity.
B: Michael Addition Organic BaseDBU5 - 20High activity, non-nucleophilic.Higher cost, can be difficult to remove from the product.

Section 4: Experimental Protocols & Troubleshooting Workflow

Protocol 1: Screening of Phase-Transfer Catalysts (Route A)

This protocol provides a framework for efficiently screening different PTCs for the synthesis of this compound from sodium phenoxide and 3-chloropropanenitrile.

Reagents & Equipment:

  • Sodium phenoxide

  • 3-chloropropanenitrile

  • Toluene (or other suitable organic solvent)

  • Deionized water

  • PTC candidates (e.g., TBAB, Aliquat 336®, Tetrabutylphosphonium Bromide)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials with stir bars, heating block

  • Gas Chromatograph (GC)

Step-by-Step Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of sodium phenoxide in water and a stock solution of 3-chloropropanenitrile and the internal standard in toluene.

  • Set up Reactions: In parallel reaction vials, add the sodium phenoxide solution.

  • Add Catalyst: To each vial, add a different PTC candidate (e.g., 2 mol%). Include one vial with no catalyst as a control.

  • Initiate Reaction: Add the toluene stock solution to each vial, cap them tightly, and begin vigorous stirring at a set temperature (e.g., 80 °C).

  • Monitor Progress: At regular intervals (e.g., 1, 2, 4, 8 hours), take a small aliquot from the organic layer of each vial. Dilute the aliquot and analyze by GC to determine the conversion to this compound relative to the internal standard.

  • Analyze Results: Plot the yield versus time for each catalyst to determine which provides the fastest rate and highest conversion.

Troubleshooting Workflow

When encountering low yield, a systematic approach is essential. The following workflow can help diagnose and resolve common issues.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Verify Purity of All Reagents & Solvents (NMR, Titration, Anhydrous?) Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temp, Time, Stirring Speed) Check_Purity->Check_Conditions Catalyst_Problem Is Catalyst Issue Suspected? Check_Conditions->Catalyst_Problem Screen_Catalyst Screen Different Catalyst Types (e.g., TBAB vs. Aliquat 336 or K₂CO₃ vs. TEA) Catalyst_Problem->Screen_Catalyst Yes Analyze_Byproducts Analyze Byproducts (GC-MS, NMR of Crude) Catalyst_Problem->Analyze_Byproducts No Optimize_Loading Optimize Catalyst Loading (e.g., 1, 2, 5, 10 mol%) Screen_Catalyst->Optimize_Loading Success Yield Improved Optimize_Loading->Success Polymer Polymerization Observed? (Route B) Analyze_Byproducts->Polymer Elimination Elimination Product Observed? (Route A) Analyze_Byproducts->Elimination Lower_Temp Decrease Temperature or Use Milder Base Polymer->Lower_Temp Milder_Conditions Use More Active Catalyst at Lower Temperature Elimination->Milder_Conditions Lower_Temp->Success Milder_Conditions->Success

References

Preventing polymerization during the synthesis of 3-Phenoxypropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenoxypropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, primarily the prevention of unwanted polymerization. Here, we provide in-depth, field-proven insights and actionable protocols to ensure the success of your experiments.

Troubleshooting Guide: On-the-Fly Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction mixture rapidly became viscous, cloudy, or solidified entirely. What happened and what should I do?

A1: This is a classic sign of runaway polymerization of the acrylonitrile starting material. The reaction is highly exothermic, and the viscosity increase is due to the formation of long-chain polyacrylonitrile.

Immediate Actions:

  • Cool the Reaction: Immediately place your reaction vessel in an ice bath to dissipate heat and slow the polymerization rate.[1]

  • Dilute the Mixture: If possible and safe, add a suitable, cold solvent to the mixture to further help dissipate heat and reduce the concentration of reactive species.[1]

  • Terminate the Reaction: If cooling and dilution are insufficient, you may need to add a potent inhibitor (a "short-stop" agent) if you have one prepared, such as hydroquinone.

Root Cause Analysis: This issue typically stems from one of two polymerization mechanisms: anionic or free-radical.

  • Anionic Polymerization: The base catalyst used for the Michael addition of phenol to acrylonitrile is often the primary culprit. The base can deprotonate phenol to form the phenoxide nucleophile for the desired reaction, but it can also directly attack an acrylonitrile monomer, initiating an anionic polymerization cascade.

  • Free-Radical Polymerization: This can be initiated by impurities (like peroxides), exposure to heat, or UV light.[2] If you removed the commercial inhibitor from your acrylonitrile, the monomer is highly susceptible to this pathway.[1]

Troubleshooting Workflow Diagram

The following workflow can help diagnose the potential cause of polymerization in your experiment.

G cluster_0 Observation cluster_1 Immediate Action cluster_2 Diagnosis cluster_3 Likely Cause & Solution observe Increased Viscosity / Cloudiness / Solidification action 1. Place reaction in ice bath. 2. Dilute with cold solvent. observe->action q1 Did you use a strong base catalyst (e.g., NaH, NaOH, Triton B)? action->q1 q2 Did you remove the inhibitor from acrylonitrile? q1->q2 No cause1 Likely Cause: Anionic Polymerization Solution: - Reduce catalyst concentration. - Use a weaker base. - Add an anionic inhibitor (e.g., weak acid). q1->cause1 Yes q3 Was the reaction overheated or exposed to light? q2->q3 No cause2 Likely Cause: Free-Radical Polymerization Solution: - Ensure glassware is clean (no peroxides). - Add a free-radical inhibitor (e.g., MEHQ). - Protect reaction from light. q2->cause2 Yes q3->cause2 Yes G cluster_0 Initiation cluster_1 Propagation Base Base Monomer Acrylonitrile Base->Monomer Attack Carbanion Initiated Carbanion Monomer->Carbanion Forms Monomer2 Another Acrylonitrile Monomer Carbanion->Monomer2 Attack Growing_Chain Growing_Chain Monomer2->Growing_Chain Chain Elongation Polymer Polyacrylonitrile Growing_Chain->Polymer ...repeats G cluster_0 Propagation cluster_1 Inhibition Radical_Chain Growing Polymer Radical (P•) Monomer Acrylonitrile Radical_Chain->Monomer Adds to Longer_Chain Longer_Chain Monomer->Longer_Chain Chain grows Inhibitor Inhibitor (e.g., Hydroquinone) Radical_Chain_2 Growing Polymer Radical (P•) Inhibitor->Radical_Chain_2 Donates H• Terminated_Chain Terminated, Stable Polymer (PH) + Stable Inhibitor Radical Radical_Chain_2->Terminated_Chain Forms

References

Work-up procedure to remove unreacted starting materials in 3-Phenoxypropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenoxypropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up and purification stages of this common cyanoethylation reaction. Here, we move beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible methodology.

Introduction: The Challenge of Purity

The synthesis of this compound via the conjugate addition of phenol to acrylonitrile is a well-established transformation. However, achieving high purity on the first attempt can be elusive. The primary challenges in the work-up procedure are the effective removal of unreacted starting materials—notably phenol and acrylonitrile—and any potential byproducts without compromising the yield of the desired nitrile product. This guide provides a structured approach to troubleshooting and refining your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

The most common impurities are unreacted starting materials: phenol and acrylonitrile. Depending on the reaction conditions (especially temperature and catalyst), you might also encounter small amounts of acrylonitrile polymer or bis-cyanoethylated phenol.

Q2: Why is a basic wash (e.g., with NaOH or NaHCO₃) a critical first step in the work-up?

A basic wash is essential for removing unreacted phenol. Phenol is weakly acidic, with a pKa of approximately 10. By washing the organic layer with an aqueous base, the phenol is deprotonated to form sodium phenoxide. This ionic salt is highly soluble in the aqueous layer and can be easily separated from the desired product, which remains in the organic solvent.

Q3: Can the nitrile group in my product be hydrolyzed during the work-up?

Yes, this is a valid concern. The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, which would convert it to a carboxylic acid or amide. Therefore, it is recommended to use mild bases like sodium bicarbonate for washes and to perform these steps at room temperature. If a stronger base like sodium hydroxide is required to remove large amounts of phenol, the wash should be performed quickly and at a reduced temperature (e.g., 0-5 °C).

Q4: My reaction solvent is water-miscible (e.g., THF, acetonitrile). How does this affect my work-up?

Water-miscible solvents complicate standard liquid-liquid extractions. The best practice is to remove the bulk of the solvent under reduced pressure (rotoevaporation) before the work-up. If this is not feasible, you will need to dilute your reaction mixture with a large volume of a water-immiscible solvent (like ethyl acetate or dichloromethane) and then wash with a significant volume of water or brine to pull the miscible solvent into the aqueous layer. Be aware that this can sometimes lead to lower product recovery.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process.

Issue 1: My NMR/GC-MS analysis shows significant phenol contamination in the final product.
  • Probable Cause: The basic wash was insufficient to remove all the unreacted phenol. This could be due to using too weak a base, an insufficient volume or number of washes, or poor mixing during extraction.

  • Solution: Re-dissolve the product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and repeat the basic wash.

    • Recommended Protocol: Use a 5-10% aqueous sodium hydroxide (NaOH) solution. Perform at least two to three washes, shaking the separatory funnel vigorously for 1-2 minutes each time.

    • Verification Step: After the washes, spot the organic layer on a TLC plate against a phenol standard to confirm its absence. Alternatively, a small aliquot can be analyzed by GC-MS.

    • Causality: Phenol has a pKa of ~9.9. A 5% NaOH solution has a pH > 13, which is more than sufficient to quantitatively deprotonate the phenol, ensuring its transfer into the aqueous phase as the highly water-soluble sodium phenoxide salt.

Issue 2: My product yield is low after the work-up.
  • Probable Cause 1: Emulsion Formation. Vigorous shaking during extraction, especially with chlorinated solvents, can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.

    • Solution: To break an emulsion, add a small amount of saturated aqueous sodium chloride solution (brine) and swirl the separatory funnel gently. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Probable Cause 2: Product Partitioning. The product, this compound, has some polarity. If an insufficient volume of organic solvent is used for extraction, a portion of the product may remain in the aqueous layer.

    • Solution: After the initial separation, always perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent (e.g., 1-2 times with 50 mL of ethyl acetate) to recover any dissolved product.

Issue 3: I suspect unreacted acrylonitrile is still present in my product.
  • Probable Cause: Acrylonitrile is volatile (boiling point: 77 °C) and is often removed during solvent evaporation. However, trace amounts may remain. Acrylonitrile is toxic and a suspected carcinogen, so its removal is critical.

  • Solution 1: Rotoevaporation. Carefully concentrate your product on a rotary evaporator. Applying a moderate vacuum at a slightly elevated temperature (e.g., 40-50 °C) is usually sufficient to remove residual acrylonitrile.

  • Solution 2: Chemical Quenching (for larger scales). In some industrial settings, residual acrylonitrile is scavenged by reacting it with a thiol, which undergoes a conjugate addition similar to phenol. This is typically not necessary for lab-scale syntheses where vacuum removal is sufficient.

  • Safety Note: Always handle acrylonitrile in a well-ventilated chemical fume hood. Exposure can cause severe health effects.

Data & Protocols

Table 1: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)pKaSolubility
Phenol 94.11181.71.07~9.9Soluble in organic solvents; slightly soluble in water; very soluble in aqueous base.
Acrylonitrile 53.06770.806N/ASoluble in organic solvents; slightly soluble in water.
This compound 147.18~145-150 / 10 mmHg~1.08N/ASoluble in most organic solvents; insoluble in water.

Data compiled from various sources. Boiling point for the product is often reported under vacuum.

Protocol 1: Standard Aqueous Work-up and Purification

This protocol assumes the reaction was performed in a water-immiscible solvent like toluene, ether, or ethyl acetate.

  • Cooling: Once the reaction is deemed complete by TLC or GC, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with 2-3 volumes of the reaction solvent or another suitable extraction solvent (e.g., ethyl acetate).

  • Basic Wash (Phenol Removal): Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Cap the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.

  • Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.

  • Brine Wash (Emulsion Breaking & Drying): Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps break any minor emulsions and removes the bulk of dissolved water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it stand for 15-20 minutes.

  • Filtration & Concentration: Filter the drying agent and wash the filter cake with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification (Optional): If the crude product is not sufficiently pure, it can be further purified by vacuum distillation.

Visualization of the Work-up Workflow

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

Workup_Workflow RM Crude Reaction Mixture Dilute 1. Dilute with Organic Solvent (e.g., Ethyl Acetate) RM->Dilute Wash_Base 2. Wash with 1M NaOH (aq) (Removes Phenol) Dilute->Wash_Base Aq_Phenoxide Aqueous Layer (Sodium Phenoxide) Wash_Base->Aq_Phenoxide Separate Wash_H2O 3. Wash with Water Wash_Base->Wash_H2O Organic Layer Wash_Brine 4. Wash with Brine Wash_H2O->Wash_Brine Dry 5. Dry Organic Layer (e.g., MgSO4) Wash_Brine->Dry Concentrate 6. Filter & Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude this compound Concentrate->Crude_Product Check_Purity Check Purity (NMR, GC) Crude_Product->Check_Purity Final_Product Pure Product Check_Purity->Final_Product Purity OK Distill Vacuum Distillation Check_Purity->Distill Impure Distill->Final_Product

Caption: Workflow for this compound Purification.

Improving the purity of 3-Phenoxypropanenitrile through multiple purification steps

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Phenoxypropanenitrile. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals, achieving high purity of this compound is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its purification. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.

Section 1: Initial Purity Assessment & Common Impurities

A successful purification strategy begins with a thorough understanding of the starting material. Knowing the likely impurities and how to detect them is the first step toward achieving a high-purity final product.

Q1: How do I first assess the purity of my crude this compound?

Your initial assessment should involve a combination of physical and analytical techniques to create a comprehensive profile of your crude product.

  • Melting Point Analysis: this compound is a solid at room temperature with a reported melting point of 58-61°C[1]. A pure compound will have a sharp melting point range (typically <2°C). A broad or depressed melting point range is a strong indicator of the presence of impurities[2].

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method to visualize the number of components in your mixture. Spot your crude product on a silica gel plate and elute with a solvent system like Hexane/Ethyl Acetate. The presence of multiple spots indicates impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds. GC provides quantitative data on the percentage of your desired product versus impurities, while MS helps in the tentative identification of those impurities by comparing their fragmentation patterns to spectral libraries[3][4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your target compound and reveal the presence of impurities, provided their signals are distinguishable from the product and they are present in sufficient concentration (>1-5%).

Q2: What are the most common impurities I should expect from the synthesis of this compound?

The most common synthesis for this compound is the cyanoethylation of phenol with acrylonitrile, typically under basic conditions[5][6]. The impurities will largely depend on the reaction conditions and work-up procedure.

Impurity NameSource / Reason for PresenceHow to DetectRemoval Strategy
Phenol Unreacted starting material.GC-MS, ¹H NMR (distinct aromatic signals). Can be detected by its characteristic odor.Aqueous base wash (e.g., dilute NaOH) to form sodium phenoxide, which is water-soluble.
Acrylonitrile Unreacted starting material.GC-MS (highly volatile).Evaporation under reduced pressure (use caution, as it is volatile and toxic).
Polyacrylonitrile Polymerization of acrylonitrile, especially under strong base catalysis.Insoluble in most organic solvents; appears as a solid or viscous oil.Filtration of the crude product solution.
Bis(2-cyanoethyl) ether A common byproduct in cyanoethylation of alcohols/phenols if conditions are not optimized.GC-MS, LC-MS.Column chromatography, fractional distillation under vacuum.
3-Phenoxypropanamide Hydrolysis of the nitrile group during aqueous work-up or storage.[7]LC-MS, IR (shows amide C=O stretch).Column chromatography.
3-Phenoxypropanoic acid Further hydrolysis of the nitrile or amide.[8]LC-MS. Can be removed with a dilute aqueous base wash.Aqueous base wash (e.g., NaHCO₃).
Section 2: Troubleshooting Purification by Recrystallization

Given that this compound is a solid with a convenient melting point, recrystallization is often the most efficient and scalable purification method.[9][10]

Q3: My crude product is a solid. Is recrystallization a good first choice?

Absolutely. Recrystallization is an excellent first choice for purifying solids. It is a purification technique, not just an isolation method, that can effectively remove small to moderate amounts of impurities trapped in the crystal lattice of your crude product[10]. Its main advantage over chromatography is the potential for high throughput and lower solvent consumption.

Q4: How do I select the right solvent system for recrystallization?

The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at its boiling point. A general rule of thumb is "like dissolves like." Since this compound has both aromatic (non-polar) and nitrile/ether (polar) functionalities, you have several options:

  • Single Solvent: Test solvents like isopropanol, ethanol, or toluene. The compound should be sparingly soluble at room temperature but dissolve when heated.

  • Solvent/Anti-Solvent System: This is often more effective. Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone, ethyl acetate). Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble (e.g., hexanes, water) at an elevated temperature until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A hexane/ethyl acetate or hexane/acetone mixture is often a good starting point[11].

Q5: My product "oiled out" instead of crystallizing. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional "good" solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

  • Add a seed crystal (a tiny amount of pure product) to initiate crystallization.

G start Product 'Oiled Out' reheat Reheat Solution to Re-dissolve Oil start->reheat add_solvent Add More 'Good' Solvent (e.g., 5-10% more) reheat->add_solvent slow_cool Allow to Cool Slowly (Insulate Flask) add_solvent->slow_cool fail Still Oiling Out? slow_cool->fail induce Induce Crystallization success Pure Crystals Form induce->success fail->induce Yes fail->success No

Caption: Troubleshooting "Oiling Out" during Recrystallization.

Q6: The crystals are colored, but the pure compound should be white. How do I remove colored impurities?

Colored impurities are often highly conjugated organic molecules present in trace amounts. They can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration[9].

Caution: Use charcoal sparingly (1-2% of solute weight). Adding too much can adsorb your product, significantly reducing the yield. Never add charcoal to a boiling solution, as it can cause violent bumping.

Section 3: Troubleshooting Purification by Column Chromatography

When recrystallization fails to provide adequate purity, or if impurities have very similar solubility profiles to your product, column chromatography is the next logical step.

Q7: When should I use column chromatography instead of recrystallization?

Use column chromatography when:

  • You need to separate multiple components from a complex mixture.

  • Impurities are very similar in structure and solubility to the product.

  • The product is an oil or a very low-melting solid that is difficult to recrystallize.

  • You are working on a small scale (<1-2 g), where losses during recrystallization might be significant.

Q8: How do I choose the eluent system for purifying this compound on silica gel?

The goal is to find a solvent system where your product has an Rf (retention factor) of ~0.3-0.4 on a TLC plate, as this generally provides the best separation on a column[12].

  • Start with a non-polar solvent: Use 100% Hexane or Petroleum Ether. Your product should not move from the baseline.

  • Gradually add a polar solvent: Add increasing amounts of a polar solvent like Ethyl Acetate (EA) or Dichloromethane (DCM).

  • Test Ratios: A good starting point for a compound like this compound would be a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio until you achieve the target Rf.

Q9: My compound is streaking on the TLC plate/column. What's causing this?

Streaking can be caused by several factors:

  • Overloading: You've spotted too much compound on the TLC plate or loaded too much onto the column.

  • Acidity/Basicity: The compound might be interacting too strongly with the acidic silica gel. If your compound has basic impurities, they can streak. Pre-treating the silica with a small amount of triethylamine (0.5-1% in the eluent) can resolve this.

  • Insolubility: The compound is not fully soluble in the eluent, causing it to precipitate and re-dissolve as it moves. Try a different solvent system where the compound is more soluble[12].

Section 4: Final Purity Confirmation & FAQs

After purification, you must verify that you have reached the desired level of purity.

Q10: I've purified my product. How do I confirm it's reached the desired purity?

Use the same analytical techniques as in the initial assessment:

  • GC-MS/GC-FID: This is the best method for a quantitative answer. A pure sample should show a single major peak (e.g., >99.5%). The Flame Ionization Detector (FID) is excellent for quantification across a wide concentration range[13].

  • Melting Point: The purified product should have a narrow melting point range (e.g., 59-60°C).

  • NMR: The ¹H and ¹³C NMR spectra should be clean, with no observable impurity peaks.

  • LC-MS: For pharmaceutical applications, LC-MS is often used to detect and identify non-volatile impurities at very low levels[14][15].

Frequently Asked Questions (FAQs)

FAQ 1: What are the key safety precautions when handling this compound and its solvents? Always handle nitriles with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves[16][17]. Be aware of the hazards of the solvents you are using (e.g., flammability of hexanes and ethyl acetate)[18]. Consult the Safety Data Sheet (SDS) for detailed handling information[19][20].

FAQ 2: Can I use an acid/base wash to remove impurities? Yes, this is a highly effective and recommended step during the initial work-up.

  • Acid Wash (e.g., dilute HCl): Removes basic impurities.

  • Base Wash (e.g., dilute NaOH or NaHCO₃): Removes acidic impurities like unreacted phenol or any hydrolyzed 3-phenoxypropanoic acid[7].

FAQ 3: My final yield is very low. How can I improve it without sacrificing purity? Low yield is a common problem. To improve it:

  • Optimize Recrystallization: Ensure you are using the minimum amount of hot solvent needed for dissolution. Every extra drop will keep some of your product in solution upon cooling.

  • Recover from Mother Liquor: The filtrate after recrystallization (the mother liquor) often contains a significant amount of dissolved product. Concentrate this solution and perform a second recrystallization to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Chromatography Technique: Ensure your column is packed correctly and you are not using an overly broad column, which can lead to excessive dilution of your fractions[12].

Experimental Protocols & Diagrams
Protocol 1: Step-by-Step Guide to Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent/anti-solvent system as determined by small-scale tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid at the boiling point[9].

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product for purity and yield.

G cluster_0 Synthesis & Work-Up cluster_1 Purification cluster_2 Analysis synthesis Crude 3-Phenoxy- propanenitrile wash Aqueous Acid/Base Wash synthesis->wash recryst Recrystallization wash->recryst If Solid chrom Column Chromatography wash->chrom If Oil or Recryst. Fails analysis Purity & Identity Check (GC-MS, NMR, MP) recryst->analysis chrom->analysis product Pure Product (>99.5%) analysis->product

Caption: General Purification and Analysis Workflow.
Protocol 2: Standard Operating Procedure for Purity Analysis by GC-MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of your purified this compound in a suitable volatile solvent like Ethyl Acetate or Dichloromethane.

  • Instrument Setup: Use a standard GC-MS system equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Mass Range: Scan from 40 to 450 m/z.

  • Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage. Identify the main peak by its mass spectrum and retention time. Compare minor peaks to a mass spectral library (e.g., NIST) to tentatively identify impurities[3].

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Phenoxypropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. In this guide, we delve into the spectroscopic characterization of 3-phenoxypropanenitrile, a molecule incorporating both an ether linkage and a nitrile functional group. Our focus will be a detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, a cornerstone technique for determining molecular structure. Furthermore, we will provide a comparative overview of alternative analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—offering a holistic perspective on its analytical characterization. This guide is designed to not only present the data but also to elucidate the underlying principles that govern the experimental outcomes, thereby providing a robust framework for your own analytical endeavors.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in organic chemistry, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle with a high degree of confidence. The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment, while spin-spin coupling between neighboring nuclei reveals their connectivity.

¹H and ¹³C NMR Spectral Analysis of this compound

The ¹H and ¹³C NMR spectra of this compound were obtained from the Spectral Database for Organic Compounds (SDBS), a reliable and comprehensive resource for spectral data.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the phenoxy group will appear in the downfield region (typically δ 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the propyl chain will be observed in the upfield region. The methylene group adjacent to the oxygen atom (O-CH₂) will be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen, while the methylene group adjacent to the nitrile group (CH₂-CN) will also experience a downfield shift.

Based on the data from SDBS, the following peak assignments can be made:

  • δ 7.32-7.26 (m, 2H): These signals correspond to the two meta-protons of the phenyl ring. The multiplicity is a multiplet due to coupling with both the ortho- and para-protons.

  • δ 7.01-6.96 (m, 1H): This multiplet is assigned to the para-proton of the phenyl ring.

  • δ 6.92-6.89 (m, 2H): These signals represent the two ortho-protons of the phenyl ring, which are shifted slightly upfield compared to the meta-protons.

  • δ 4.16 (t, J = 6.1 Hz, 2H): This triplet corresponds to the methylene protons adjacent to the oxygen atom (-OCH₂-). The triplet splitting pattern arises from coupling with the adjacent methylene group.

  • δ 2.79 (t, J = 6.1 Hz, 2H): This triplet is assigned to the methylene protons adjacent to the nitrile group (-CH₂CN). The coupling with the neighboring methylene group results in a triplet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its attached atoms.

The expected and observed ¹³C NMR chemical shifts for this compound are as follows:

  • δ 157.9: This downfield signal is attributed to the quaternary carbon of the phenyl ring directly attached to the oxygen atom (C-O), as it is significantly deshielded by the electronegative oxygen.

  • δ 129.6: This signal corresponds to the two meta-carbons of the phenyl ring.

  • δ 121.6: This signal is assigned to the para-carbon of the phenyl ring.

  • δ 117.3: This signal represents the nitrile carbon (-C≡N).

  • δ 114.6: These signals correspond to the two ortho-carbons of the phenyl ring.

  • δ 63.3: This signal is assigned to the methylene carbon adjacent to the oxygen atom (-OCH₂-).

  • δ 18.5: This upfield signal corresponds to the methylene carbon adjacent to the nitrile group (-CH₂CN).

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is a powerful tool for complete structural determination, other spectroscopic techniques provide complementary and often more rapid information about specific functional groups and molecular weight.

Infrared (IR) Spectroscopy

Infrared spectroscopy is particularly adept at identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile and ether functionalities, as well as the aromatic ring.

The IR spectrum from SDBS reveals the following key absorptions:

  • ~2250 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N stretching vibration of the nitrile group. This is a highly diagnostic peak.

  • ~1240 cm⁻¹ and ~1040 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching vibrations of the aryl alkyl ether, respectively.

  • ~3060-3040 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~1600 and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z = 147, corresponding to the molecular weight of the compound.

The mass spectrum from SDBS shows a molecular ion peak at m/z 147 . Common fragmentation pathways would involve cleavage of the ether bond and the propyl chain, leading to characteristic fragment ions. A prominent peak is observed at m/z 94 , corresponding to the phenoxy radical cation [C₆H₅O]⁺, which is a very stable fragment. Another significant fragment would be at m/z 77 , representing the phenyl cation [C₆H₅]⁺.

Data Summary

Technique Key Observations for this compound Information Gained
¹H NMR Aromatic protons (δ 6.89-7.32), Two aliphatic triplets (δ 4.16, δ 2.79)Detailed proton environment and connectivity
¹³C NMR Aromatic carbons (δ 114.6-157.9), Nitrile carbon (δ 117.3), Aliphatic carbons (δ 63.3, δ 18.5)Carbon skeleton and functional group presence
IR Spectroscopy Strong C≡N stretch (~2250 cm⁻¹), C-O-C stretches (~1240, ~1040 cm⁻¹)Presence of nitrile and ether functional groups
Mass Spectrometry Molecular ion at m/z 147, Major fragment at m/z 94Molecular weight and fragmentation pattern

Experimental Protocols

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Data Acquisition (¹H NMR):

    • Use a standard single-pulse sequence.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Data Acquisition (¹³C NMR):

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Liquid Film):

    • Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top and gently press to create a thin liquid film.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Data Acquisition:

    • Ionize the sample using a standard electron ionization energy (typically 70 eV).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

Visualizing the Analytical Workflow

The logical flow of a comprehensive spectroscopic analysis can be visualized as follows:

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Alternatives Alternative Techniques NMR_Sample_Prep Sample Preparation (CDCl3, TMS) H1_NMR 1H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample_Prep->C13_NMR NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling) H1_NMR->NMR_Analysis C13_NMR->NMR_Analysis Structure_Elucidation Structure Elucidation of This compound NMR_Analysis->Structure_Elucidation Primary Method IR_Sample_Prep IR Sample Preparation (Liquid Film) IR_Acquisition IR Acquisition IR_Sample_Prep->IR_Acquisition IR_Acquisition->Structure_Elucidation Functional Group Confirmation MS_Sample_Prep MS Sample Introduction MS_Acquisition MS Acquisition MS_Sample_Prep->MS_Acquisition MS_Acquisition->Structure_Elucidation Molecular Weight Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The structural characterization of this compound is effectively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed and unambiguous assignment of the molecular structure, revealing the precise connectivity and chemical environment of each atom. Complementary techniques such as IR spectroscopy and mass spectrometry offer rapid confirmation of key functional groups and the overall molecular weight, respectively. By employing this multi-faceted analytical approach, researchers can ensure the identity and purity of their compounds, a critical step in any scientific investigation, particularly in the realm of drug discovery and development.

A Senior Application Scientist's Guide to FT-IR Spectroscopy for the Identification of Functional Groups in 3-Phenoxypropanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise and rapid identification of molecular structure is paramount. For a compound like 3-Phenoxypropanenitrile, a key intermediate in various syntheses, confirming the presence and integrity of its functional groups is a critical quality control step. This guide provides an in-depth comparison of Fourier Transform Infrared (FT-IR) spectroscopy with other analytical techniques for this purpose, grounded in practical experimental insights.

We will explore not just the "how" but the "why" behind the analytical choices, ensuring a robust and validated approach to functional group identification.

The Analytical Challenge: Deconstructing this compound

Before any analysis, a fundamental understanding of the target molecule is essential. This compound (C₉H₉NO) is composed of three key functional groups:

  • Nitrile Group (-C≡N): A carbon-nitrogen triple bond. This group is a strong indicator of the molecule's identity.

  • Ether Linkage (Ar-O-CH₂): An aromatic ether, connecting the phenyl group to the propanenitrile chain.

  • Aromatic Ring (Benzene): A monosubstituted benzene ring, providing a characteristic spectral fingerprint.

Our primary analytical goal is to unequivocally confirm the presence of these three distinct moieties.

Principle of FT-IR Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy is a powerful technique that measures the interaction of infrared radiation with a sample.[1][2] When the incident infrared radiation's frequency matches the natural vibrational frequency of a specific bond within the molecule, the radiation is absorbed.[3] This absorption creates a unique spectral fingerprint.

The key principle is that different chemical bonds (like C=O, O-H, C≡N) vibrate at distinct, predictable frequencies.[4] A change in the dipole moment during the vibration is necessary for a bond to be IR active. FT-IR spectrometers offer significant advantages over older dispersive instruments by measuring all frequencies simultaneously, leading to higher signal-to-noise ratios and faster data acquisition.[3][5]

The Preferred Method: Attenuated Total Reflectance (ATR) FT-IR

For a liquid or solid sample like this compound, the Attenuated Total Reflectance (ATR) sampling technique is exceptionally efficient.[6][7]

Why ATR? The primary advantage of ATR is the minimal to zero sample preparation required.[8][9] Unlike traditional transmission methods that may require preparing KBr pellets, ATR involves simply placing a small amount of the sample directly onto a crystal (commonly diamond or zinc selenide).[10] This drastically reduces analysis time and potential for sample contamination, which is critical in a high-throughput drug development environment.

The technique works by passing an infrared beam through the ATR crystal, creating an evanescent wave that extends a few micrometers into the sample in contact with the crystal.[6][10] This interaction provides a high-quality spectrum of the sample's surface.

Experimental Workflow: FT-IR Analysis of this compound

The process from sample to result is a streamlined, multi-step workflow.

FTIR_Workflow cluster_prep 1. Preparation & Setup cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Interpretation Clean Clean ATR Crystal (e.g., with isopropanol) BG Collect Background Spectrum (Clean, empty crystal) Clean->BG Ensures ambient atmosphere is subtracted Sample Apply Sample to Crystal (Ensure good contact) Collect Collect Sample Spectrum (Typically 32-64 scans) Sample->Collect Process Perform Data Processing (ATR & Baseline Correction) Collect->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Data Identify->Compare Result Confirm Functional Groups Compare->Result

Caption: Workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Experimental Protocol
  • Instrument Preparation: Power on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability.[11]

  • Accessory Cleaning: Thoroughly clean the ATR diamond crystal surface with a lint-free wipe soaked in a suitable solvent like isopropanol or acetone, then allow it to dry completely.[12]

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum.[13] This critical step measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of liquid this compound or a small amount of solid powder directly onto the center of the ATR crystal. If the sample is solid, lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.[12]

  • Sample Spectrum Collection: Collect the sample spectrum. Typically, co-adding 32 or 64 scans provides an excellent signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: After collection, the software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply an ATR correction algorithm, if available, to account for the wavelength-dependent penetration depth of the evanescent wave. A baseline correction may also be applied to improve the appearance of the spectrum.[14]

  • Analysis: Identify the key absorption bands and compare their wavenumbers to established correlation tables to confirm the presence of the expected functional groups.

Spectral Interpretation: The Fingerprint of this compound

The resulting FT-IR spectrum provides clear evidence for each key functional group.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Expected Intensity & Shape
Nitrile (-C≡N) C≡N Stretch2260 - 2220Medium, Sharp[15]
Aromatic Ring =C-H Stretch3100 - 3000Medium, Sharp[16]
C=C Stretch1600 - 1450 (multiple bands)Medium to Weak, Sharp
C-H Out-of-Plane Bend900 - 675Strong
Ether (Ar-O-C) C-O Stretch (Asymmetric)1275 - 1200Strong[17]
C-O Stretch (Symmetric)1075 - 1020Medium
Alkyl Chain -C-H Stretch3000 - 2850Medium[16][18]

Analysis of the Spectrum:

  • A sharp, distinct peak around 2250 cm⁻¹ is the hallmark of the nitrile group . Its position in a relatively "quiet" part of the spectrum makes it an unambiguous identifier.[15][18]

  • Absorptions just above 3000 cm⁻¹ indicate the aromatic C-H stretches . These are complemented by several sharp peaks between 1600-1450 cm⁻¹ from the carbon-carbon stretching within the benzene ring.

  • A strong, prominent band around 1240 cm⁻¹ is characteristic of the asymmetric aryl-alkyl ether C-O stretch .

  • Finally, peaks just below 3000 cm⁻¹ confirm the presence of the aliphatic C-H bonds in the propanenitrile backbone.

Comparison with Alternative Analytical Techniques

While FT-IR is highly effective, it's crucial for a scientist to understand its place among other techniques. The choice of instrument often depends on the specific question being asked.[19]

TechniquePrincipleInformation Provided for this compoundAdvantagesLimitations
FT-IR Spectroscopy Measures absorption of IR light due to molecular vibrations.[1]Confirms presence of nitrile, ether, and aromatic functional groups.Fast, minimal sample prep (with ATR), cost-effective, excellent for functional group identification.Provides limited information on molecular connectivity; not ideal for complex mixture analysis without chromatography.[20]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C).[21]Provides a detailed map of the carbon-hydrogen framework, confirming connectivity and the exact chemical environment of each atom.Unparalleled for complete structure elucidation; provides definitive connectivity data.Slower analysis time, requires more sample, much higher instrument cost, requires deuterated solvents.[19]
Raman Spectroscopy Measures inelastic scattering of monochromatic light due to molecular vibrations.[22]Also confirms functional groups. Particularly strong signal for the symmetric C≡N bond.No sample prep, can analyze aqueous samples easily, excellent for symmetric bonds not easily seen in IR.[23]Can be affected by sample fluorescence; weaker signal than FT-IR for many polar functional groups.[22]

Causality Behind Method Selection:

  • For rapid identity confirmation and quality control: FT-IR is the superior choice. Its speed, ease of use, and direct confirmation of all key functional groups make it ideal for verifying that the correct compound has been synthesized.

  • For de novo structure elucidation or impurity identification: NMR spectroscopy is indispensable. If there were any doubt about the isomerism or the precise attachment points of the functional groups, NMR would provide the definitive answer.

  • For specific applications like in-situ reaction monitoring or analysis of aqueous solutions: Raman spectroscopy offers unique advantages, particularly its insensitivity to water, which can overwhelm FT-IR spectra.[23]

Conclusion

For the routine identification of functional groups in this compound, ATR FT-IR spectroscopy stands out as the most efficient, reliable, and cost-effective method . It provides a clear and unambiguous spectral fingerprint that directly validates the molecular structure. While NMR and Raman spectroscopy are powerful complementary techniques that answer different analytical questions, the speed and simplicity of FT-IR make it the workhorse for identity confirmation in research, development, and quality control settings. The self-validating nature of the protocol—from the background collection to the comparison with known correlation data—ensures a high degree of confidence in the results.

References

A Comparative Analysis of the Reactivity of 3-Phenoxypropanenitrile and 3-phenylthiopropanenitrile: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry, nitrile-containing molecules are foundational building blocks, prized for their versatile transformations into amines, carboxylic acids, ketones, and other valuable functional groups.[1] Within this class, substrates bearing heteroatoms offer an additional layer of complexity and synthetic potential. This guide provides a detailed comparative analysis of the reactivity of two such analogues: 3-Phenoxypropanenitrile and 3-phenylthiopropanenitrile.

The central theme of this comparison lies in the profound influence of the heteroatom—oxygen versus sulfur—positioned beta (β) to the nitrile group. While structurally similar, the distinct electronic properties of oxygen and sulfur impart divergent reactivities at two key sites: the α-carbon and the nitrile carbon itself. This guide will dissect these differences through the lens of fundamental organic principles, supported by established reaction mechanisms and detailed experimental protocols, to empower researchers in drug development and chemical synthesis to make informed decisions in their experimental designs.

Part 1: Structural and Electronic Divergence

The reactivity of any molecule is fundamentally rooted in its structure and electron distribution. The key distinction between this compound and 3-phenylthiopropanenitrile is the substitution of an oxygen atom for a sulfur atom at the 3-position. This seemingly minor change has significant electronic consequences.

  • Electronegativity: Oxygen is significantly more electronegative than sulfur (3.44 vs. 2.58 on the Pauling scale). This results in a stronger electron-withdrawing inductive effect (-I) from the phenoxy group compared to the phenylthio group.

  • Polarizability and Orbitals: Sulfur is larger and its valence electrons are held in 3p orbitals, which are more diffuse and polarizable than oxygen's 2p orbitals. This enhanced polarizability allows sulfur to better stabilize adjacent negative charges.

These electronic differences dictate the reactivity at the two primary reactive centers of the molecules, as illustrated below.

G cluster_phenoxy This compound cluster_phenylthio 3-phenylthiopropanenitrile p_struct Ph-O-CH₂-CαH₂-C≡N p_alpha α-Carbon (Less Acidic) p_struct->p_alpha Weaker inductive stabilization of carbanion p_nitrile Nitrile Carbon (More Electrophilic) p_struct->p_nitrile Strong -I effect from Oxygen pt_struct Ph-S-CH₂-CαH₂-C≡N pt_alpha α-Carbon (More Acidic) pt_struct->pt_alpha Superior carbanion stabilization via polarizability pt_nitrile Nitrile Carbon (Less Electrophilic) pt_struct->pt_nitrile Weaker -I effect from Sulfur

Figure 1. Key reactive sites and influencing electronic factors for this compound and 3-phenylthiopropanenitrile.

Part 2: Comparative Reactivity at the α-Carbon: Acidity and Alkylation

The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the ability of the nitrile to stabilize the resulting conjugate base (a carbanion) through resonance. This carbanion, often termed a nitrile enolate, is a potent nucleophile, making α-alkylation a cornerstone reaction for C-C bond formation.[1]

Mechanistic Insight

The reaction proceeds by deprotonation of the α-carbon with a suitable base to form the nitrile enolate, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide.

Reactivity Comparison

The acidity of the α-protons is the determining factor for the rate of this reaction. 3-phenylthiopropanenitrile exhibits greater α-proton acidity than this compound.

Causality: The superior ability of sulfur to stabilize the adjacent carbanion is the primary reason. The high polarizability of sulfur's electron cloud allows it to effectively delocalize the negative charge of the carbanion, rendering the conjugate base more stable. A more stable conjugate base corresponds to a more acidic parent compound. Consequently, 3-phenylthiopropanenitrile can be deprotonated more rapidly and completely with common bases, leading to faster and more efficient alkylation.

ParameterThis compound3-phenylthiopropanenitrileJustification
α-Proton Acidity (pKa) Higher (Less Acidic)Lower (More Acidic)Superior carbanion stabilization by the more polarizable sulfur atom.
Rate of Deprotonation SlowerFasterLower pKa allows for more rapid reaction with base.
Alkylation Efficiency GoodExcellentFaster formation of the nucleophilic carbanion leads to higher reaction efficiency.
Table 1. Comparison of properties relevant to α-alkylation.
Experimental Protocol: α-Alkylation of Nitriles

This protocol describes a general procedure for the methylation of the α-carbon.

Materials:

  • Nitrile substrate (this compound or 3-phenylthiopropanenitrile)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Base Addition: Carefully add NaH (1.1 equivalents) to the THF.

  • Substrate Addition: Cool the suspension to 0 °C. Slowly add a solution of the nitrile substrate (1.0 equivalent) in anhydrous THF dropwise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the nitrile enolate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G start Start: Assemble Dry Glassware under Inert Atmosphere add_thf Add Anhydrous THF start->add_thf add_nah Add NaH (1.1 eq) add_thf->add_nah cool_0c_1 Cool to 0 °C add_nah->cool_0c_1 add_nitrile Add Nitrile Substrate (1.0 eq) in THF Dropwise cool_0c_1->add_nitrile stir_rt Stir at 0 °C (30 min), then RT (1 hr) add_nitrile->stir_rt cool_0c_2 Cool to 0 °C stir_rt->cool_0c_2 add_ch3i Add CH₃I (1.2 eq) Dropwise cool_0c_2->add_ch3i stir_complete Stir to Completion (Monitor by TLC) add_ch3i->stir_complete quench Quench with sat. aq. NH₄Cl stir_complete->quench extract Extract with Diethyl Ether quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify end End: Isolated Product purify->end

Figure 2. Experimental workflow for the α-alkylation of nitriles.

Part 3: Comparative Reactivity at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles (in hydrolysis) and hydride reagents (in reduction).

A. Reduction to Primary Amines

Nitriles are readily reduced to primary amines by powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄).[2][3][4] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon.[5]

Reactivity Comparison: In this context, This compound is expected to undergo reduction more readily than 3-phenylthiopropanenitrile.

Causality: The high electronegativity of the oxygen atom in the phenoxy group exerts a more potent electron-withdrawing inductive effect through the carbon chain compared to the less electronegative sulfur atom. This effect increases the partial positive charge (δ+) on the nitrile carbon, making it a "harder" and more attractive electrophile for the incoming hydride nucleophile.

B. Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles, which can be catalyzed by either acid or base, proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon to ultimately yield a carboxylic acid.

Reactivity Comparison: Similar to the reduction, This compound is predicted to hydrolyze faster than 3-phenylthiopropanenitrile.

Causality: The reasoning is identical to that for reduction. The enhanced electrophilicity of the nitrile carbon in this compound, due to the strong inductive pull of the nearby oxygen, makes it more susceptible to nucleophilic attack by water or hydroxide ions, thus accelerating the rate-determining step of hydrolysis.

ParameterThis compound3-phenylthiopropanenitrileJustification
Nitrile Carbon Electrophilicity HigherLowerStronger -I effect from oxygen enhances the partial positive charge on the nitrile carbon.
Rate of Hydride Reduction FasterSlowerMore electrophilic carbon is more susceptible to nucleophilic attack by H⁻.
Rate of Hydrolysis FasterSlowerMore electrophilic carbon is more susceptible to nucleophilic attack by H₂O/OH⁻.
Table 2. Comparison of properties relevant to reactions at the nitrile carbon.
Experimental Protocol: Reduction with LiAlH₄

CAUTION: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be performed under a strictly anhydrous, inert atmosphere.

Materials:

  • Nitrile substrate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Substrate Addition: Cool the suspension to 0 °C. Slowly add a solution of the nitrile substrate (1.0 equivalent) in anhydrous diethyl ether dropwise. The addition is often exothermic.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:

    • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Isolation: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid and wash it thoroughly with diethyl ether.

  • Purification: Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.

G start Start: Assemble Dry Glassware under Inert Atmosphere add_ether_lah Add Anhydrous Ether and LiAlH₄ (1.5 eq) start->add_ether_lah cool_0c Cool to 0 °C add_ether_lah->cool_0c add_nitrile Add Nitrile Substrate (1.0 eq) in Ether Dropwise cool_0c->add_nitrile reflux Warm to RT, then Reflux (Monitor by TLC) add_nitrile->reflux cool_workup Cool to 0 °C for Work-up reflux->cool_workup fieser_workup Sequential Quench: 1. H₂O (X mL) 2. 15% NaOH (X mL) 3. H₂O (3X mL) cool_workup->fieser_workup filter Filter Granular Precipitate fieser_workup->filter extract_wash Wash Solid with Ether filter->extract_wash purify Dry and Concentrate Filtrate extract_wash->purify end End: Isolated Primary Amine purify->end

Figure 3. Experimental workflow for the LiAlH₄ reduction of nitriles.

Part 4: Synthesis of Starting Materials

Both substrates are readily accessible via a Michael addition of the corresponding nucleophile to acrylonitrile, a widely available and inexpensive starting material.

G cluster_phenol Route to this compound cluster_thiophenol Route to 3-phenylthiopropanenitrile acrylo Acrylonitrile (H₂C=CH-C≡N) product_o This compound acrylo->product_o Michael Addition product_s 3-phenylthiopropanenitrile acrylo->product_s Michael Addition phenol Phenol (Ph-OH) phenol->product_o Base Catalyst (e.g., NaH) thiophenol Thiophenol (Ph-SH) thiophenol->product_s Base Catalyst (e.g., Et₃N)

Figure 4. Common synthetic routes to the title compounds.

The synthesis of 3-phenylthiopropanenitrile from thiophenol and acrylonitrile is a well-established procedure.[6] A similar reaction with phenol yields this compound. The greater acidity of thiophenol (pKa ≈ 6.6) compared to phenol (pKa ≈ 10) allows for the use of milder bases in the synthesis of the sulfur analogue.

Conclusion

The choice between this compound and 3-phenylthiopropanenitrile is dictated entirely by the desired chemical transformation.

  • For reactions involving the α-carbon , such as deprotonation followed by alkylation, 3-phenylthiopropanenitrile is the superior substrate. Its lower α-proton pKa, a direct result of sulfur's ability to stabilize the intermediate carbanion, facilitates faster and more efficient C-C bond formation.

  • For reactions targeting the nitrile carbon , such as reduction or hydrolysis, This compound is the more reactive choice. The powerful inductive effect of the electronegative oxygen atom enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles or hydride reagents.

By understanding these fundamental electronic differences, researchers can strategically select the appropriate building block to optimize reaction outcomes and streamline synthetic pathways.

References

A Spectroscopic Duel: Unmasking the Electronic Influence of Oxygen vs. Sulfur in Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the nuanced world of medicinal chemistry and materials science, the substitution of a single atom can dramatically alter the electronic properties, reactivity, and biological activity of a molecule. The choice between an oxygen and a sulfur linkage—a phenoxy versus a phenylthio group—is a classic example of such a subtle yet impactful modification. This guide provides an in-depth spectroscopic comparison of phenoxy nitriles and their phenylthio analogs, offering a framework for their differentiation and characterization. By examining the fingerprints left on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, as well as Mass Spectrometry (MS) fragmentation patterns, we can elucidate the distinct electronic contributions of these heteroatoms.

The Core of the Matter: Electronic Effects of Oxygen and Sulfur

The fundamental differences in the spectroscopic signatures of phenoxy and phenylthio nitriles arise from the differing electronegativity, size, and orbital overlap capabilities of oxygen and sulfur. Oxygen, being more electronegative than sulfur, exerts a stronger inductive electron-withdrawing effect. However, its smaller size allows for more effective p-orbital overlap with the aromatic ring, leading to a significant resonance electron-donating effect. Sulfur, being less electronegative and larger, has a weaker inductive effect but also less efficient p-orbital overlap. This intricate balance of inductive and resonance effects dictates the electron density distribution across the aromatic systems, which is directly probed by various spectroscopic techniques.

Spectroscopic Comparison at a Glance

Spectroscopic TechniquePhenoxy NitrilePhenylthio AnalogRationale for Difference
¹H NMR Aromatic protons are generally more shielded (upfield shift).Aromatic protons are generally less shielded (downfield shift).The stronger resonance effect of oxygen increases electron density on the aromatic ring compared to sulfur.
¹³C NMR The nitrile carbon is slightly more shielded. The ipso-carbon (C-O) is significantly deshielded.The nitrile carbon is slightly more deshielded. The ipso-carbon (C-S) is less deshielded than in the phenoxy analog.Oxygen's higher electronegativity strongly deshields the directly attached carbon. Sulfur's d-orbitals can influence the electronic environment differently.
IR Spectroscopy The C≡N stretching frequency is typically at a lower wavenumber.The C≡N stretching frequency is typically at a higher wavenumber.The greater electron-donating ability of the phenoxy group weakens the C≡N bond slightly through resonance.
UV-Vis Spectroscopy The primary absorption bands (π→π*) may appear at shorter wavelengths.The primary absorption bands often show a bathochromic (red) shift.The presence of sulfur's d-orbitals can lower the energy of the molecular orbitals, leading to absorption at longer wavelengths.
Mass Spectrometry Fragmentation often involves cleavage of the C-O bond.A prominent molecular ion peak is common. Fragmentation may involve the sulfur atom.The C-S bond is generally weaker than the C-O bond, but organosulfur compounds often exhibit stable molecular ions[1].

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is highly sensitive to the electron density around atomic nuclei. The substitution of oxygen with sulfur leads to predictable shifts in the signals of both protons and carbons in the aromatic rings.

¹H NMR Spectroscopy: The aromatic protons in phenoxy nitriles are expected to be more shielded (appear at a lower ppm) compared to their phenylthio counterparts. This is a direct consequence of the superior electron-donating resonance effect of the oxygen atom, which increases the electron density at the ortho and para positions of the benzene ring.

¹³C NMR Spectroscopy: In ¹³C NMR, the nitrile carbon (C≡N) typically appears in the range of 110-125 ppm[2]. The electronic environment created by the phenoxy versus the phenylthio group will subtly influence its precise chemical shift. The carbon directly attached to the heteroatom (ipso-carbon) is significantly deshielded in phenoxy compounds due to oxygen's high electronegativity. While sulfur is also electronegative, the deshielding effect on the ipso-carbon is generally less pronounced.

Figure 1: Predicted NMR trends for phenoxy vs. phenylthio nitriles.

Infrared (IR) Spectroscopy: A Tale of Vibrational Frequencies

The nitrile group exhibits a very characteristic and strong absorption in the IR spectrum, typically between 2200 and 2260 cm⁻¹[2]. The exact position of this C≡N stretching vibration is sensitive to the electronic effects of the substituents on the aromatic ring.

For phenoxy nitriles, the strong electron-donating resonance from the oxygen atom increases the electron density in the aromatic ring, which can be delocalized to the nitrile group. This increased electron density in the π* orbital of the C≡N bond slightly weakens it, resulting in a shift to a lower wavenumber (frequency). Conversely, the less effective resonance donation from the phenylthio group leads to a C≡N bond with more triple bond character, thus absorbing at a slightly higher wavenumber. For aromatic nitriles, conjugation generally lowers the stretching frequency to the 2220-2240 cm⁻¹ range[3].

Figure 2: Expected C≡N stretching frequencies in IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π→π* transitions in aromatic systems. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the presence of auxochromes (groups that modify the absorption of a chromophore).

Both phenoxy and phenylthio groups act as auxochromes. However, the involvement of sulfur's 3d orbitals in the phenylthio system can lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to the phenoxy analog. This often results in a bathochromic shift (a shift to longer wavelengths) for the phenylthio compounds. The absorption spectra of phenylthio-substituted compounds can show a shift of the long-wave absorption band towards the near-IR region[4].

Mass Spectrometry (MS): Deciphering Fragmentation Pathways

In mass spectrometry, the molecule is ionized and then fragmented. The resulting fragmentation pattern provides valuable information about the molecule's structure. For organosulfur compounds, the molecular ion is often strong and readily detectable[1]. The presence of sulfur can also be identified by the M+2 isotope peak of ³⁴S, which is about 4.4% of the abundance of the ³²S peak[1].

Phenoxy nitriles, upon electron ionization, may fragment at the ether linkage. In contrast, phenylthio analogs might exhibit fragmentation patterns involving the sulfur atom, such as the loss of SH or other sulfur-containing radicals. Simple nitriles often show a weak or absent molecular ion peak, but a weak M-1 peak is common[5].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of phenoxy nitriles and their phenylthio analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument (e.g., at 100 MHz for a 400 MHz spectrometer). Use a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): For solid samples, place a small amount of the powder onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is sufficient.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum from 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio. The background is automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.0.

  • Data Acquisition: Record a baseline spectrum with a cuvette containing only the solvent. Then, record the absorption spectrum of the sample over a range of approximately 200-800 nm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Figure 3: General experimental workflow for comparative spectroscopic analysis.

Conclusion

The spectroscopic comparison of phenoxy nitriles and their phenylthio analogs reveals a wealth of information about the electronic nature of oxygen and sulfur within aromatic systems. The distinct signatures in NMR, IR, UV-Vis, and mass spectra provide a robust toolkit for the identification and characterization of these compounds. For researchers in drug development and materials science, a thorough understanding of these spectroscopic differences is crucial for structure elucidation, quality control, and the rational design of molecules with desired electronic and photophysical properties. By leveraging these techniques, scientists can confidently navigate the subtle yet significant consequences of heteroatom substitution.

References

A Comparative Analysis of the Biological Activity of 3-Phenoxypropanenitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the exploration of novel chemical scaffolds that exhibit significant biological activity is of paramount importance. The 3-phenoxypropanenitrile core structure, a seemingly simple aromatic ether linked to a nitrile group via a propyl chain, represents an intriguing starting point for chemical diversification and biological screening. This guide provides a comprehensive, in-depth comparative study of the biological activities of this compound and its analogs. Moving beyond a mere catalog of findings, we will dissect the experimental evidence, elucidate the underlying methodologies, and explore the structure-activity relationships that govern the therapeutic potential of this class of compounds. This analysis is designed to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate and contribute to this promising area of medicinal chemistry.

The Enigmatic Parent Scaffold: this compound

Direct studies detailing the biological activities of the parent compound, this compound, are notably scarce in publicly accessible scientific literature. It is often cited as a chemical intermediate in the synthesis of more complex molecules, such as TRPA1 antagonists, rather than being evaluated for its own bioactivity. This lack of data underscores a significant knowledge gap but also highlights the untapped potential of this foundational structure. The true value of this compound, therefore, currently lies in its role as a molecular building block and a reference point for understanding the contributions of various structural modifications in its analogs.

Comparative Biological Activities of Key Analogs

While data on the parent compound is limited, research into its analogs has revealed a spectrum of biological activities, with antibacterial properties being the most prominently documented to date.

Antibacterial Activity: A Potent Natural Product Analog

A significant breakthrough in understanding the potential of this scaffold comes from the field of marine natural products. Researchers have isolated a novel this compound alkaloid, bursatellin B , from the sea hare Bursatella leachii.[1][2] While bursatellin B itself was not reported to have high activity, a synthesized diastereoisomer, erythro-bursatellin B , demonstrated remarkable antibacterial potency.[1][2]

This analog exhibited potent activity against Streptococcus parauberis, a significant fish pathogen, with a Minimum Inhibitory Concentration (MIC90) value of just 0.0472 µg/mL.[1][2] This finding is particularly noteworthy as it establishes that the this compound framework can be decorated to produce highly active antibacterial agents.

Compound/AnalogTarget OrganismBiological ActivityQuantitative Data (MIC)Source(s)
This compound -Not reported--
erythro-Bursatellin B Streptococcus parauberis FP KSP28Antibacterial0.0472 µg/mL (MIC90)[1][2]

Expert Insight: The high potency of erythro-bursatellin B suggests that the specific stereochemistry and the substituents on the phenoxy and propyl moieties are critical determinants of its antibacterial activity. The presence of hydroxyl and amine groups in its natural product-derived structure likely plays a crucial role in its interaction with bacterial targets. This provides a clear rationale for synthesizing and screening a library of stereochemically defined and variously substituted this compound analogs to explore this potential further.

Broader Spectrum Activities of Related Nitrile Compounds

To build a more comprehensive comparative picture, it is instructive to look at the biological activities of structurally related phenoxy and benzyloxyacetonitrile derivatives. These compounds share the critical phenoxyether and nitrile functionalities, and their activities can provide valuable clues for the future design of this compound-based therapeutic agents.

Studies have shown that various acrylonitrile derivatives possess significant biological potential, including:

  • Anticancer Activity: Certain 2-phenylacrylonitrile derivatives have been synthesized and shown to act as potent tubulin inhibitors. For instance, compound 1g2a in one study exhibited extremely potent inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values of 5.9 nM and 7.8 nM, respectively.[3][4] This suggests that incorporating a nitrile group into a larger, appropriately substituted molecular framework can lead to potent anticancer effects by disrupting microtubule dynamics.

  • Antifungal Activity: Aryl isonitrile compounds have been investigated as a new class of antifungal agents with broad-spectrum activity against clinically relevant pathogens like Candida, Cryptococcus, and Aspergillus species. The most potent of these derivatives were effective at concentrations as low as 0.5 µM and, importantly, showed a favorable safety profile with no toxicity to mammalian cells at concentrations up to 256 µM.[5]

  • Anthelmintic Activity: Amino-acetonitrile derivatives have been identified as a new class of synthetic anthelmintics, showing high activity against parasitic nematodes like Haemonchus contortus, including strains resistant to existing drugs.[6]

Expert Insight: The diverse biological activities observed in these related nitrile-containing compounds underscore the versatility of the nitrile group in molecular design. It can act as a key pharmacophoric element or a bioisosteric replacement for other functional groups. The challenge and opportunity lie in integrating the nitrile-bearing propyl chain of this compound into scaffolds that can effectively target other biological pathways beyond bacterial targets.

Methodologies for Biological Evaluation

To ensure scientific integrity and reproducibility, the biological activities discussed above are determined using standardized and validated experimental protocols. Below are detailed methodologies for two of the most critical assays in this context: the determination of antibacterial efficacy and the assessment of cytotoxicity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is a cornerstone metric in antibacterial testing, defining the lowest concentration of a compound that prevents visible growth of a bacterium. The broth microdilution method is a standardized and widely used technique to determine MIC values.

Causality Behind Experimental Choices: This method is favored for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations. The use of a 96-well plate format minimizes reagent usage and is amenable to automation. The two-fold serial dilution provides a clear concentration gradient to pinpoint the inhibitory threshold.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium (e.g., Streptococcus parauberis).

    • Suspend the colonies in a sterile saline solution or broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., erythro-bursatellin B) in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This leaves column 11 for a growth control (no compound) and column 12 for a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • The sterility control wells (column 12) receive 100 µL of sterile broth instead of inoculum.

    • Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • The growth control well should be turbid, and the sterility control well should be clear.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Final density: 5x10^5 CFU/mL Compound Prepare Stock Solution of Test Compound Dilution Perform 2-Fold Serial Dilutions Compound->Dilution In Column 1 Dilution->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate Read Visually Read Plate for Turbidity Incubate->Read MIC Determine MIC Read->MIC SAR_Diagram cluster_modifications Structural Modifications Core This compound Scaffold R1 Substitution on Phenoxy Ring (R1) Core->R1 R2 Substitution on Propyl Chain (R2) Core->R2 Nitrile Nitrile Group (CN) Core->Nitrile Activity Biological Activity R1->Activity Modulates potency and target specificity R2->Activity Introduces stereocenters; Crucial for potency (e.g., Bursatellin B) Nitrile->Activity Key pharmacophore; Potential for H-bonding

References

A Definitive Guide to the Structural Confirmation of 3-Phenoxypropanenitrile Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the One-Dimensional Spectrum

In the realm of drug development and materials science, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of research. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides foundational data on the chemical environment of nuclei, it often falls short in definitively establishing the connectivity of complex molecular frameworks.[1][2] Overlapping signals and the inability to probe through-bond correlations beyond immediate neighbors can lead to structural ambiguity. This is particularly true for molecules like 3-phenoxypropanenitrile, which contains distinct spin systems—an aliphatic chain and an aromatic ring—that must be unequivocally linked.

This guide presents a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond the limitations of 1D NMR to demonstrate how a synergistic application of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—provides a self-validating system for structural confirmation. By mapping the intricate network of through-bond nuclear interactions, these techniques offer irrefutable evidence of atomic connectivity, leaving no room for doubt.

The Molecule in Question: this compound

Before delving into the 2D NMR data, we must first propose a structure and predict the expected 1D NMR signals. This serves as our working hypothesis, which will then be rigorously tested and confirmed by the subsequent 2D experiments.

Proposed Structure and Atom Labeling:

References

A Comparative Benchmarking Guide to the Synthesis of 3-Phenoxypropanenitrile and Other Nitrile Preparations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes to 3-phenoxypropanenitrile, benchmarked against other prevalent nitrile preparation methodologies. Designed for researchers, chemists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical execution, and comparative performance of these essential transformations. We aim to equip the reader with the critical insights needed to select and optimize the most suitable synthetic strategy for their specific application.

Introduction: The Versatility of the Nitrile Functional Group

The nitrile functional group (–C≡N) is a cornerstone of modern organic synthesis, serving as a versatile precursor to a wide array of other functionalities, including carboxylic acids, amides, amines, and ketones.[1][2] Its presence in over 30 pharmaceuticals underscores its importance in medicinal chemistry, where it can act as a hydrogen bond acceptor, enhance metabolic stability, and improve aqueous solubility.[2] this compound, the subject of our focus, is a valuable intermediate whose synthesis provides an excellent platform for comparing fundamental nitrile preparation strategies.

Primary Synthesis of this compound: Michael Addition

A direct and atom-economical route to this compound is the conjugate (Michael) addition of phenol to acrylonitrile. This method is attractive due to the commercial availability and low cost of the starting materials.

Mechanism and Rationale: The reaction is typically catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the β-carbon of the electron-deficient alkene in acrylonitrile. The choice of a mild base, such as potassium carbonate, and a suitable solvent like tert-butanol, facilitates the reaction while minimizing polymerization of acrylonitrile. Heating is often required to drive the reaction to completion. A similar procedure has been reported for the synthesis of 3-(4-methoxyphenoxy)propanenitrile with a 90% yield.[3]

cluster_0 Michael Addition Synthesis phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + Base acrylonitrile Acrylonitrile base Base (e.g., K₂CO₃) enolate Intermediate Enolate phenoxide->enolate + Acrylonitrile product This compound enolate->product Protonation

Caption: Synthesis of this compound via Michael Addition.

Comparative Analysis of Alternative Nitrile Preparations

While Michael addition is effective for this specific target, a broader understanding of general nitrile syntheses is crucial for any synthetic chemist. We will benchmark four common alternatives.

The Kolbe Nitrile Synthesis (from Alkyl Halides)

Named after Hermann Kolbe, this method is a classic nucleophilic substitution (SN2) reaction between an alkyl halide and a metal cyanide salt.[4][5] It is a straightforward way to extend a carbon chain by one carbon.[6]

  • Mechanism and Causality: The reaction is a typical SN2 displacement, where the cyanide ion (CN⁻) acts as a potent nucleophile.[7][8] The choice of solvent is critical; polar aprotic solvents like DMSO or acetone are preferred because they solvate the metal cation but leave the cyanide anion relatively "bare," enhancing its nucleophilicity and reaction rate.[4][9] This method works best for primary and secondary alkyl halides.[5][7] Tertiary halides are unsuitable as they primarily undergo elimination (E2) reactions.[9] A common side product is the corresponding isonitrile (R-NC), formed from the attack by the nitrogen end of the ambident cyanide nucleophile.[4][5] The use of alkali cyanides (e.g., NaCN, KCN) in polar aprotic solvents favors nitrile formation.[4]

cluster_1 Kolbe Nitrile Synthesis (SN2 Mechanism) halide R-X (Alkyl Halide) transition [NC---R---X]⁻ (Transition State) halide->transition cyanide :C≡N:⁻ (Cyanide Ion) cyanide->transition Nucleophilic Attack nitrile R-C≡N (Nitrile) transition->nitrile halide_ion X⁻ transition->halide_ion Leaving Group Departs

Caption: The SN2 mechanism of the Kolbe Nitrile Synthesis.

The Mitsunobu Reaction (from Alcohols)

The Mitsunobu reaction provides a powerful, one-pot method for the direct conversion of primary and secondary alcohols to nitriles under mild, neutral conditions.[10][11] This reaction is renowned for its stereospecificity, proceeding with a clean inversion of configuration at the alcohol's stereocenter.

  • Mechanism and Causality: The reaction involves a redox combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The PPh₃ and DEAD first react to form a phosphonium salt. The alcohol then adds to this species, creating an oxyphosphonium salt, which is an excellent leaving group. The cyanide source, often the less hazardous acetone cyanohydrin, then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[10][12] A major drawback is the formation of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification, often requiring chromatography.[11]

Lewis Acid-Catalyzed Cyanation (from Alcohols)

A more modern approach involves the direct cyanation of certain alcohols using trimethylsilyl cyanide (TMSCN) as the cyanide source, catalyzed by a Lewis acid.[13]

  • Mechanism and Causality: This method is particularly effective for alcohols that can form stabilized carbocation intermediates, such as benzylic and allylic alcohols.[13][14] A Lewis acid, such as indium(III) bromide (InBr₃), activates the alcohol's hydroxyl group, facilitating its departure to form a carbocation.[13] The carbocation is then trapped by the cyanide from TMSCN. This reaction is often very fast (5-30 minutes) and proceeds in high yields under mild, room-temperature conditions.[14][15] However, its scope is generally limited, as simple primary and secondary aliphatic alcohols are often unreactive under these conditions.[14]

Dehydration of Primary Amides

Nitriles can also be prepared by the dehydration of primary amides (RCONH₂). While not a direct conversion from common starting materials like halides or alcohols, it is a general and reliable method not limited by steric hindrance.[16]

  • Mechanism and Causality: This transformation requires a strong dehydrating agent, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃).[17][18] The reaction with SOCl₂, for example, begins with the nucleophilic attack of the amide oxygen onto the sulfur atom. Subsequent deprotonation and an E2-like elimination of SO₂ and HCl yield the final nitrile.[16] If starting from an alcohol, this becomes a multi-step sequence: oxidation of the alcohol to a carboxylic acid, conversion to the amide, and finally dehydration.[18]

Data Summary: A Head-to-Head Comparison

The following table provides a comparative summary of the discussed nitrile synthesis methodologies.

ParameterMichael Addition (for this compound)Kolbe Synthesis Mitsunobu Reaction Lewis Acid-Catalyzed Cyanation Amide Dehydration
Starting Material Phenol & AcrylonitrilePrimary/Secondary Alkyl HalidePrimary/Secondary AlcoholBenzylic/Allylic/Tertiary AlcoholPrimary Amide
Key Reagents Base (e.g., K₂CO₃)NaCN or KCNPPh₃, DEAD/DIAD, Acetone CyanohydrinTMSCN, Lewis Acid (e.g., InBr₃)SOCl₂, POCl₃, P₂O₅
Typical Yield Good to Excellent (>90% reported for analogs)[3]Good for 1°, Moderate for 2°[7][9]Good, but can be variable[10]Good to Excellent (46-99%)[15]Generally high
Reaction Conditions Moderate heat (e.g., 80-85 °C)[3]Heat, polar aprotic solvent (e.g., DMSO)[4]Mild, neutral (0 °C to RT)[11]Mild, fast (RT, 5-30 min)[14]Often requires heat
Key Advantages Atom economical, inexpensive reagentsStraightforward, good for chain extensionMild conditions, stereospecific (inversion)Very fast, direct from activated alcoholsGeneral, not limited by SN2 steric hindrance[16]
Key Disadvantages Limited to specific structures (α,β-unsaturated nitriles)Toxic cyanide salts, isonitrile byproduct, E2 elimination for hindered substrates[4][9]Stoichiometric byproducts (Ph₃PO) complicate purification[11]Limited substrate scope (requires carbocation stability)[14]Multi-step if starting from alcohol/halide[18]
Safety Concerns Acrylonitrile is toxic and a carcinogen.High. Requires stringent handling of highly toxic cyanide salts.[19][20]Azodicarboxylates can be explosive.[21]TMSCN is a volatile and toxic source of HCN.[19]Reagents are corrosive and water-sensitive.

Experimental Protocols

Safety First: All manipulations involving cyanide-containing reagents (NaCN, KCN, TMSCN, acetone cyanohydrin) must be performed in a certified chemical fume hood.[20] Appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and double-layered nitrile gloves, is mandatory.[22][23] All cyanide-contaminated waste must be segregated and quenched with an alkaline bleach solution (pH > 10) before disposal according to institutional guidelines.[19][24] Never mix cyanide waste with acids, as this will liberate lethal hydrogen cyanide (HCN) gas.[19]

Protocol 1: Synthesis of this compound (Michael Addition)

(Adapted from a similar procedure[3])

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq.), acrylonitrile (2.0-3.0 eq.), and tert-butanol as the solvent.

  • Add potassium carbonate (K₂CO₃) (2.0-3.0 eq.) to the mixture.

  • Heat the reaction mixture to 80-85 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: General Procedure for Kolbe Nitrile Synthesis

(Based on established methods[4][6])

  • In a round-bottom flask, dissolve the primary or secondary alkyl halide (1.0 eq.) in anhydrous DMSO.

  • Add sodium cyanide (NaCN) (1.1-1.5 eq.). Caution: Highly Toxic.

  • Heat the mixture with stirring to a temperature between 60-100 °C, depending on the reactivity of the halide.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it into a larger volume of water.

  • Extract the aqueous mixture multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting nitrile by distillation or chromatography.

Protocol 3: General Procedure for Mitsunobu Nitrile Synthesis

(Based on established methods[10][21])

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.), triphenylphosphine (1.5 eq.), and acetone cyanohydrin (1.5 eq.) in an anhydrous solvent such as THF or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, filter the mixture to remove the precipitated triphenylphosphine oxide byproduct.

  • Concentrate the filtrate and purify the crude product directly by flash column chromatography on silica gel.

cluster_workflow General Synthetic Workflow setup 1. Reaction Setup (Flask, Reagents, Solvent) reaction 2. Reaction (Stirring, Heating/Cooling, Inert Atmosphere) setup->reaction monitoring 3. Monitoring (TLC, GC, LCMS) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup & Extraction (Quenching, Phase Separation) monitoring->workup Complete purification 5. Purification (Chromatography, Distillation, Recrystallization) workup->purification analysis 6. Characterization (NMR, IR, MS) purification->analysis

Caption: A generalized workflow for chemical synthesis experiments.

Conclusion

The synthesis of this compound via Michael addition represents an efficient and direct strategy. However, a comprehensive evaluation of alternative nitrile syntheses reveals a landscape of varied applicability. The Kolbe synthesis remains a workhorse for converting simple alkyl halides, despite its safety burdens. The Mitsunobu reaction offers an elegant solution for the stereospecific conversion of alcohols, though purification can be cumbersome. Modern methods like Lewis acid-catalyzed cyanation provide rapid access to specific nitrile classes from activated alcohols, while the dehydration of amides offers a general, albeit sometimes longer, route.

The optimal choice is dictated by a careful analysis of substrate availability, required scale, functional group tolerance, stereochemical considerations, and, paramountly, safety infrastructure. By understanding the causality behind each method, researchers can make informed decisions to best achieve their synthetic goals.

References

A Comparative Guide to 3-Phenoxypropanenitrile and N-phenylpropionamide as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic synthesis, the selection of an appropriate synthetic intermediate is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route.[][2][][] Intermediates serve as the foundational building blocks for Active Pharmaceutical Ingredients (APIs), and their judicious choice can significantly streamline the path from laboratory-scale research to industrial production.[][2][5] This guide provides an in-depth technical comparison of two valuable intermediates: 3-Phenoxypropanenitrile and N-phenylpropionamide. We will explore their respective chemical reactivities, synthetic applications, and practical considerations to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of the physical and chemical properties of an intermediate is essential for designing robust reaction protocols and ensuring safe handling. The following table summarizes the key properties of this compound and N-phenylpropionamide.

PropertyThis compoundN-phenylpropionamide
Molecular Formula C₉H₉NOC₉H₁₁NO
Molecular Weight 147.17 g/mol 149.19 g/mol [6][7][8]
Appearance LiquidWhite to light beige solid[6]
Melting Point 13 °C[9]104-107 °C[6]
Boiling Point ~243 °C222 °C[6]
Solubility Insoluble in waterInsoluble in water[6]
Key Functional Groups Nitrile (-C≡N), Ether (-O-)Amide (-C(=O)NH-)

The most apparent difference lies in their physical state at room temperature, a direct consequence of the hydrogen bonding capability of the amide group in N-phenylpropionamide, which leads to a significantly higher melting point compared to the nitrile. This has practical implications for handling, storage, and reaction setup.

Core Reactivity and Synthetic Utility

The true value of a synthetic intermediate is defined by the reactivity of its functional groups. Both the nitrile and amide moieties offer versatile handles for molecular elaboration, but they do so under distinct conditions and yield different product classes.

The nitrile group is a cornerstone of organic synthesis, primarily serving as a precursor to carboxylic acids and primary amines.

  • Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids.[10][11] This transformation proceeds through an amide intermediate.[10][12][13] Vigorous conditions, such as heating with strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH), are typically required to drive the reaction to completion, as the amide intermediate is also susceptible to hydrolysis.[10][11][14] The choice of catalyst is crucial; acidic hydrolysis is often favored as it protonates the nitrile, rendering it more electrophilic and susceptible to attack by water.[10] The final step, the hydrolysis of the intermediate amide, is driven forward by the protonation of the resulting ammonia, which prevents the reverse reaction.[10]

  • Selective Hydrolysis to Amides: Stopping the hydrolysis at the amide stage can be challenging because amides themselves hydrolyze under similar conditions, sometimes even more readily than nitriles.[13] However, milder, controlled conditions can favor the formation of the primary amide, 3-phenoxypropionamide.[10][11][15] For instance, using an alkaline solution of hydrogen peroxide is a known method for the mild conversion of nitriles to amides.[15]

The amide bond is famously stable, a feature that underpins its role in biochemistry (e.g., peptide bonds). In synthesis, this stability means that more forcing conditions are often required for its transformation compared to other carbonyl derivatives.

  • Hydrolysis to Carboxylic Acids: Similar to nitriles, amides can be hydrolyzed to carboxylic acids and an amine (aniline in this case) under strong acidic or basic conditions with heating.[14] Tertiary amides are particularly resistant to cleavage.[14] The stability of the amide bond often requires prolonged reaction times and harsh conditions for complete hydrolysis.

A crucial consideration for this compound is the stability of its phenoxy (aryl ether) linkage. Aryl ethers are generally very stable and resistant to cleavage.[19][20] They are typically cleaved only under harsh conditions using strong acids like HBr or HI at high temperatures.[19][21] The conditions required for most nitrile transformations (hydrolysis, reduction) are generally not severe enough to cleave the robust aryl ether bond, making it a reliable spectator group during these reactions.

Synthetic Pathways: A Visual Comparison

The choice between these two intermediates often depends on the desired final product. The following diagram illustrates the divergent synthetic pathways originating from each compound.

G cluster_0 This compound Pathway cluster_1 N-phenylpropionamide Pathway PN This compound PAcid 3-Phenoxypropanoic Acid PN->PAcid Vigorous Hydrolysis (H+ or OH-) PAmine 3-Phenoxypropan-1-amine (Primary Amine) PN->PAmine Reduction (e.g., LiAlH4) PAmide_from_PN 3-Phenoxypropionamide (Primary Amide) PN->PAmide_from_PN Mild Hydrolysis NPA N-phenylpropionamide Aniline Aniline NPA->Aniline Vigorous Hydrolysis (H+ or OH-) PropAcid Propanoic Acid NPA->PropAcid Vigorous Hydrolysis (H+ or OH-) NPAmine N-Propylaniline (Secondary Amine) NPA->NPAmine Reduction (e.g., LiAlH4)

Caption: Comparative synthetic pathways from the two intermediates.

Experimental Protocols: Representative Transformations

To provide practical, actionable insights, we present detailed protocols for key transformations of each intermediate.

Objective: To synthesize a primary amine via nitrile reduction.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 1 M Sulfuric Acid (H₂SO₄)

  • 1 M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in the flask and cool the mixture to 0 °C in an ice bath.

  • Nitrile Addition: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with diethyl ether.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude primary amine.

  • Purification: Purify the product by distillation or column chromatography as needed.

Objective: To cleave the amide bond to yield aniline and propanoic acid.

Materials:

  • N-phenylpropionamide

  • 6 M Hydrochloric Acid (HCl) or 6 M Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: Place N-phenylpropionamide (1 equivalent) in a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add an excess of 6 M HCl (for acidic hydrolysis) or 6 M NaOH (for basic hydrolysis).

  • Reaction: Heat the mixture to reflux for 8-12 hours. The solid should dissolve as the reaction progresses. Monitor the disappearance of the starting material by TLC.

  • Work-up (Acidic Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with diethyl ether to remove any unreacted starting material. The aniline will be in the aqueous layer as its hydrochloride salt.

    • To isolate the propanoic acid, you can extract the aqueous layer with a different organic solvent.

    • To isolate the aniline, basify the aqueous layer with concentrated NaOH until pH > 10 and then extract with diethyl ether. Dry the organic extracts over MgSO₄ and remove the solvent.

  • Work-up (Basic Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with diethyl ether to isolate the aniline.

    • Acidify the aqueous layer with concentrated HCl until pH < 2 to protonate the propanoate salt, forming propanoic acid, which can then be extracted with an organic solvent.

  • Purification: Purify the respective products (aniline and propanoic acid) by distillation or crystallization.

Strategic Selection in Drug Development

The choice between this compound and N-phenylpropionamide is driven by the synthetic goal.

  • Choose this compound when:

    • The target molecule requires a primary amine (via reduction).

    • The target molecule requires a carboxylic acid or primary amide while retaining the 3-phenoxypropyl backbone.

    • You need to extend a carbon chain by one C-N unit from a suitable precursor.

  • Choose N-phenylpropionamide when:

    • The target molecule requires a secondary amine (N-propylaniline) via reduction.

    • The amide functionality itself is a key feature of the final target molecule or a precursor to other functional groups not easily accessible from a nitrile.

    • It serves as a stable protecting group for aniline that can be removed under forcing conditions.

    • It is a known impurity or degradation product of a target API, such as Fentanyl, making it a crucial analytical standard.[7]

Conclusion

Both this compound and N-phenylpropionamide are versatile and valuable synthetic intermediates, each offering a distinct set of synthetic possibilities centered on the unique reactivity of the nitrile and amide functional groups, respectively. This compound excels as a precursor to primary amines and carboxylic acids while maintaining a stable ether linkage. In contrast, N-phenylpropionamide provides access to secondary amines upon reduction and serves as a robust building block where the amide bond itself is a key structural element. A thorough understanding of their comparative reactivity, stability, and handling characteristics, as outlined in this guide, is essential for the strategic design of efficient and successful synthetic routes in modern chemical and pharmaceutical development.

References

The Kinetics of 3-Phenoxypropanenitrile Formation: A Comparative Guide to Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of 3-phenoxypropanenitrile is a critical reaction, serving as a key building block for various pharmaceutical and agrochemical compounds. Understanding the kinetics of its formation is paramount for process optimization, yield maximization, and ensuring product purity. This guide provides an in-depth comparative analysis of the primary catalytic methods employed for the synthesis of this compound via the cyanoethylation of phenol, supported by mechanistic insights and experimental considerations.

Introduction to the Cyanoethylation of Phenol

The formation of this compound is achieved through the cyanoethylation of phenol, a Michael addition reaction where phenol adds across the activated double bond of acrylonitrile. The reaction is almost invariably catalyzed, as the uncatalyzed reaction is exceedingly slow. The choice of catalyst not only dictates the reaction rate but also influences the reaction conditions, selectivity, and overall process efficiency. This guide will dissect and compare three prevalent catalytic systems: conventional base catalysis, phase-transfer catalysis (PTC), and the emerging field of ionic liquid (IL) catalysis.

Conventional Base Catalysis: The Foundational Approach

The use of a strong base is the most traditional method for catalyzing the cyanoethylation of phenol. The base deprotonates phenol to form the more nucleophilic phenoxide ion, which then attacks the β-carbon of acrylonitrile.

Mechanistic Insights

The reaction proceeds via a nucleophilic addition mechanism. A strong base, such as sodium hydroxide or potassium hydroxide, is typically employed to generate the phenoxide anion. This anion then acts as the nucleophile in the Michael addition to acrylonitrile. The reaction is generally considered to be second order, with the rate dependent on the concentrations of both the phenoxide ion and acrylonitrile.

dot

phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide intermediate Intermediate Anion phenoxide->intermediate Michael Addition acrylonitrile Acrylonitrile acrylonitrile->intermediate product This compound intermediate->product Protonation proton_source H₂O (from base) proton_source->product

Caption: Mechanism of Base-Catalyzed Cyanoethylation of Phenol.

Experimental Protocol: Base-Catalyzed Synthesis

Materials:

  • Phenol

  • Acrylonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Solvent (e.g., water, ethanol, or aprotic solvent like acetonitrile)

Procedure:

  • Dissolve phenol and the basic catalyst (e.g., NaOH) in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.

  • Heat the mixture to the desired reaction temperature (typically 40-80°C).

  • Slowly add acrylonitrile to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, neutralize the catalyst with a suitable acid.

  • Extract the product with an organic solvent, wash with water, and dry the organic layer.

  • Purify the this compound by distillation under reduced pressure.

Kinetic Performance and Limitations

While straightforward, conventional base catalysis suffers from several drawbacks that impact its kinetic efficiency and industrial applicability. The use of a homogeneous strong base can lead to side reactions, such as the polymerization of acrylonitrile, which reduces the yield and complicates purification. The reaction rate is highly dependent on the solvent used, with polar aprotic solvents generally favoring the reaction. However, the solubility of the inorganic base in organic solvents can be limited, leading to a heterogeneous reaction mixture and slower reaction rates.

Phase-Transfer Catalysis (PTC): Bridging the Phase Divide

Phase-transfer catalysis offers an elegant solution to the solubility issues encountered in conventional base-catalyzed reactions. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from an aqueous phase (where it is generated) to an organic phase (containing the acrylonitrile), thereby accelerating the reaction.

Mechanistic Insights

In a typical PTC system for this reaction, an aqueous solution of a base (e.g., NaOH) is used to deprotonate the phenol, which is dissolved in an organic solvent along with acrylonitrile. The phase-transfer catalyst (Q⁺X⁻) exchanges its anion (X⁻) for the phenoxide ion (PhO⁻) at the interface of the two phases, forming a lipophilic ion pair (Q⁺OPh⁻). This ion pair is soluble in the organic phase and readily reacts with acrylonitrile. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. This mechanism avoids the need for a homogeneous basic solution and can significantly enhance the reaction rate.[1][2][3]

dot

cluster_aqueous Aqueous Phase cluster_organic Organic Phase phenol_aq Phenol phenoxide_na_aq Na⁺OPh⁻ phenol_aq->phenoxide_na_aq Deprotonation naoh_aq NaOH(aq) naoh_aq->phenoxide_na_aq q_oph_aq Q⁺OPh⁻ phenoxide_na_aq->q_oph_aq Anion Exchange q_x_aq Q⁺X⁻ q_x_aq->q_oph_aq q_oph_org Q⁺OPh⁻ q_oph_aq->q_oph_org Phase Transfer nax_aq Na⁺X⁻ acrylonitrile_org Acrylonitrile product_org This compound acrylonitrile_org->product_org q_oph_org->product_org Reaction q_x_org Q⁺X⁻ product_org->q_x_org Catalyst Regeneration q_x_org->q_x_aq Phase Transfer

Caption: Mechanism of Phase-Transfer Catalyzed Cyanoethylation.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Materials:

  • Phenol

  • Acrylonitrile

  • Sodium hydroxide (aqueous solution)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Organic solvent (e.g., toluene, dichloromethane)

Procedure:

  • In a reaction vessel, prepare a two-phase system consisting of an aqueous solution of sodium hydroxide and a solution of phenol, acrylonitrile, and the phase-transfer catalyst in the organic solvent.

  • Stir the mixture vigorously to ensure efficient mixing of the two phases.

  • Heat the reaction mixture to the desired temperature (often lower than conventional methods, e.g., 30-60°C).

  • Monitor the reaction progress by GC or HPLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water to remove the catalyst and any remaining base.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the product by distillation.

Kinetic Performance and Advantages

PTC typically exhibits significantly faster reaction rates compared to conventional base catalysis under similar mild conditions. The rate of a PTC reaction is influenced by several factors, including the nature and concentration of the catalyst, the stirring speed (which affects the interfacial area), the concentration of the base, and the choice of organic solvent. The use of a PTC system often leads to higher yields and cleaner reactions with fewer byproducts, simplifying the work-up procedure.

Ionic Liquid Catalysis: A Green and Efficient Frontier

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly solvents and catalysts for a wide range of chemical transformations, including Michael additions.[4][5][6][7][8][9][10] In the context of this compound synthesis, ILs can act as both the solvent and the catalyst, offering potential advantages in terms of reaction rate, selectivity, and catalyst recyclability.

Mechanistic Insights

The catalytic activity of ILs in the cyanoethylation of phenol can stem from several factors. Basic ionic liquids can directly act as the base to deprotonate phenol, similar to conventional base catalysis, but within a more controlled and often more effective reaction medium. The unique solvation properties of ILs can also stabilize the transition state of the Michael addition, thereby accelerating the reaction. Furthermore, task-specific ILs can be designed with functionalities that actively participate in the catalytic cycle.

dot

phenol_il Phenol in IL phenoxide_il Phenoxide-IL Complex phenol_il->phenoxide_il Activation il_catalyst Ionic Liquid Catalyst il_catalyst->phenoxide_il intermediate_il Intermediate in IL phenoxide_il->intermediate_il Michael Addition acrylonitrile_il Acrylonitrile in IL acrylonitrile_il->intermediate_il product_il This compound in IL intermediate_il->product_il Product Formation

Caption: Proposed Mechanism of Ionic Liquid-Catalyzed Cyanoethylation.

Experimental Protocol: Ionic Liquid-Catalyzed Synthesis (Generalized)

Materials:

  • Phenol

  • Acrylonitrile

  • Ionic Liquid (e.g., a basic imidazolium-based IL)

Procedure:

  • In a reaction vessel, dissolve phenol and the ionic liquid.

  • Heat the mixture to the desired reaction temperature.

  • Add acrylonitrile to the solution and stir.

  • Monitor the reaction's progress.

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether), as this compound is typically immiscible with many ILs.

  • The ionic liquid can be recovered by removing any residual solvent under vacuum and potentially be reused.

  • Purify the extracted product.

Kinetic Performance and Potential

While specific kinetic data for the ionic liquid-catalyzed synthesis of this compound is not widely available in the literature, studies on analogous Michael additions suggest that ILs can significantly enhance reaction rates and yields.[4][5] The non-volatile nature of ILs makes them attractive from a green chemistry perspective, and their tunability allows for the design of highly efficient and selective catalytic systems. However, the cost and recovery of the ionic liquid are important considerations for industrial-scale applications.

Comparative Analysis of Catalytic Systems

FeatureConventional Base CatalysisPhase-Transfer Catalysis (PTC)Ionic Liquid (IL) Catalysis
Catalyst Strong bases (e.g., NaOH, KOH)Quaternary ammonium/phosphonium saltsBasic or task-specific ionic liquids
Reaction Environment Homogeneous or heterogeneousBiphasic (liquid-liquid or solid-liquid)Homogeneous (IL as solvent)
Typical Temperature 40-80°C30-60°COften room temperature to moderate heating
Reaction Rate ModerateFastPotentially very fast
Selectivity/Byproducts Risk of acrylonitrile polymerizationGenerally high selectivity, fewer byproductsCan be highly selective
Work-up Neutralization, extraction, purificationPhase separation, washing, purificationProduct extraction, IL recovery
Advantages Simple reagents, low catalyst costMild conditions, high yields, process safetyHigh reaction rates, catalyst recyclability, green solvent
Disadvantages Side reactions, harsh conditions, potential solubility issuesCatalyst cost, vigorous stirring required, catalyst separationHigh cost of ILs, product separation challenges, viscosity

Conclusion and Future Outlook

The choice of catalytic system for the synthesis of this compound has a profound impact on the reaction kinetics and overall process viability. While conventional base catalysis remains a fundamental approach, phase-transfer catalysis offers significant advantages in terms of reaction rate, yield, and operational safety, making it a more attractive option for industrial applications.

Ionic liquid catalysis represents a promising frontier, with the potential for exceptional reaction rates and a favorable environmental profile. However, further research is needed to identify optimal and cost-effective ionic liquids for this specific transformation and to develop efficient product separation and catalyst recycling protocols.

For researchers and drug development professionals, a thorough understanding of the kinetics and mechanisms of these different catalytic approaches is essential for the rational design of efficient, scalable, and sustainable synthetic routes to this compound and its derivatives. The continued exploration of novel catalytic systems will undoubtedly lead to further improvements in the synthesis of this important chemical intermediate.

References

Safety Operating Guide

Navigating the Safe Handling of 3-Phenoxypropanenitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The core principle underpinning these recommendations is the potential for aliphatic nitriles to be metabolized into cyanide, a mechanism that dictates a cautious and well-documented approach to handling.[1][2]

Hazard Identification and Risk Assessment

3-Phenoxypropanenitrile, as an aliphatic nitrile, should be handled as a substance with potential for significant toxicity. Based on data from analogous compounds such as 3-Phenoxyphenylacetonitrile and other nitriles, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Irritation: May cause skin irritation upon direct contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory tract irritation.

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound to identify specific risks in the context of the planned experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with specifications to ensure adequate protection.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles, and a face shield.Essential for protecting against splashes and airborne particles. Eyewear must meet EN 166 (EU) or ANSI Z87.1 (US) standards.
Skin Protection Chemical-resistant gloves (Nitrile rubber) and a lab coat or chemical-resistant apron.Nitrile gloves offer excellent resistance to a wide range of chemicals and are a reliable choice for handling nitriles.[1] Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after handling. A lab coat or apron protects against accidental spills.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.Engineering controls such as a fume hood are the primary means of controlling inhalation exposure. If ventilation is inadequate or there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Footwear Closed-toe shoes, preferably chemical-resistant.To protect against spills and falling objects.

Safe Handling and Operational Workflow

Adherence to a stringent operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh/Measure in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards of this compound.

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Gather all necessary equipment and reagents and place them in the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and transferring, within the certified chemical fume hood.

    • Use caution to avoid generating dust or aerosols.

    • In the event of a spill, follow your institution's established spill cleanup procedures for toxic chemicals.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that has come into contact with this compound.

    • Segregate all waste containing this compound into a clearly labeled, sealed container for hazardous waste. This includes contaminated gloves, weighing paper, and pipette tips.

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office. Do not dispose of nitrile-containing compounds down the drain.[3]

    • Carefully remove and dispose of your gloves and any other disposable PPE.

    • Wash your hands thoroughly with soap and water after completing your work.

Emergency Procedures: First Aid for Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and any associated contaminated materials must be handled with the utmost care to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including solid and liquid waste, must be collected in a designated, properly labeled hazardous waste container.

  • Containerization: Use chemically resistant containers that can be securely sealed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Route: All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.